molecular formula C10H20O2 B1198638 Pentyl isovalerate CAS No. 25415-62-7

Pentyl isovalerate

Cat. No.: B1198638
CAS No.: 25415-62-7
M. Wt: 172.26 g/mol
InChI Key: QURFFFCYNQXLCU-UHFFFAOYSA-N
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Description

Pentyl 3-methylbutanoate is a fatty acid ester.
Pentyl 3-methylbutanoate has been reported in Humulus lupulus and Capsicum annuum with data available.

Properties

IUPAC Name

pentyl 3-methylbutanoate
Source PubChem
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InChI

InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QURFFFCYNQXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1067093
Record name Butanoic acid, 3-methyl-, pentyl ester
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Molecular Weight

172.26 g/mol
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Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name Pentyl 3-methylbutanoate
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CAS No.

25415-62-7
Record name Amyl isovalerate
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Record name Pentyl isovalerate
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Record name Butanoic acid, 3-methyl-, pentyl ester
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Record name Pentyl isovalerate
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Record name Pentyl 3-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Pentyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isovalerate, also known as amyl isovalerate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apples.[1][2] This colorless liquid is formed from the reaction of amyl alcohol and isovaleric acid.[3] It has significant applications in the flavor and fragrance industries and also serves as a solvent and plasticizer in various industrial settings.[1][2] This document provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of key chemical processes.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueConditions
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Appearance Colorless liquid
Odor Fruity, apple-like
Boiling Point 169-170 °C@ 760 mm Hg[4]
78-80 °C[5]
Density 0.858 g/mL@ 20 °C[6]
Refractive Index 1.414@ 20 °C (n20/D)[6]
Vapor Pressure 0.413 mmHg@ 25 °C (estimated)[4]
Flash Point 160 °F (71.11 °C)Closed Cup (TCC)[4]
Solubility InsolubleIn water[7]
SolubleIn alcohol and most fixed oils[7]
Slightly solubleIn propylene (B89431) glycol[7]
Water Solubility 38.59 mg/L@ 25 °C (estimated)[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[8]

Materials:

  • Pentyl alcohol (Amyl alcohol)

  • Isovaleric acid (3-methylbutanoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[8]

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)[6]

  • Distilled water

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath[8]

  • Separatory funnel

  • Distillation apparatus[8]

  • Glassware for measurements and transfers

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pentyl alcohol and an excess of isovaleric acid.[8] While stirring, cautiously add a catalytic amount of concentrated sulfuric acid.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle or sand bath.[8] Allow the reaction to reflux for approximately 1-2 hours to drive the equilibrium towards the formation of the ester.[9]

  • Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature.[8] Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with distilled water to remove the majority of the unreacted alcohol and sulfuric acid.[8]

    • Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide evolution will be observed; vent the separatory funnel frequently.[6]

    • Finally, wash with brine to remove any residual dissolved water.[6]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any remaining water.

  • Purification: Decant or filter the dried organic layer into a distillation flask. Purify the this compound by simple or fractional distillation, collecting the fraction that distills at the expected boiling point of the ester.[8]

Determination of Physicochemical Properties

1. Boiling Point Determination (Distillation Method)

The boiling point can be accurately measured during the purification of the synthesized ester.

Procedure:

  • Assemble a simple distillation apparatus with the crude this compound in the distilling flask.[10]

  • Place a thermometer correctly within the distillation head, ensuring the top of the thermometer bulb is slightly below the side arm leading to the condenser.[11]

  • Heat the flask gently.[11]

  • Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point of the substance at the recorded atmospheric pressure.[12]

2. Density Determination (ASTM D4052)

The density of liquid samples like this compound can be precisely determined using a digital density meter according to the ASTM D4052 standard test method.[1][2][3][13][14]

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-tube.[2] The change in the oscillating frequency of the tube caused by the mass of the sample is used, in conjunction with calibration data, to determine the density of the sample.[2]

Procedure Outline:

  • Calibrate the digital density meter with reference standards (e.g., dry air and pure water).[2]

  • Ensure the sample is free of air bubbles.[3]

  • Inject the this compound sample into the oscillating tube of the density meter.[2]

  • Allow the temperature of the sample cell to stabilize at the desired temperature (e.g., 20°C).

  • The instrument will measure the oscillation period and calculate the density, which is then displayed.

3. Refractive Index Determination

The refractive index is a characteristic property of a liquid and can be measured using a refractometer.[15]

Procedure:

  • Ensure the prism of the refractometer is clean.[15]

  • Calibrate the instrument using a standard liquid with a known refractive index.

  • Place a few drops of this compound onto the lower prism and close the prism assembly.[15]

  • Adjust the light source and focus the instrument until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[16]

  • Read the refractive index value from the scale.[16]

  • Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15] If necessary, apply a temperature correction to report the value at a standard temperature (e.g., 20°C).[15]

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products Pentyl Alcohol Pentyl Alcohol Reaction Pentyl Alcohol->Reaction Isovaleric Acid Isovaleric Acid Isovaleric Acid->Reaction This compound This compound Water Water Catalyst H₂SO₄ (Acid Catalyst) Catalyst->Reaction Reaction->this compound Reaction->Water

Caption: Fischer Esterification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis A Combine Reactants (Pentyl Alcohol, Isovaleric Acid, H₂SO₄) B Reflux Reaction Mixture A->B C Cool and Transfer to Separatory Funnel B->C D Wash with Water C->D E Neutralize with NaHCO₃ Solution D->E F Wash with Brine E->F G Dry Organic Layer with Na₂SO₄ F->G H Distill to Purify Ester G->H I Collect Pure this compound H->I J Physicochemical Analysis (Boiling Point, Density, Refractive Index) I->J

Caption: Synthesis and Purification Workflow for this compound.

References

Pentyl isovalerate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentyl isovalerate, a significant ester in the fragrance, flavor, and pharmaceutical industries. This document outlines its fundamental chemical properties, synthesis, analytical methods, and safety information, presenting data in a clear and accessible format for scientific and research applications.

Core Chemical Identifiers and Properties

This compound, also known as amyl isovalerate or pentyl 3-methylbutanoate, is an organic ester characterized by its fruity aroma, often reminiscent of apples or pineapples.[1][2] Its fundamental chemical identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 25415-62-7[1][2][3][4]
Molecular Formula C10H20O2[1][2][3]
Molecular Weight 172.26 g/mol [1][3]
Density 0.858 g/mL at 20 °C[5]
Boiling Point 195.7 ± 8.0 °C (Predicted)[2]
Flash Point 69 °C[2]
Refractive Index n20/D 1.414[5]
LogP 3.686 (est)[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of isovaleric acid and pentan-1-ol, utilizing an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the synthesis of this compound based on the well-established Fischer esterification method.

Materials:

  • Isovaleric acid (3-methylbutanoic acid)

  • Pentan-1-ol (n-amyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine a 1:1 molar ratio of isovaleric acid and pentan-1-ol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant volume) to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid. Carbon dioxide evolution will be observed.

    • Wash with water.

    • Wash with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction that distills at the boiling point of this compound.

Synthesis Workflow Diagram

Fischer_Esterification Reactants Isovaleric Acid + Pentan-1-ol Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst H₂SO₄ (catalyst) Catalyst->Reaction_Mixture Reflux Reflux (1-2 hours) Reaction_Mixture->Reflux Crude_Product Crude this compound Reflux->Crude_Product Washing Washing Steps (NaHCO₃, H₂O, Brine) Crude_Product->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Fractional Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

Fischer Esterification of this compound

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using GC-MS. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

  • Gas Chromatography Separation:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass-to-charge (m/z) ratio range that includes the molecular ion and expected fragment ions of this compound (e.g., m/z 40-300).

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

GC-MS Analysis Workflow Diagram

GCMS_Workflow Sample_Prep Sample Preparation (Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

General Workflow for GC-MS Analysis

Applications

This compound has diverse applications across various industries:

  • Flavor and Fragrance: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes, colognes, and air fresheners due to its pleasant fruity scent.[1][2]

  • Industrial Solvent and Plasticizer: It also serves as a solvent and plasticizer in industrial settings.[1][2]

  • Biochemical Reagent: In a research context, this compound can be used as a biochemical reagent or an organic compound for life science-related studies.[4]

Safety and Handling

A comprehensive understanding of the safety and handling procedures for this compound is crucial.

Hazard Identification:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Can cause skin irritation and serious eye irritation.[7]

Handling and Storage:

  • Handle in a well-ventilated area.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse with pure water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3]

References

Spectroscopic Analysis of Pentyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl isovalerate (also known as pentyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is an organic ester with the molecular formula C₁₀H₂₀O₂.[1][2] It is known for its fruity and slightly floral aroma.[3] Understanding its structural features through spectroscopic analysis is crucial for quality control, structural elucidation, and various research applications. This guide presents a summary of its key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.06Triplet2H-O-CH₂ -CH₂-CH₂-CH₂-CH₃
~2.18Doublet2H-CO-CH₂ -CH(CH₃)₂
~2.08Multiplet1H-CH₂-CH (CH₃)₂
~1.62Multiplet2H-O-CH₂-CH₂ -CH₂-CH₂-CH₃
~1.34Multiplet4H-O-CH₂-CH₂-CH₂ -CH₂ -CH₃
~0.94Doublet6H-CH( CH₃ )₂
~0.91Triplet3H-CH₂-CH₂-CH₂-CH₂-CH₃

Note: Predicted values are based on typical chemical shifts for esters. Protons on carbons adjacent to the carbonyl group typically appear around 2-2.2 ppm, while protons on carbons adjacent to the ester oxygen appear around 3.7-4.1 ppm.[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~173.0C =O
~64.5-O-C H₂-
~43.5-CO-C H₂-
~28.3-O-CH₂-C H₂-
~28.2-O-CH₂-CH₂-C H₂-
~25.8-CH₂-C H(CH₃)₂
~22.4-CH(C H₃)₂
~22.3-O-CH₂-CH₂-CH₂-C H₂-
~14.0-CH₂-C H₃

Note: Predicted values are based on analogous structures like isoamyl acetate (B1210297) and general knowledge of ester chemical shifts.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)

Note: Esters characteristically show a strong carbonyl (C=O) absorption in the region of 1750-1737 cm⁻¹ and a C-O stretch between 1300-1000 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Putative Fragment
172Low[M]⁺ (Molecular Ion)
103High[CH₃CH₂CH₂CH₂OC(OH)=CH₂]⁺ or [CH(CH₃)₂CH₂CO]⁺
85Very High[CH(CH₃)₂CH₂CO]⁺
70High[CH₃CH₂CH₂CH₂]⁺
57Moderate[CH(CH₃)₂CH₂]⁺
43Moderate[CH(CH₃)₂]⁺

Data sourced from publicly available databases such as PubChem and SpectraBase.[1][6]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • A small amount of the this compound sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed.[7]

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7]

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-5 seconds.[8]

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger number of scans (e.g., 1024 or more) and a relaxation delay of around 2 seconds due to the low natural abundance of the ¹³C isotope.[8]

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • One to two drops of the neat (undiluted) liquid this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10]

Data Acquisition:

  • A background spectrum of the empty instrument is collected.

  • The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is then recorded, typically in the range of 4000-600 cm⁻¹.[11]

Mass Spectrometry (GC-MS)

Sample Preparation:

  • For volatile compounds like this compound, a dilute solution is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • The concentration is adjusted to be within the optimal range for the instrument.

Data Acquisition:

  • The sample is injected into a gas chromatograph (GC) which separates the components of the sample.

  • The separated components then enter the mass spectrometer.

  • In the ion source (commonly using electron impact for volatile compounds), the molecules are ionized and fragmented.

  • The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

The Dual Life of Pentyl Isovalerate: A Volatile Compound in Plant Aromas and Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, also known as amyl isovalerate or isoamyl 3-methylbutanoate, is a naturally occurring ester characterized by its pleasant, fruity, and slightly floral aroma. This volatile organic compound (VOC) is a significant contributor to the characteristic scent of various fruits and flowers. Beyond its role in plant biology, isomers and related branched-chain esters have been identified as crucial semiochemicals in the intricate world of insect communication, functioning as pheromones that mediate behaviors such as alarm and aggregation. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its isomers in plants and insects, detailing quantitative data, experimental methodologies for its analysis, and the underlying biochemical pathways.

Natural Occurrence and Quantitative Data

This compound and its isomers are found in a variety of plant species, contributing significantly to their aroma profiles. The concentration of these compounds can vary depending on the plant species, cultivar, ripening stage, and environmental conditions. In insects, specific isomers of this compound have been identified as components of pheromone blends.

This compound in Plants

The following table summarizes the quantitative data available for this compound (isoamyl isovalerate) and its related isomers in various plants.

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration/Relative AbundanceReference
Valeriana officinalis L.Not SpecifiedRootIsoamyl isovalerate0.0% - 0.1% of essential oil[1]
Musa spp. (Banana)BrazilianFruitIsoamyl isovaleratePresent, contributes to fruity odor[2]
Musa spp. (Banana)Not SpecifiedFruitIsoamyl isovalerateMajor volatile component[3]
Malus domestica (Apple)'Orin'FruitAmyl 2-methylbutyrate132.70 - 257.60 (relative content)[4]
Malus domestica (Apple)'Orin'FruitPentyl butyrate34.79 - 185.86 (relative content)[4]
Malus domestica (Apple)VariousPeelAmyl 2-methylbutyrate43.17 (0–180.78) µg/kg FW[5]
Malus domestica (Apple)VariousPeelPentyl butyrate17.00 (0–81.93) µg/kg FW[5]
This compound Isomers in Insects

Specific isomers of this compound serve as alarm pheromones in certain insect species. The quantitative data for these compounds is often presented as the amount present in the venom or glands.

Insect SpeciesCommon NamePheromone ComponentFunctionQuantitative DataReference
Vespa mandariniaAsian Giant Hornet1-methylbutyl 3-methylbutanoateAlarm PheromoneActs synergistically with 2-pentanol (B3026449) and 3-methyl-1-butanol[6]
Vespa sororSouthern Giant Asian HornetIsopentyl acetateAlarm PheromoneComponent of sting venom[7][8]

Experimental Protocols

The identification and quantification of this compound and its isomers in biological matrices rely on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) coupled with appropriate extraction methods.

Analysis of this compound in Plants

1. Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds from fruits and flowers.

  • Materials:

    • Fresh plant material (e.g., fruit peel, flower petals)

    • 20 mL headspace vials with PTFE/silicone septa

    • Sodium chloride (NaCl)

    • Internal standard (e.g., ethyl heptanoate)

    • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Protocol:

    • Weigh a precise amount of homogenized plant material (e.g., 2-5 g) into a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.

    • Spike the sample with a known amount of internal standard.

    • Seal the vial tightly with the cap.

    • Equilibrate the vial in a water bath or heating block at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Operate in splitless mode for a short period (e.g., 1-2 minutes) during desorption, then switch to split mode. Set the injector temperature high enough to ensure complete desorption of analytes from the SPME fiber (e.g., 250 °C).

  • Oven Temperature Program:

    • Initial temperature: e.g., 40 °C, hold for 2-5 minutes.

    • Ramp: e.g., 5-10 °C/minute to a final temperature of 250-280 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-400.

    • Scan mode: Full scan for identification. Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and entries in mass spectral libraries (e.g., NIST, Wiley).

    • Quantify the compound using the internal standard method, by creating a calibration curve with known concentrations of the authentic standard.

Analysis of this compound Isomers in Insects

1. Sample Preparation and Extraction: Solvent Extraction

This method is used to extract pheromones from insect glands or venom sacs.

  • Materials:

    • Insect specimens (e.g., hornet sting apparatus)

    • Hexane or dichloromethane (B109758) (high purity)

    • Glass vials with PTFE-lined caps

    • Microsyringe

    • Internal standard (e.g., n-octadecane)

  • Protocol:

    • Dissect the pheromone gland or venom apparatus from the insect under a stereomicroscope.

    • Place the dissected tissue into a small glass vial.

    • Add a precise volume of solvent (e.g., 100 µL of hexane).

    • Allow the extraction to proceed for a specific period (e.g., 1-24 hours) at room temperature or under refrigeration.

    • Carefully remove the tissue from the vial.

    • Add a known amount of internal standard to the extract.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC-MS parameters are similar to those described for plant analysis. The injection volume will typically be 1-2 µL of the solvent extract.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound in Plants

The biosynthesis of branched-chain esters like this compound in plants is linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine. The pathway involves a series of enzymatic reactions, with alcohol acyltransferases (AATs) playing a key role in the final esterification step.[9] The pentanol (B124592) precursor can be derived from the lipoxygenase (LOX) pathway, which is involved in the production of C5 volatiles (pentyl leaf volatiles).[10][11]

plant_biosynthesis Leucine Leucine (BCAA) BCAT BCAT Leucine->BCAT transamination alpha_KIC α-Ketoisocaproate BCKDH BCKDH alpha_KIC->BCKDH oxidative decarboxylation Isovaleryl_CoA Isovaleryl-CoA AAT AAT Isovaleryl_CoA->AAT Linolenic_Acid Linolenic Acid (from LOX Pathway) LOX_enzymes LOX Pathway Enzymes Linolenic_Acid->LOX_enzymes Pentanol Pentanol Pentanol->AAT Pentyl_Isovalerate This compound BCAT->alpha_KIC BCKDH->Isovaleryl_CoA AAT->Pentyl_Isovalerate esterification LOX_enzymes->Pentanol

Proposed biosynthetic pathway of this compound in plants.
Insect Pheromone Identification and Bioassay Workflow

The identification of insect pheromones involves a combination of chemical analysis and behavioral assays to confirm the biological activity of the identified compounds.

insect_pheromone_workflow Insect_Collection Insect Collection (e.g., Asian Giant Hornet) Pheromone_Extraction Pheromone Gland/Venom Extraction (Solvent) Insect_Collection->Pheromone_Extraction GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Pheromone_Extraction->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Extraction->GC_MS Compound_Identification Compound Identification GC_EAD->Compound_Identification Identifies active peaks GC_MS->Compound_Identification Provides structural info Synthetic_Standard Purchase/Synthesize Chemical Standards Compound_Identification->Synthetic_Standard Behavioral_Bioassay Behavioral Bioassay (e.g., Olfactometer) Synthetic_Standard->Behavioral_Bioassay Pheromone_Confirmation Pheromone Confirmation Behavioral_Bioassay->Pheromone_Confirmation Confirms biological activity

Workflow for the identification of insect pheromones.

Conclusion

This compound and its isomers are versatile natural products with significant roles in both the plant and insect kingdoms. In plants, they are key contributors to the desirable aromas of fruits and flowers, influencing flavor and fragrance profiles. In insects, specific isomers function as potent semiochemicals, mediating critical behaviors. The detailed methodologies and biosynthetic insights provided in this guide offer a foundation for researchers and drug development professionals to further explore the ecological significance and potential applications of these fascinating compounds. Future research could focus on elucidating the precise regulatory mechanisms of this compound biosynthesis in plants and exploring the potential for its manipulation to enhance crop traits or develop novel pest management strategies based on its activity in insects.

References

An In-Depth Technical Guide to the Aroma Profile and Sensory Evaluation of Pentyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, also known as amyl isovalerate, is an organic ester recognized for its characteristic fruity aroma.[1][2][3] This colorless liquid is a key component in the flavor and fragrance industry, contributing to the scent profiles of various food products, perfumes, and other consumer goods.[1][3] A thorough understanding of its aroma profile and the methodologies for its sensory evaluation is crucial for its effective application in product development and for research into olfactory sciences. This technical guide provides a comprehensive overview of the aroma profile of this compound, detailed experimental protocols for its sensory evaluation, and an exploration of the biochemical pathways related to its perception.

Aroma Profile of this compound

The aroma of this compound is predominantly characterized as fruity and sweet. Multiple sources describe its scent as reminiscent of apples and pineapples, with some noting a slightly floral undertone.[1][3] The synonyms amyl isovalerate and isoamyl isovalerate share these fruity descriptors, often with additional notes of banana. The overall impression is one of a pleasant and sweet fruitiness.

Table 1: Qualitative Aroma Profile of this compound and its Synonyms

Compound NameAroma Descriptors
This compoundFruity, Sweet, Apple-like, Pineapple-like, Slightly Floral
Amyl IsovalerateFruity, Sweet, Apple-like, Pineapple-like
Isoamyl IsovalerateFruity, Sweet, Banana-like, Apple-like

Sensory Evaluation of this compound

The sensory evaluation of this compound involves a combination of analytical techniques to objectively describe and quantify its aroma characteristics. These methods typically employ trained sensory panelists and specialized instrumentation.

Experimental Protocols

Descriptive analysis is a method used to identify and quantify the specific sensory attributes of a substance. A trained panel of assessors evaluates the aroma and provides intensity ratings for a set of predefined descriptors.

Objective: To develop a detailed aroma profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., mineral oil, propylene (B89431) glycol) for dilution

  • Glass sniffing jars with lids

  • Aroma-free blotter strips

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or standardized scoresheets

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, ability to discriminate between different odors, and verbal fluency.

    • Train the panelists on the fundamental principles of sensory evaluation and familiarize them with a lexicon of aroma descriptors relevant to fruity and estery compounds. This can be achieved using a variety of reference standards representing different aroma notes (e.g., ethyl acetate (B1210297) for "nail polish remover," isoamyl acetate for "banana," hexyl acetate for "pear").

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent to determine an appropriate concentration for evaluation that is clearly perceivable without causing sensory fatigue.

    • For evaluation, present the samples in coded, covered, and odorless glass containers. Samples can be presented on smelling strips dipped into the solution or as a headspace evaluation from the jar.

  • Evaluation:

    • Panelists evaluate the samples individually in sensory booths.

    • A standardized scoresheet or data entry system is used, listing the agreed-upon aroma descriptors.

    • Panelists rate the intensity of each descriptor on a line scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Samples should be presented in a randomized and balanced order to minimize carry-over effects.

  • Data Analysis:

    • Convert the intensity ratings from the line scales into numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes and Principal Component Analysis (PCA) to visualize the relationships between the sample and its sensory attributes.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.[4][5][6]

Objective: To identify the specific volatile compounds contributing to the aroma of a sample containing this compound and to characterize their individual odor notes.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).[4]

  • Appropriate GC column for the separation of volatile esters (e.g., a polar column like a WAX-type).

  • Helium or hydrogen as the carrier gas.

  • Sample of this compound or a flavor/fragrance mixture containing it.

  • Trained sensory assessors.

Procedure:

  • Sample Injection: Inject a small volume of the sample (or its headspace) into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: The column effluent is split, with a portion going to the FID for chemical detection and the other portion directed to the ODP for sensory evaluation.[4]

  • Olfactometry: A trained assessor sniffs the effluent from the ODP and records the retention time, odor quality (descriptor), and intensity of each detected aroma.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the FID to identify the chemical compounds responsible for the perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used for quantitative analysis, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is known as the flavor dilution (FD) factor.

Quantitative Data

While specific sensory panel data for this compound is scarce in publicly available literature, data for a closely related compound, amyl butyrate (B1204436), can provide some context for odor threshold. The odor threshold for amyl butyrate in water has been reported to be 210 parts per billion.[7] It is important to note that odor thresholds are highly dependent on the matrix (e.g., water, air) and the methodology used for determination. A compilation of odor threshold values exists for numerous compounds, which can be a valuable reference for comparative purposes.[8]

Table 2: Odor Threshold of a Structurally Similar Ester

CompoundMediumOdor Threshold (ppb)
Amyl ButyrateWater210[7]

Biochemical Pathways

The perception of fruity esters like this compound involves two key biological processes: the biosynthesis of the ester itself, often in natural products like fruits, and the olfactory signaling pathway that allows for its detection by the nose.

Biosynthesis of Fruity Esters

The characteristic fruity aromas of many fruits are due to the presence of a complex mixture of volatile esters. The biosynthesis of these esters primarily involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT).[9]

The general pathway can be summarized as follows:

  • Precursor Formation: Fatty acids and amino acids serve as the primary precursors for the formation of alcohols and acyl-CoAs.

  • Alcohol Formation: Aldehydes, derived from the degradation of fatty acids and amino acids, are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).

  • Esterification: AAT catalyzes the transfer of an acyl group from an acyl-CoA to an alcohol, forming the ester.

Caption: General pathway for the biosynthesis of fruity esters.

Olfactory Receptor Signaling Pathway

The perception of odorants like this compound begins with the binding of the volatile molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

While the specific olfactory receptor that binds to this compound has not been definitively identified, the general signaling pathway for odor perception is well-established and involves G-protein-coupled receptors. One such receptor, Olfr1057, has been shown to be activated by various fruity esters like methyl valerate (B167501) and ethyl butyrate, suggesting a potential role in the perception of similar compounds.[10]

The general olfactory signaling pathway is as follows:

  • Odorant Binding: An odorant molecule binds to a specific G-protein-coupled olfactory receptor (OR).

  • G-protein Activation: This binding activates the associated G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na+ and Ca2+).

  • Depolarization: The influx of positive ions depolarizes the olfactory sensory neuron.

  • Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

Caption: General olfactory signal transduction pathway.

Conclusion

This compound possesses a distinct and pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Its sensory profile can be thoroughly characterized using established methodologies such as descriptive sensory analysis and gas chromatography-olfactometry. While specific quantitative sensory data remains limited in public literature, the protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further research into the specific olfactory receptors that bind to this compound will enhance our understanding of its perception at a molecular level and could pave the way for the development of novel flavor and fragrance applications.

References

A Comprehensive Toxicological and Safety Profile of Pentyl Isovalerate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available toxicological and safety data for pentyl isovalerate (CAS No. 25415-62-7), a compound used in various laboratory settings. Due to a notable lack of publicly available, substance-specific toxicological studies on this compound, this guide also incorporates data from its close structural analog, isoamyl isovalerate, for comparative purposes and to provide a more complete safety profile through a read-across approach.

Executive Summary

This compound, also known as amyl isovalerate, is an ester with a characteristic fruity odor. While it has applications in the flavor and fragrance industry, its use in laboratory research necessitates a thorough understanding of its potential hazards.[1] Publicly accessible safety data sheets (SDS) and regulatory databases present a challenge due to a significant lack of quantitative toxicological data for this specific compound. However, a chemical label provides a clear warning, indicating that this compound is harmful if swallowed, in contact with skin, or inhaled, and that it causes severe skin burns and eye damage.[2] This guide synthesizes the available information, including estimated acute toxicity values and data from structural analogs, to provide a comprehensive safety assessment for laboratory professionals.

Chemical and Physical Properties

A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity.

PropertyValue
CAS Number 25415-62-7
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Synonyms n-Amyl isovalerate, Pentyl 3-methylbutanoate
Appearance Colorless liquid
Odor Fruity, apple-like

Toxicological Data

The following sections present the available toxicological data for this compound. Where specific data is unavailable, this is explicitly stated. For comparative purposes, data for the structural analog isoamyl isovalerate is also provided.

Acute Toxicity

Table 1: Acute Toxicity Data

EndpointSpeciesRouteThis compoundIsoamyl Isovalerate
LD50RabbitOralNo data available13,956 mg/kg[3]
LD50RabbitDermalNo data available5,000 mg/kg
ATEmix -Oral500 mg/kgNo data available
ATEmix -Dermal1100 mg/kgNo data available
ATEmix -Inhalation (dust/mist)1.5 mg/LNo data available

The ATEmix values suggest that this compound is harmful by oral, dermal, and inhalation routes of exposure.

Skin Corrosion and Irritation

There is conflicting information regarding the skin effects of this compound. A chemical label indicates that it "Causes severe skin burns and eye damage"[2], which would classify it as a corrosive substance. However, other safety data sheets for "amyl isovalerate" classify it as a skin irritant (Category 2)[4], while some indicate no classification for skin irritation. The underlying studies for these classifications are not publicly available. Given the most severe classification, it is prudent to handle this compound as a corrosive substance until definitive data becomes available.

Table 2: Skin Corrosion/Irritation Data

EndpointSpeciesResult
This compound No data availableClassified as causing severe skin burns (corrosive)[2]
Isoamyl Isovalerate RabbitSkin Irritant (Category 2)[1]
Serious Eye Damage and Irritation

Similar to the data on skin effects, a chemical label for this compound states that it "Causes severe skin burns and eye damage".[2] An SDS for its synonym, amyl isovalerate, classifies it as causing serious eye irritation (Category 2A).[4] Without access to the primary data, a precautionary approach of treating it as a substance that can cause serious eye damage is recommended.

Table 3: Serious Eye Damage/Irritation Data

EndpointSpeciesResult
This compound No data availableClassified as causing severe eye damage[2]
Isoamyl Isovalerate No data availableClassified as causing serious eye irritation (Category 2)[1]
Respiratory and Skin Sensitization

No data on the potential of this compound to cause respiratory or skin sensitization is available.

Table 4: Sensitization Data

EndpointSpeciesResult
This compound (Skin) No data availableNo data available
This compound (Respiratory) No data availableNo data available
Isoamyl Isovalerate (Skin) No data availableNot expected to be a skin sensitizer[3]
Germ Cell Mutagenicity

There are no publicly available studies to assess the mutagenic potential of this compound.

Table 5: Mutagenicity Data

Test TypeSystemResult
This compound No data availableNo data available
Isoamyl Isovalerate Ames test, in vitro micronucleus testNot genotoxic
Carcinogenicity

No data is available to evaluate the carcinogenic potential of this compound.

Reproductive Toxicity

There is no available information on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

No data is available for this compound regarding specific target organ toxicity after single or repeated exposure.

Experimental Protocols

The following sections describe the standard OECD guidelines for key toxicological endpoints. These protocols represent the internationally accepted methods for generating the type of data that is currently lacking for this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

  • Principle: The test uses a stepwise procedure with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into one of several toxicity classes.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (typically 3) is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome, the dose for the next step is either increased or decreased, or the test is stopped.

  • Endpoint: The result is a classification of the substance into a GHS category for acute oral toxicity.

Skin Corrosion/Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

This in vivo test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of skin reaction is assessed at specific intervals.

  • Animals: Albino rabbits are the preferred species.

  • Procedure:

    • The fur is clipped from a small area on the back of the animal.

    • The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch.

    • The patch is left in place for a specified period (typically 4 hours).

    • After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified as corrosive, irritant, or non-irritant.

Serious Eye Damage/Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause damage to the eye.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • The test substance is instilled into the lower eyelid of one eye.

    • The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of the eye lesions is scored, and the substance is classified based on the severity and reversibility of the effects.

Mutagenicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

This in vitro test is widely used to detect the mutagenic potential of a substance.

  • Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for the synthesis of an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, derived from rat liver).

    • The bacteria are then plated on a minimal agar (B569324) medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_g1 Dose Group 1 (3 animals) start->dose_g1 observe_g1 Observe for 14 days (Mortality & Clinical Signs) dose_g1->observe_g1 outcome_g1 Outcome? observe_g1->outcome_g1 stop_toxic Stop: Classify as Toxic outcome_g1->stop_toxic 2-3 animals die dose_g2_lower Dose Group 2 at Lower Dose (e.g., 50 mg/kg) outcome_g1->dose_g2_lower 0-1 animal dies dose_g2_higher Dose Group 2 at Higher Dose (e.g., 2000 mg/kg) outcome_g1->dose_g2_higher No effect observe_g2_lower Observe Group 2 dose_g2_lower->observe_g2_lower observe_g2_higher Observe Group 2 dose_g2_higher->observe_g2_higher classify Classify based on all outcomes observe_g2_lower->classify observe_g2_higher->classify

Caption: Workflow for OECD 423 Acute Toxic Class Method.

OECD_404_Workflow start Start: Prepare Animal Skin (1 Rabbit) apply_substance Apply 0.5g or 0.5mL of Substance under a patch for 4 hours start->apply_substance remove_patch Remove Patch apply_substance->remove_patch observe Observe at 1, 24, 48, 72 hours remove_patch->observe score Score Erythema & Edema observe->score decision Corrosive? score->decision stop_corrosive Stop: Classify as Corrosive decision->stop_corrosive Yes confirm_test Perform Confirmatory Test (2 more animals) decision->confirm_test No observe_confirm Observe & Score confirm_test->observe_confirm classify Classify as Irritant or Non-Irritant observe_confirm->classify

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

OECD_471_Workflow cluster_no_s9 Without Metabolic Activation cluster_s9 With Metabolic Activation (S9 Mix) start Start: Prepare Bacterial Strains (e.g., Salmonella, E. coli) expose_no_s9 Expose bacteria to Test Substance start->expose_no_s9 expose_s9 Expose bacteria to Test Substance + S9 Mix start->expose_s9 plate_no_s9 Plate on minimal agar expose_no_s9->plate_no_s9 incubate_no_s9 Incubate plate_no_s9->incubate_no_s9 count_no_s9 Count Revertant Colonies incubate_no_s9->count_no_s9 analyze Analyze Data: Compare to controls, assess dose-response count_no_s9->analyze plate_s9 Plate on minimal agar expose_s9->plate_s9 incubate_s9 Incubate plate_s9->incubate_s9 count_s9 Count Revertant Colonies incubate_s9->count_s9 count_s9->analyze result_pos Result: Mutagenic analyze->result_pos Significant increase in revertants result_neg Result: Non-Mutagenic analyze->result_neg No significant increase

Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.

Safety Precautions for Laboratory Use

Given the available data and classifications, the following safety precautions are essential when handling this compound in a laboratory setting:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure there is no exposed skin.

    • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Avoid inhaling vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The toxicological profile of this compound is not well-documented in publicly available literature. The existing GHS classifications, particularly the warning of "severe skin burns and eye damage," necessitate a highly cautious approach to its handling. While ATEmix values provide an estimation of its acute toxicity, the absence of empirical data for most toxicological endpoints highlights a significant data gap. The information available for the structural analog, isoamyl isovalerate, suggests a lower level of toxicity, but this should not be used to discount the more severe warnings associated with this compound itself. Researchers, scientists, and drug development professionals should adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure until more definitive toxicological data becomes available.

References

A Technical Guide to the Solubility of Pentyl Isovalerate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentyl isovalerate, a key fragrance and flavor compound, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding solubility is critical for formulation, purification, and reaction chemistry.

This compound (also known as amyl isovalerate) is an organic ester with the chemical formula C10H20O2.[1][2] It is recognized for its characteristic fruity aroma, reminiscent of apples, and is utilized as a food flavoring agent and a fragrance component in perfumes and air fresheners.[1][3] Beyond its sensory applications, this compound also serves as a solvent and plasticizer in industrial settings.[1][3]

Core Physical Properties of this compound

A fundamental understanding of the physical properties of this compound is essential for predicting its behavior in different solvent systems.

PropertyValue
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Density Approximately 0.858 g/mL at 20°C[1]
Boiling Point 190-195 °C[1]
Flash Point 69 °C[1]
LogP (octanol-water) 3.686 (estimated)[1]

Solubility of this compound in Organic Solvents

The solubility of an ester like this compound is governed by the principle of "like dissolves like." As a molecule with a significant nonpolar alkyl chain and a polar ester group, its solubility varies depending on the polarity of the solvent.

Based on available data and chemical principles, this compound is generally characterized as being soluble in most common organic solvents.[4] While precise quantitative solubility data at various temperatures is not extensively documented in readily available literature, its structural characteristics suggest high solubility or miscibility with many organic solvents.

The following table summarizes the expected solubility of this compound in a range of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

SolventChemical FormulaPolarityExpected Solubility of this compound
Hexane C6H14NonpolarMiscible
Toluene C7H8NonpolarMiscible
Diethyl Ether (C2H5)2OPolar AproticMiscible
Acetone (CH3)2COPolar AproticMiscible
Ethanol C2H5OHPolar ProticMiscible
Methanol CH3OHPolar ProticMiscible
Water H2OPolar ProticInsoluble

Experimental Protocol for Determining Ester Solubility

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocol outlines a standard method for determining the solubility of a liquid ester, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Thermostatically controlled water bath or heating block

  • Calibrated digital thermometer

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Methodology:

  • Preparation of Supersaturated Solutions: In a series of sealed glass vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatic water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring. This ensures that the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, cease stirring and allow the undissolved this compound to settle, resulting in a clear supernatant of the saturated solution.

  • Sampling: Carefully extract a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the sample using a syringe filter to remove any suspended microparticles.

  • Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

  • Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and principles discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results prep_supersaturated Prepare Supersaturated Solution (Excess Solute) equilibration Equilibrate at Constant Temperature with Stirring prep_supersaturated->equilibration phase_separation Allow Phase Separation equilibration->phase_separation sampling Extract and Filter Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution analysis Quantitative Analysis (e.g., GC-FID) dilution->analysis calculation Calculate Solubility from Concentration analysis->calculation

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound solute_polarity Ester Group (Polar) solute_polarity->solubility solute_nonpolar Alkyl Chains (Nonpolar) solute_nonpolar->solubility solvent_polarity Solvent Polarity (Polar/Nonpolar) solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding Capacity solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

Pentyl isovalerate synonyms and alternative chemical names.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of pentyl isovalerate, a significant ester in the fields of flavor, fragrance, and potentially, pharmaceutical sciences. This document outlines its chemical nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names across different industries and chemical databases. A comprehensive list of these synonyms and alternative chemical names is provided below to aid in literature searches and chemical sourcing.

The compound is systematically named pentyl 3-methylbutanoate according to IUPAC nomenclature.[1] It is the ester formed from the reaction of pentan-1-ol (amyl alcohol) and 3-methylbutanoic acid (isovaleric acid).

Common synonyms and trade names include:

  • n-Amyl isovalerate[1][2]

  • Amyl isovalerate[3][4]

  • Pentyl 3-methylbutyrate[2]

  • Isovaleric acid, pentyl ester[1][2]

  • 1-Pentyl isovalerate[1][2]

  • n-Amyl iso-valerate[2]

  • Pentyl isopentanoate[1]

  • Butanoic acid, 3-methyl-, pentyl ester[2][5]

It is crucial to distinguish this compound from its isomer, isoamyl isovalerate (also known as isothis compound), which has a branched pentyl group and is formed from isoamyl alcohol and isovaleric acid.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[2][8]
Molecular Weight 172.27 g/mol [8]
CAS Number 25415-62-7[2]
Appearance Colorless liquid with a fruity, apple-like odor[3][2]
Boiling Point 195.7 °C at 760 mmHg[2]
Density 0.872 g/cm³[2]
Refractive Index n20/D 1.414[2]
Flash Point 71.4 °C[2]
Vapor Pressure 0.413 mmHg at 25°C[2]
Solubility Insoluble in water; soluble in most fixed oils and propylene (B89431) glycol.[7]
logP 2.76590[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of pentan-1-ol and isovaleric acid.

Materials:

  • Pentan-1-ol

  • Isovaleric acid (3-methylbutanoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of pentan-1-ol and isovaleric acid. A slight excess of the less expensive reagent can be used to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 1-2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), followed by a saturated sodium chloride solution to remove any remaining water-soluble impurities. Discard the aqueous layer after each wash.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Purify the crude this compound by simple or fractional distillation. Collect the fraction that boils at the expected boiling point of this compound (approximately 195-196 °C at atmospheric pressure).

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in a sample matrix.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent for sample and standard dilution (e.g., hexane, dichloromethane)

  • Microsyringe for sample injection

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Final hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Acquire the data.

  • Data Analysis:

    • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

    • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Naming Convention for this compound

The following diagram illustrates the relationship between the systematic and common names of this compound and its constituent alcohol and carboxylic acid.

G cluster_reactants Reactants cluster_product Product cluster_synonyms Synonyms / Alternative Names Pentan-1-ol Pentan-1-ol This compound This compound Pentan-1-ol->this compound forms ester with Isovaleric Acid Isovaleric Acid Isovaleric Acid->this compound Pentyl 3-methylbutanoate Pentyl 3-methylbutanoate This compound->Pentyl 3-methylbutanoate is systematically named n-Amyl isovalerate n-Amyl isovalerate This compound->n-Amyl isovalerate is also known as Isovaleric acid, pentyl ester Isovaleric acid, pentyl ester This compound->Isovaleric acid, pentyl ester

Caption: Relationship between reactants, product, and synonyms of this compound.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the major steps involved in the laboratory synthesis and subsequent purification of this compound.

G Reactants Reactants Reflux Reflux Reactants->Reflux Catalyst Catalyst Catalyst->Reflux Work-up Work-up Reflux->Work-up Drying Drying Work-up->Drying Purification Purification Drying->Purification Pure Product Pure Product Purification->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

References

The Synthesis of Pentyl Isovalerate: A Technical Guide to its Discovery and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isovalerate, a key ester recognized for its characteristic apple-like aroma, has significant applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, alongside detailed experimental protocols for its preparation. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, this document includes visual diagrams of the core chemical pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound, also known as amyl isovalerate or pentyl 3-methylbutanoate, is an organic ester formed from the reaction of pentan-1-ol (amyl alcohol) and isovaleric acid (3-methylbutanoic acid).[1] Its pleasant, fruity aroma has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics. Beyond its sensory applications, this compound also serves as a specialty solvent and plasticizer. This guide delves into the historical context of its synthesis, outlines modern and classical synthetic procedures, and presents comparative data to inform researchers in their selection of optimal methodologies.

Discovery and History of Synthesis

The direct discovery and first synthesis of this compound are not pinpointed to a single publication but are intrinsically linked to the pioneering work of 19th-century chemists on alcohols and carboxylic acids. The journey to synthesizing this ester began with the isolation and study of its precursors.

The French chemist Auguste Cahours was a key figure in the investigation of amyl alcohol in the 1830s and 1840s. His work on "potato oil" (fusel oil), a byproduct of alcohol fermentation, led to the characterization of amyl alcohol as a distinct chemical entity. Cahours's research laid the fundamental groundwork for understanding the reactivity of this five-carbon alcohol.

Contemporaneously, the principles of esterification were being established. The reaction of an alcohol with a carboxylic acid to form an ester and water, now famously known as Fischer-Speier esterification , became a fundamental transformation in organic synthesis. While Emil Fischer and Arthur Speier later optimized this reaction in 1895, the basic principle was known and utilized earlier in the 19th century.

Given the availability and characterization of amyl alcohol and isovaleric acid (also a known natural product), it is highly probable that this compound was first synthesized in the mid-19th century by chemists like Cahours or his contemporaries, who were actively exploring the reactions of these newly discovered compounds. The synthesis would have been a straightforward application of the esterification principles of the time, likely using a strong mineral acid like sulfuric acid as a catalyst.

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the direct esterification of pentan-1-ol and isovaleric acid. Variations in catalysts, reaction conditions, and purification methods have been developed to optimize yield and purity.

Fischer-Speier Esterification

This classical method remains a widely used and robust approach for the synthesis of this compound. It involves the acid-catalyzed reaction between the alcohol and carboxylic acid.

Reaction:

Pentan-1-ol + Isovaleric Acid --(H⁺)--> this compound + Water

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentan-1-ol and isovaleric acid. An excess of one of the reactants, typically the less expensive one, can be used to shift the equilibrium towards the product. A common molar ratio is 1:1.2 of isovaleric acid to pentan-1-ol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture. The catalyst amount is typically 1-3% of the total molar amount of the reactants.

  • Reflux: Heat the mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture with water to remove the excess alcohol and some of the acid catalyst. Neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Caution should be exercised as CO₂ is evolved.

  • Extraction and Drying: Extract the ester with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine to remove residual water. Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure to obtain a high-purity product.

Enzymatic Synthesis

Biocatalysis offers a greener and more selective alternative to traditional chemical synthesis. Lipases are commonly employed for the esterification of this compound, often providing high yields under milder reaction conditions.

Experimental Protocol:

  • Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine pentan-1-ol and isovaleric acid in a suitable organic solvent (e.g., n-hexane) or in a solvent-free system.[2]

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase.[2] The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

  • Reaction Conditions: Incubate the mixture at a specific temperature, usually between 40-60°C, with constant agitation. The reaction time can vary from a few hours to several days depending on the specific enzyme and conditions.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

  • Product Isolation: The solvent (if used) is removed under reduced pressure. The resulting product can be purified by vacuum distillation or column chromatography to remove any unreacted starting materials.

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes quantitative data from various reported syntheses of this compound.

Synthesis MethodCatalystAlcohol:Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer EsterificationSulfonated Organic Heteropolyacid Salts1.1:1Reflux297.5[3]
Enzymatic SynthesisImmobilized Rhizomucor miehei lipase1.5:150144>85[2]
Enzymatic SynthesisImmobilized Candida antarctica lipase B (Novozym 435)2:1603>80[4]
Microwave-AssistedConcentrated H₂SO₄1:1N/A (Microwave)0.03High (not quantified)[5]

Visualizing the Synthesis

Fischer Esterification Pathway

The following diagram illustrates the reaction mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.

Fischer_Esterification Fischer Esterification of this compound Isovaleric_Acid Isovaleric Acid Protonation Protonation of Carbonyl Oxygen Isovaleric_Acid->Protonation Pentan_1_ol Pentan-1-ol Nucleophilic_Attack Nucleophilic Attack by Pentan-1-ol Pentan_1_ol->Nucleophilic_Attack Protonated_Acid Protonated Isovaleric Acid Protonation->Protonated_Acid Protonated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination_of_Water Elimination of Water Protonated_Intermediate->Elimination_of_Water Protonated_Ester Protonated This compound Elimination_of_Water->Protonated_Ester Water Water Elimination_of_Water->Water Deprotonation Deprotonation Protonated_Ester->Deprotonation Pentyl_Isovalerate This compound Deprotonation->Pentyl_Isovalerate H_plus_out H+ Deprotonation->H_plus_out H_plus_in H+ H_plus_in->Protonation

Caption: Reaction mechanism for Fischer esterification.

General Experimental Workflow

The logical flow of a typical synthesis and purification process for this compound is depicted in the following diagram.

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Reactants Combine Pentan-1-ol, Isovaleric Acid, and Catalyst Start->Reactants Reaction Heat under Reflux or Incubate with Enzyme Reactants->Reaction Workup Cool and Quench Reaction Mixture Reaction->Workup Extraction Liquid-Liquid Extraction with Organic Solvent Workup->Extraction Washing Wash with Water and NaHCO3 Solution Extraction->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Filtration Filter to Remove Drying Agent/Enzyme Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification by Vacuum Distillation Evaporation->Purification Characterization Characterization (GC, NMR, IR) Purification->Characterization End End Characterization->End

Caption: A typical synthesis and purification workflow.

Conclusion

The synthesis of this compound, a commercially valuable ester, is rooted in the foundational discoveries of 19th-century organic chemistry. While the classical Fischer-Speier esterification remains a viable and high-yielding method, modern advancements, particularly in enzymatic synthesis, offer milder and more sustainable alternatives. The choice of methodology will depend on the specific requirements of the researcher, including desired purity, yield, cost, and environmental considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and effective synthesis of this compound.

References

Pentyl Isovalerate: A Technical Guide for Life Science Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physicochemical Properties, Toxicological Profile, and Research Applications of Pentyl Isovalerate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as pentyl 3-methylbutanoate, is an organic ester with a characteristic fruity aroma, often associated with apples and pineapples.[1][2] While extensively utilized in the flavor and fragrance industries, its application as a biochemical reagent in life science research is not well-documented.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties and a toxicological assessment based on data from structurally similar compounds.

This document aims to serve as a resource for researchers and professionals in the life sciences by summarizing the available data and identifying knowledge gaps to guide future research into the potential biological activities and applications of this compound.

Physicochemical Properties

This compound is a colorless liquid with low solubility in water.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [1]
CAS Number 25415-62-7[1]
Appearance Colorless clear liquid (est)[4]
Boiling Point 169.00 to 170.00 °C @ 760.00 mm Hg[4]
Flash Point 160.00 °F. TCC ( 71.11 °C. )[4]
Density 0.858 g/mL at 20 °C[2]
Solubility Insoluble in water; Soluble in alcohol[5]

Toxicological Profile: A Read-Across Approach

Specific toxicological data for this compound is limited. However, the principle of "read-across" toxicology allows for the assessment of a substance's safety by using data from structurally similar compounds, known as analogs.[6][7][8][9] This approach is a scientifically sound method to fill data gaps while minimizing the need for new animal testing.[6] For this guide, toxicological data from isoamyl isovalerate and ethyl isovalerate, two closely related esters, are presented.

The fundamental principle of read-across is that substances with similar structures are expected to have similar toxicological properties.[7]

cluster_0 Read-Across Toxicology Target Target Compound (this compound) - Limited Data - Prediction Predicted Toxicological Profile of Target Compound Target->Prediction Inference based on similarity Source Source Analog (e.g., Isoamyl Isovalerate) - Robust Data Available - Source->Prediction Data Extrapolation

Figure 1: Conceptual diagram of the read-across approach in toxicology.

A summary of the repeated dose toxicity data for the analog isoamyl isovalerate is provided in Table 2.

Study TypeSpeciesRoute of AdministrationNOAEL (No Observed Adverse Effect Level)Source
90-day dietary studyRatDietary219 mg/kg/day[10]
Combined repeated dose toxicity with reproduction/developmental toxicity screeningRatGavage800 mg/kg/day[10]

Based on these studies, isoamyl isovalerate exhibits low toxicity in repeated-dose studies.[10] Similarly, ethyl isovalerate has a very low order of acute oral and dermal toxicity, with an oral LD50 in rats greater than 5000 mg/kg bw.[11] A 90-day study in rats established a NOAEL of 12.1 mg/kg bw/day for ethyl isovalerate.[11] These data suggest that this compound is also likely to have a low toxicity profile. However, it is important to note that these are predictions, and specific testing on this compound would be required for a definitive toxicological assessment.

Experimental Protocols

Due to the lack of specific published research on the biological activity of this compound, this section provides a general experimental workflow for assessing the in vitro cytotoxicity of a volatile organic compound (VOC) like this compound. This protocol can be adapted for various cell lines and specific research questions.

General Protocol for In Vitro Cytotoxicity Assessment of this compound

1. Cell Culture and Seeding:

  • Culture a relevant human cell line (e.g., A549 lung carcinoma, HepG2 liver carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in a 96-well microplate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

2. Preparation of Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to ensure solubility in the culture medium.

  • Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

3. Cell Treatment:

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Include appropriate controls:

    • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.

    • Untreated control: Cells in culture medium only.

    • Positive control: Cells treated with a known cytotoxic agent.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assay:

  • Perform a cytotoxicity assay to determine cell viability. Common methods include:

    • MTS/XTT assay: Measures the metabolic activity of viable cells.

    • LDH release assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • Live/Dead staining: Uses fluorescent dyes to differentiate between live and dead cells.

  • Follow the manufacturer's instructions for the chosen assay.

5. Data Analysis:

  • Measure the output of the assay (e.g., absorbance, fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_workflow In Vitro Cytotoxicity Workflow for a Volatile Compound A Cell Seeding (e.g., 96-well plate) C Cell Treatment (24-72h incubation) A->C B Preparation of This compound Dilutions B->C D Addition of Cytotoxicity Reagent (e.g., MTS, LDH) C->D E Incubation (as per assay protocol) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50 determination) F->G

Figure 2: A generalized experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

This compound is a well-characterized compound in the context of flavors and fragrances. However, its role as a biochemical reagent in life science research remains largely unexplored. The toxicological data from structurally similar compounds suggest a low toxicity profile, which is a favorable characteristic for a potential research tool.

The lack of specific biological data presents a significant opportunity for future research. Investigations into the potential effects of this compound on cellular processes, signaling pathways, and its potential as a bioactive molecule are warranted. The experimental protocol provided in this guide offers a starting point for such investigations. As a volatile organic compound, its effects on olfactory receptors and neuronal signaling could also be a fruitful area of research. Further studies are needed to unlock the full potential of this compound as a biochemical reagent in the life sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pentyl Isovalerate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of pentyl isovalerate, a commonly used fragrance and flavoring agent, through the Fischer esterification of isovaleric acid and n-pentanol. Detailed methodologies for the reaction setup, workup, purification, and characterization of the final product are presented. This protocol is intended to serve as a practical guide for researchers in organic synthesis and related fields.

Introduction

This compound, also known as pentyl 3-methylbutanoate, is an organic ester with a characteristic fruity aroma, often described as being similar to apples or pineapples.[1] It is widely used in the food, beverage, and cosmetic industries. The synthesis of this compound is a classic example of the Fischer esterification reaction, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] This reaction is a reversible process, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the product.[3]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Isovaleric Acid + n-Pentanol ⇌ this compound + Water

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Isovaleric AcidC₅H₁₀O₂102.1310.21 g (0.1 mol)Corrosive, handle with care.
n-PentanolC₅H₁₂O88.1513.22 g (17.0 mL, 0.15 mol)Flammable, irritant.
Concentrated Sulfuric AcidH₂SO₄98.08~1 mLCatalyst , highly corrosive.
5% Sodium Bicarbonate SolutionNaHCO₃84.01~100 mLFor neutralization.
Saturated Sodium Chloride SolutionNaCl58.44~20 mLFor washing.
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37~5 gDrying agent.
Boiling Chips--2-3 piecesFor smooth boiling.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Distillation apparatus (including a distillation flask, condenser, and receiving flask)

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • pH paper

Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add 10.21 g (0.1 mol) of isovaleric acid and 13.22 g (17.0 mL, 0.15 mol) of n-pentanol.

  • Add a magnetic stir bar to the flask.

  • Slowly and carefully add approximately 1 mL of concentrated sulfuric acid to the mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

  • Add a few boiling chips to the flask.

  • Attach a reflux condenser to the round-bottom flask and ensure that water is flowing through the condenser.

2. Reflux:

  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for approximately 1 to 2 hours.

3. Workup:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel.

  • Add 50 mL of deionized water to the separatory funnel. Shake the funnel gently and then allow the layers to separate. Remove and discard the lower aqueous layer.

  • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Check the pH of the aqueous layer to ensure it is basic. If not, repeat the wash with another 50 mL portion of 5% sodium bicarbonate solution.

  • Separate and discard the lower aqueous layer.

  • Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Separate and discard the lower aqueous layer.

4. Drying and Isolation:

  • Transfer the organic layer to a dry 100 mL Erlenmeyer flask.

  • Add approximately 5 g of anhydrous magnesium sulfate to the flask to dry the ester. Swirl the flask occasionally for about 10-15 minutes. The liquid should become clear.

  • Decant the dried this compound into a clean, dry round-bottom flask suitable for distillation.

5. Purification by Distillation:

  • Assemble a simple distillation apparatus.

  • Add a few new boiling chips to the distillation flask.

  • Heat the flask gently to distill the this compound.

  • Collect the fraction that boils in the range of 190-195 °C.[5]

6. Characterization:

  • Obtain the mass of the purified this compound and calculate the percentage yield.

  • Characterize the product using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isovaleric Acid102.131760.926
n-Pentanol88.151380.811
This compound172.27190-195[5]~0.872[5]
Expected Spectroscopic Data

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
~1735C=O (Ester carbonyl stretch)
~1170C-O (Ester stretch)
2870-2960C-H (Alkyl stretch)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

This is predicted data and may vary slightly from experimental results.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ -CH₂-
~2.15Doublet2H-CO-CH₂ -CH(CH₃)₂
~1.95Multiplet1H-CH₂-CH (CH₃)₂
~1.60Multiplet2H-O-CH₂-CH₂ -
~1.35Multiplet4H-(CH₂)₂-CH₃
~0.90Triplet3H-CH₂-CH₃
~0.95Doublet6H-CH(CH₃ )₂

Visualizations

Experimental Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Isovaleric Acid + n-Pentanol + H₂SO₄ (cat.) Reflux Reflux (1-2h) Reactants->Reflux Cool Cool to RT Reflux->Cool Wash_H2O Wash with H₂O Cool->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Distill Distillation (190-195 °C) Dry->Distill Characterize Characterization (Yield, IR, NMR) Distill->Characterize Fischer_Esterification_Mechanism RCOOH Isovaleric Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH n-Pentanol (R'-OH) ROH->Tetrahedral_Intermediate Protonated_Ether Protonated Intermediate Tetrahedral_Intermediate->Protonated_Ether Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Protonated_Ether->Protonated_Ester - H₂O Water_loss Loss of H₂O Ester This compound (R-COOR') Protonated_Ester->Ester - H⁺

References

Application Notes and Protocols for the Enzymatic Synthesis of Pentyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, also known as pentyl 3-methylbutanoate, is an ester characterized by a fruity, apple-like aroma.[1] It finds significant applications in the flavor, fragrance, and food industries.[1] The enzymatic synthesis of this ester using lipases presents a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media with high efficiency and specificity.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound catalyzed by lipases, including the use of both free and immobilized enzymes.

Data Presentation: Reaction Parameters and Yields

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters, including the choice of lipase (B570770), whether the enzyme is free or immobilized, the reaction medium, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Different Lipases and Immobilization Supports

Lipase SourceSupport for ImmobilizationKey FindingsReference
Candida rugosa lipase (CRL)Microemulsion Based Organogels (MBGs)Immobilized enzyme showed significantly higher conversion (~99%) compared to free enzyme (~19%).[3][3]
Porcine Pancreatic Lipase (PPL)Celite 545Exhibited good operational stability.[2][4][2][4]
Candida cylindracea Lipase (CCL)Celite 545Demonstrated better operational stability compared to immobilization on Amberlite IRA-938.[2][4][2][4]
Porcine Pancreatic Lipase (PPL)Amberlite IRA-938Effective in the esterification reaction.[2][4][2][4]
Candida cylindracea Lipase (CCL)Amberlite IRA-938Showed lower operational stability compared to Celite 545.[2][4][2][4]
Rhizomucor miehei LipaseAnion-exchange resin (Lipozyme IM-20)Achieved a maximum yield of >85% for isoamyl isovalerate.[5]

Table 2: Influence of Reaction Conditions on Pentyl Ester Synthesis

ParameterInvestigated Range/ValuesOptimal ConditionObserved EffectReference
pH 5.0 - 8.87.0Enzyme activity is pH-dependent, with optimal performance at neutral pH for CRL in MBGs.[3][3]
Temperature 20 - 55°C37 - 40°CModerate temperatures generally favor lipase activity and stability.[2][3][2][3]
Solvent Isooctane, n-hexane, n-heptane, cyclohexaneCyclohexane, n-hexaneHydrophobic solvents are generally preferred for esterification reactions.[3][6][3][6]
Substrate Molar Ratio (Alcohol:Acid) 1:2 to 3:11:1 to 2:1An excess of alcohol can increase the reaction rate, but a large excess may cause enzyme inhibition.[7][8][7][8]
Enzyme Concentration 10 - 100 mg/mLVariedHigher enzyme concentration generally leads to a faster reaction rate.[3]
Water Content (Wo for MBGs) 10 - 10060The water-to-surfactant ratio is crucial for the activity of lipase in reverse micelles.[3][3]

Experimental Protocols

The following are detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol 1: Synthesis of this compound using Immobilized Candida rugosa Lipase in Microemulsion Based Organogels (MBGs)

This protocol is based on the methodology for synthesizing pentyl valerate, which can be adapted for this compound.[3]

1. Materials:

  • Candida rugosa lipase (CRL)

  • 1-Pentanol (B3423595)

  • Isovaleric acid

  • Sodium bis-2-(ethylhexyl)sulfosuccinate (AOT)

  • Isooctane

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Orbital shaker

  • Glass stoppered flasks (250 mL)

2. Preparation of Immobilized Lipase in MBGs: a. Prepare a 5 mg/mL solution of CRL in 100 mM phosphate buffer (pH 7.0). b. Prepare the reverse micellar solution by dissolving AOT in isooctane. c. The ratio of the concentration of water to surfactant (Wo) should be maintained at 60. d. Add the enzyme solution to the AOT/isooctane solution and vortex until a clear organogel is formed.

3. Esterification Reaction: a. In a 250 mL glass stoppered flask, prepare the reaction mixture containing 20 mL of an organic solvent (e.g., cyclohexane). b. Add 1-pentanol and isovaleric acid to the solvent, each to a final concentration of 100 mM. c. Initiate the reaction by adding the prepared immobilized CRL in MBGs. d. Incubate the flask in an orbital shaker at 37°C and 150 rpm. e. Monitor the reaction progress over time by taking aliquots and analyzing for ester formation.

4. Product Analysis: a. Withdraw samples at regular intervals. b. The unreacted isovaleric acid can be quantified by titration with a standard solution of NaOH using phenolphthalein (B1677637) as an indicator.[2] c. The percentage conversion is calculated based on the amount of acid consumed.

Protocol 2: Synthesis of this compound using Lipase Immobilized on Celite

This protocol is adapted from the synthesis of pentyl isovalerates using lipases immobilized on solid supports.[2][4]

1. Materials:

  • Porcine Pancreatic Lipase (PPL) or Candida cylindracea Lipase (CCL)

  • Celite 545

  • 1-Pentanol

  • Isovaleric acid

  • Hexane

  • Rotary shaker

  • Glass filter

2. Immobilization of Lipase on Celite 545: a. Dissolve the lipase (PPL or CCL) in an aqueous buffer solution. b. Add Celite 545 to the lipase solution. c. Induce deposition of the lipase onto the Celite by the addition of hexane. d. Recover the immobilized lipase by filtration and dry it.

3. Esterification Reaction: a. In a suitable reaction vessel, combine 1-pentanol and isovaleric acid in a solvent such as hexane. b. Add the immobilized lipase on Celite to the reaction mixture. c. Place the vessel on a rotary shaker and agitate at 150 rpm and 40°C for 48 hours.[2]

4. Product Recovery and Analysis: a. After the reaction period, remove the immobilized lipase from the reaction medium by filtration through a glass filter.[2] b. Quantify the ester content in the filtrate by titrating the unreacted isovaleric acid with 0.01 M NaOH using phenolphthalein as an indicator.[2] c. Calculate the percentage conversion based on the consumption of isovaleric acid.

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.

EnzymaticSynthesisWorkflow cluster_reactants Reactant Preparation cluster_enzyme Enzyme System cluster_reaction Esterification Reaction cluster_downstream Downstream Processing Pentanol 1-Pentanol ReactionVessel Reaction Vessel (Solvent, Controlled Temp/Agitation) Pentanol->ReactionVessel IsovalericAcid Isovaleric Acid IsovalericAcid->ReactionVessel Lipase Lipase (e.g., Candida rugosa) Immobilization Immobilization (e.g., on Celite) Lipase->Immobilization Optional Step Immobilization->ReactionVessel Filtration Filtration (Removal of Immobilized Lipase) ReactionVessel->Filtration Analysis Product Analysis (e.g., Titration, GC) Filtration->Analysis PentylIsovalerate This compound (Final Product) Filtration->PentylIsovalerate

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

SignalingPathways E Free Lipase (E) ES1 Enzyme-Acid Complex (ES1) E->ES1 + S1 P This compound (P) S1 Isovaleric Acid (S1) S1->ES1 ES1->E EP Acyl-Enzyme Intermediate (E-Acyl) ES1->EP - W W Water (W) EP->W EPS2 Enzyme-Acyl-Alcohol Complex (E-Acyl-S2) EP->EPS2 + S2 S2 1-Pentanol (S2) S2->EPS2 EPS2->E + P EPS2->EP

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Note: Analysis of Pentyl Isovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of pentyl isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (also known as pentyl 3-methylbutanoate) is an ester commonly found in fruits and used as a flavoring and fragrance agent. Its accurate identification and quantification are crucial in various industries, including food science, cosmetics, and pharmaceuticals. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis to achieve reliable and reproducible results.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[2] The mass spectrometer then ionizes the separated components, sorting the ions by their mass-to-charge ratio (m/z) to produce a unique mass spectrum, which acts as a molecular fingerprint.[3] This methodology offers high sensitivity and specificity, making it well-suited for the analysis of esters like this compound in complex matrices.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The goal is to produce a clean, liquid sample in a volatile organic solvent, free of particulates.[3][5]

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate)[3]

  • Glass sample vials (1.5 mL) with caps[5]

  • Micropipettes

  • Vortex mixer

  • 0.22 µm syringe filter (if particulates are present)[1]

  • Centrifuge (if sample contains solids)[1]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent.

  • Serial Dilution: From the stock solution, perform serial dilutions to create working standards. A typical concentration for direct injection is around 10 µg/mL.[5]

  • Sample Preparation (Liquid Matrix):

    • If the sample is already in a compatible organic solvent, it may only require dilution to fall within the calibrated concentration range.

    • For aqueous samples, a liquid-liquid extraction (LLE) is necessary. Mix the sample with an immiscible organic solvent (e.g., hexane). The this compound will partition into the organic layer, which can then be collected for analysis.[3]

  • Sample Preparation (Solid Matrix):

    • Solid samples must be dissolved in a suitable volatile solvent.[1]

    • Alternatively, headspace analysis can be used for volatile compounds in a solid matrix. The solid sample is placed in a sealed vial and heated, allowing the volatile compounds to enter the headspace, which is then sampled for injection.[2]

  • Filtration/Centrifugation: Ensure the final sample is free from any solid particles by centrifuging or filtering the solution.[1]

  • Transfer: Transfer the final prepared sample into a glass autosampler vial for analysis.[5]

GC-MS Instrumentation and Analysis

The following tables outline the recommended instrumental parameters for the GC-MS analysis of this compound. These parameters may be adapted for specific instruments and applications.

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column Non-polar (e.g., DB-5ms) or mid-polar column
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 220 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial Temp: 70 °C, hold for 2 min
Ramp: 5 °C/min to 240 °C
Final Hold: 5 min at 240 °C

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 240 °C
Scan Range 40-300 m/z
Solvent Delay 3 min

Data Presentation and Expected Results

Upon analysis, the data will consist of a chromatogram showing peaks at specific retention times. The peak corresponding to this compound should be identified. The mass spectrum of this peak can then be compared to a library spectrum (e.g., NIST) for confirmation.

Table 3: Expected Quantitative Data for this compound

ParameterExpected Value
Molecular Formula C10H20O2[6]
Molecular Weight 172.27 g/mol [7]
CAS Number 25415-62-7[6]
Expected Retention Index ~1100-1150 (on a standard non-polar column)[8]
Key Mass Fragments (m/z) 85, 70, 43, 57, 103[8]

Visualizations

The following diagrams illustrate the experimental workflow and the expected fragmentation of this compound in the mass spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Liquid or Solid) Dilution Dilution / Extraction Sample->Dilution Filtration Filtration / Centrifugation Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (MS) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Identification Compound Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway parent This compound [C10H20O2]+• m/z = 172 f1 [C5H11O2]+ m/z = 103 parent->f1 - C5H9• f3 [C5H10]+• m/z = 70 parent->f3 McLafferty Rearrangement f4 [C4H9]+ m/z = 57 parent->f4 - C6H11O2• f2 [C5H9O]+ m/z = 85 f1->f2 - H2O f5 [C3H7]+ m/z = 43 f2->f5 - C2H2O

Caption: Proposed mass fragmentation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Pentyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl isovalerate, an ester known for its fruity aroma, finds applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Accurate and reliable quantification of this compound is crucial for quality control and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol provides a straightforward approach for the determination of this compound, suitable for various research and industrial settings.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a reversed-phase HPLC method.[3]

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV/Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with phosphoric acid[3]
Detector UV at 205 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: A typical mobile phase composition is a mixture of acetonitrile and water. For example, a 70:30 (v/v) mixture of acetonitrile and water, acidified with 0.1% phosphoric acid. The mobile phase should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the standard stock solution with the mobile phase. These will be used to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[4][5] Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[5]

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the peak area and retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,890
50624,550
1001,251,200
2503,130,500
Correlation Coefficient (r²) ≥ 0.999
Linearity Equation y = 12500x + 1250

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation injection Injection of Standards and Samples prep->injection hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation injection->separation Mobile Phase (ACN:H2O) detection UV Detection at 205 nm separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Calibration) data_acq->analysis results Quantification of This compound analysis->results

Caption: Workflow for the HPLC analysis of this compound.

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water provides good separation and peak shape. This method is straightforward and can be readily implemented in quality control and research laboratories.

References

Nuclear magnetic resonance (NMR) spectroscopy for pentyl isovalerate characterization.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of pentyl isovalerate (also known as pentyl 3-methylbutanoate) using ¹H and ¹³C NMR spectroscopy. This compound is an ester commonly used as a fragrance and flavoring agent, and its unambiguous identification is crucial for quality control and research purposes.

Molecular Structure and Atom Numbering

The chemical structure and atom numbering scheme for this compound are shown below. This numbering is used for the assignment of NMR signals.

this compound Structure with Atom Numbering

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound (CDCl₃, 90 MHz)
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
10.95d6.66H
22.07m1H
32.18d7.02H
54.05t6.72H
61.62m2H
71.33m4H
80.90t6.43H
Table 2: ¹³C NMR Data for this compound (CDCl₃, 22.5 MHz)
Atom NumberChemical Shift (δ, ppm)
122.4
225.9
343.4
4172.8
564.2
628.2
728.1
822.3
913.9

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer: 90 MHz (for ¹H NMR) and 22.5 MHz (for ¹³C NMR) or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: 298 K

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence (zg)

  • Spectral Width: 10-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Receiver Gain: Optimized for signal intensity without clipping.

¹³C NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence with proton decoupling (zgpg)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Receiver Gain: Optimized for signal intensity.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Visualizations

Logical Relationship of NMR Signal Assignments

The following diagram illustrates the logical connections between the different proton environments in this compound as determined by their coupling patterns.

G cluster_isovalerate Isovalerate Moiety cluster_pentyl Pentyl Moiety H1 H-1 (δ 0.95, d) H2 H-2 (δ 2.07, m) H1->H2 J-coupled H3 H-3 (δ 2.18, d) H2->H3 J-coupled H5 H-5 (δ 4.05, t) H6 H-6 (δ 1.62, m) H5->H6 J-coupled H7 H-7 (δ 1.33, m) H6->H7 J-coupled H8 H-8 (δ 0.90, t) H7->H8 J-coupled

Caption: J-coupling relationships in this compound.

Experimental Workflow for NMR Analysis

This diagram outlines the key steps involved in the NMR characterization of this compound.

G SamplePrep Sample Preparation (this compound in CDCl3 with TMS) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Integration, Multiplicity, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Characterization Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

Application Note: Quantitative Analysis of Volatile Pentyl Isovalerate using Static Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate (also known as amyl isovalerate) is a volatile ester recognized for its characteristic fruity and slightly floral aroma, reminiscent of apples and apricots.[1] It is a significant component in the flavor and fragrance industry and can be a key volatile organic compound (VOC) in various matrices, including food products, beverages, and pharmaceutical formulations.[2] The analysis of volatile compounds like this compound is crucial for quality control, formulation development, and stability testing. Static headspace gas chromatography (HS-GC) is a robust and sensitive technique for the analysis of such volatile compounds in complex matrices, as it minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using static headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).

Principle of Static Headspace Analysis

Static headspace analysis is an equilibrium-based technique. A liquid or solid sample is placed in a sealed vial and heated at a specific temperature for a set amount of time to allow the volatile compounds to partition between the sample matrix and the gas phase (headspace) above it.[5][6] Once equilibrium is reached, a portion of the headspace is injected into the gas chromatograph for separation and detection.[5] Key parameters influencing the efficiency of this technique include the equilibration temperature and time, the sample volume, and the nature of the sample matrix.[4]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound.

Materials and Reagents
  • This compound standard: Analytical grade

  • Internal Standard (IS): e.g., Hexyl acetate (B1210297) or another suitable volatile ester not present in the sample.

  • Solvent: Methanol (B129727) or ethanol, GC grade, for standard preparation.

  • Matrix Modifier (optional): Sodium chloride (NaCl) to increase the volatility of analytes in aqueous samples.[1]

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa and magnetic screw caps.

  • Syringes: Gas-tight syringes for manual injection if required.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector, a suitable capillary column, and a detector (MS or FID).

  • Headspace Autosampler: For automated and reproducible analysis.

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the appropriate solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each working standard with a constant concentration of the internal standard.

Sample Preparation
  • Liquid Samples (e.g., beverages, liquid formulations): Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial. If applicable, add a consistent amount of internal standard.

  • Solid Samples (e.g., powders, polymers): Accurately weigh a known amount (e.g., 1 g) of the solid sample into a 20 mL headspace vial. Add a known volume of a suitable solvent and the internal standard.

  • Matrix Modification (for aqueous samples): To enhance the release of volatile compounds, add a known amount of NaCl (e.g., 2 g) to each vial.[1]

Headspace Autosampler and GC-MS/FID Parameters

The following are typical starting parameters and should be optimized for your specific application and instrumentation.

ParameterRecommended Setting
Headspace Autosampler
Vial Equilibration Temperature80 °C
Vial Equilibration Time20 minutes
Syringe Temperature90 °C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium or Hydrogen
Column Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial 40 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer (MS) Detector
Transfer Line Temperature250 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-300 amu
Flame Ionization Detector (FID)
Detector Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Nitrogen) Flow25 mL/min

Data Presentation: Quantitative Analysis

The following table summarizes typical performance characteristics for the headspace GC analysis of volatile esters. These values are representative and may vary depending on the specific matrix and instrumentation.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[7]
Limit of Detection (LOD) 0.1 - 5 µg/LThe lowest concentration of the analyte that can be reliably detected.[8][9]
Limit of Quantification (LOQ) 0.5 - 20 µg/LThe lowest concentration of the analyte that can be accurately and precisely quantified.[8][9]
Precision (RSD%) < 15%The relative standard deviation for replicate measurements, indicating the method's reproducibility.[8]
Recovery (%) 85 - 115%The percentage of the known amount of analyte recovered from a spiked sample, indicating the method's accuracy.[8][10]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Vial_Sample Weigh/Pipette Sample into Headspace Vial Sample->Vial_Sample Standard This compound Standard Vial_Standard Prepare Calibration Standards in Vials Standard->Vial_Standard IS Internal Standard Add_IS Add Internal Standard IS->Add_IS Vial_Sample->Add_IS Autosampler Headspace Autosampler (Equilibration & Injection) Vial_Standard->Autosampler Add_Matrix_Mod Add Matrix Modifier (e.g., NaCl) Add_IS->Add_Matrix_Mod Add_Matrix_Mod->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC Detector Detector (MS or FID) GC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the headspace analysis of this compound.

Logical Relationship of Headspace Parameters

headspace_parameters cluster_params Key Experimental Parameters Analyte This compound in Sample Headspace_Conc Concentration in Headspace Analyte->Headspace_Conc Partitioning GC_Signal GC Peak Area Headspace_Conc->GC_Signal Injection & Detection Temp Equilibration Temperature Temp->Headspace_Conc Time Equilibration Time Time->Headspace_Conc Matrix Sample Matrix (e.g., pH, salt) Matrix->Headspace_Conc Phase_Ratio Phase Ratio (Vgas / Vliquid) Phase_Ratio->Headspace_Conc

Caption: Factors influencing the headspace concentration and GC signal.

References

Application of Pentyl Isovalerate in Insect Pheromone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, an ester with a characteristic fruity odor, has been investigated for its potential role as a semiochemical in insects. While research directly focusing on this compound as a primary insect pheromone is limited, its structural isomer, isoamyl isovalerate, has demonstrated effects on insect behavior, particularly as an attractant for certain species of Drosophila. This document provides an overview of the known applications of related compounds in insect pheromone research and presents detailed protocols that can be adapted for the study of this compound.

Application Notes

This compound and its isomers are volatile organic compounds (VOCs) that can be detected by insect olfactory systems. Their application in insect pheromone research primarily falls into the following categories:

  • Behavioral Studies: Assessing the attractive or repellent properties of the compound to specific insect species. This is crucial for developing lures for trapping and monitoring pest populations.

  • Electrophysiological Assays: Determining the sensitivity of insect antennae to the compound, which provides insight into the neural basis of olfaction.

  • Integrated Pest Management (IPM): Investigating the potential of using these compounds in "attract-and-kill" or "push-pull" strategies for pest control.

While specific data for this compound is not abundant in publicly available literature, the known attractive properties of isoamyl isovalerate to fruit flies suggest that this compound may elicit similar behavioral responses in the same or related species.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the behavioral response of Drosophila melanogaster and Drosophila suzukii to isoamyl isovalerate. This data can serve as a reference for designing experiments with this compound.

CompoundInsect SpeciesConcentration (v/v)Behavioral ResponseAttraction Index (AI)
Isoamyl isovalerateDrosophila melanogaster0.005% - 0.05%Attraction[1]Data not specified[1]
Isoamyl isovalerateDrosophila suzukii0.005% - 0.05%Attraction[1]Data not specified[1]

Experimental Protocols

The following are detailed protocols for key experiments in insect pheromone research, adapted for the study of this compound.

Protocol 1: Behavioral Assay - T-maze Choice Test

This protocol is designed to assess the behavioral response (attraction or repulsion) of insects to this compound.

Objective: To determine if this compound acts as a behavioral modulator for a target insect species.

Materials:

  • T-maze olfactometer

  • This compound (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Micropipettes

  • Filter paper discs

  • Test insects (e.g., Drosophila melanogaster)

  • Controlled environment chamber (temperature, humidity, and light)

Procedure:

  • Preparation of Odor Source:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1% v/v).

    • Apply a specific volume (e.g., 10 µL) of the this compound solution to a filter paper disc.

    • Apply an equal volume of the solvent alone to another filter paper disc to serve as the control.

    • Allow the solvent to evaporate for a few minutes.

  • Experimental Setup:

    • Place the T-maze in the controlled environment chamber and allow it to acclimatize.

    • Place the filter paper with the this compound solution in one arm of the T-maze and the control filter paper in the other arm.

    • Ensure a constant, clean airflow through both arms of the T-maze.

  • Insect Introduction and Data Collection:

    • Introduce a single insect into the base of the T-maze.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time (e.g., 30 seconds).

    • Record the number of insects choosing the treatment arm and the control arm.

    • Repeat the experiment with a sufficient number of insects for statistical analysis (e.g., n=50).

  • Data Analysis:

    • Calculate the Preference Index (PI) using the formula: PI = (Nodor - Ncontrol) / (Nodor + Ncontrol), where Nodor is the number of insects choosing the odor arm and Ncontrol is the number of insects choosing the control arm.

    • A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero indicates no preference.

    • Use a chi-square test to determine if the observed distribution of choices is significantly different from a random distribution.

Protocol 2: Electroantennography (EAG)

This protocol measures the electrical response of an insect's antenna to this compound.

Objective: To determine if the olfactory receptor neurons on the insect antenna are sensitive to this compound.

Materials:

  • Intact insect antenna

  • Micromanipulator

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • AC/DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Air stimulus controller

  • Purified and humidified air stream

  • This compound and solvent

Procedure:

  • Antenna Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Excise one antenna at the base.

    • Mount the excised antenna between the two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery:

    • Prepare a dilution series of this compound in a suitable solvent.

    • Apply a known amount of the solution to a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of clean, humidified air through the pipette over the antenna preparation for a defined duration (e.g., 0.5 seconds).

    • A solvent blank should be used as a control.

  • Data Recording and Analysis:

    • Record the depolarization of the antenna in response to the stimulus. This is the EAG response, measured in millivolts (mV).

    • Measure the peak amplitude of the EAG response for each concentration of this compound and the control.

    • Subtract the average response to the solvent control from the response to the odorant to obtain the net EAG response.

    • Generate a dose-response curve by plotting the net EAG response against the logarithm of the this compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_behavior Behavioral Assay (T-maze) cluster_eag Electrophysiological Assay (EAG) prep_compound Prepare Pentyl Isovalerate Dilutions tmaze_setup Setup T-maze with Odor and Control prep_compound->tmaze_setup Odor Source eag_stim Deliver Odor Stimulus to Antenna prep_compound->eag_stim Odor Source prep_insects Prepare Test Insects tmaze_exp Introduce Insects & Record Choices prep_insects->tmaze_exp eag_prep Prepare Antenna & Mount on Electrodes prep_insects->eag_prep tmaze_setup->tmaze_exp tmaze_analysis Calculate Preference Index & Statistical Analysis tmaze_exp->tmaze_analysis conclusion Conclusion on Behavioral & Olfactory Effects tmaze_analysis->conclusion eag_prep->eag_stim eag_rec Record EAG Response eag_stim->eag_rec eag_analysis Analyze Amplitude & Dose-Response eag_rec->eag_analysis eag_analysis->conclusion

Caption: Experimental workflow for investigating the effects of this compound.

Olfactory_Signaling_Pathway odorant This compound (Odorant Molecule) obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport in Sensillar Lymph or Odorant Receptor (OR) obp->or Delivery to Receptor orn Olfactory Receptor Neuron (ORN) or->orn Signal Transduction (Ion Channel Opening) antennal_lobe Antennal Lobe (Brain) orn->antennal_lobe Neural Signal Transmission behavior Behavioral Response (Attraction/Repulsion) antennal_lobe->behavior Signal Processing & Motor Output

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols for Pentyl Isovalerate in Food Science Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentyl isovalerate as a flavoring agent in food science research. Detailed protocols for its instrumental and sensory analysis are provided to guide experimental design and execution.

Application Notes

Introduction to this compound

This compound, also known as amyl isovalerate or isoamyl isovalerate, is an organic ester recognized for its characteristic fruity, sweet, and apple-like aroma.[1][2] It is found naturally in various fruits, including apples and bananas, as well as in alcoholic beverages like beer and cider.[3] Due to its pleasant and potent aroma profile, it is widely used as a flavoring agent in the food and beverage industry.[1][4] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the number 2085.

Physicochemical Properties:

PropertyValueReference
Synonyms Amyl isovalerate, Isoamyl isovalerate, Isothis compound[3]
Molecular Formula C₁₀H₂₀O₂[5]
Molecular Weight 172.27 g/mol [5]
Appearance Clear, colorless liquid[5]
Odor Profile Sweet, fruity, apple, banana, jammy, tropical
Boiling Point 192-193 °C[6]
Density 0.854 g/mL at 25 °C[6]
Solubility Soluble in ethanol (B145695) and oils; sparingly soluble in water.[7]
Applications in Food Science Studies

This compound is a valuable tool in food science research for a variety of applications:

  • Flavor Profile Development: It is used to impart or enhance apple and other fruit flavors in a wide range of products, including beverages, baked goods, candies, and dairy products.[1][8]

  • Aroma Reconstitution Studies: Researchers use this compound as a key component in models to recreate the complex aroma of fruits like apples, allowing for the study of synergistic and antagonistic effects between different aroma compounds.

  • Sensory Science Research: It serves as a reference standard in sensory panel training for the identification and scaling of fruity and apple-like aromas.[9]

  • Dose-Response Studies: Investigating the impact of varying concentrations of this compound on flavor perception and consumer acceptance.

  • Flavor Stability and Release Studies: Studying the stability of this compound during processing and storage, and its release from different food matrices.

Olfactory Perception and Signaling Pathway

The perception of this compound begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific human olfactory receptor for this compound has not been definitively deorphanized, the human olfactory receptor OR1G1 has been shown to respond to the structurally similar compound, isoamyl acetate, making it a strong candidate for the perception of this compound.[10][11]

Upon binding of this compound to the olfactory receptor, a conformational change is induced in the receptor, activating an associated G-protein (Gαolf). This initiates a signaling cascade, as depicted in the diagram below.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (e.g., OR1G1) Odorant->OR 1. Binding G_protein G-protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation ATP ATP cAMP cAMP ATP->cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel 5. Opening Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel 6. Activation Cl_ion Cl_channel->Cl_ion Efflux Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Figure 1: Olfactory Signal Transduction Pathway for this compound.

The binding of this compound to its olfactory receptor activates the G-protein, which in turn activates adenylyl cyclase.[12] This enzyme converts ATP to cyclic AMP (cAMP). The increased concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.[13] The influx of calcium ions then activates chloride channels, causing an efflux of Cl⁻ ions, which further depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain.

Quantitative Data Presentation

The following tables present representative data from hypothetical food science studies investigating the impact of this compound on the flavor profile of an apple-flavored beverage.

Table 1: Quantitative Analysis of this compound in an Apple Flavored Beverage by Headspace SPME-GC-MS

SampleThis compound Concentration (µg/L)Standard Deviation (µg/L)
Control Beverage (no added this compound)Not DetectedN/A
Beverage + Low Concentration this compound502.1
Beverage + High Concentration this compound2008.5

Table 2: Sensory Panel Evaluation of an Apple Flavored Beverage with Added this compound

(Based on a 15-point intensity scale where 0 = not perceptible and 15 = extremely intense)

Sensory AttributeControl BeverageBeverage + Low Concentration this compoundBeverage + High Concentration this compound
Apple Aroma Intensity 6.59.812.1
Fruity Flavor Intensity 7.110.513.0
Sweetness 8.08.28.3
Sourness 5.55.45.5
Overall Liking 6.28.57.5

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative analysis and sensory evaluation of this compound in a food matrix, such as an apple-flavored beverage.

Experimental Workflow

The overall workflow for a comprehensive study of a flavoring agent like this compound involves parallel instrumental and sensory analyses, with the data from both being integrated for a complete understanding of its impact.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Integration and Analysis Prep Preparation of Beverage Samples (Control and with added this compound) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Prep->HS_SPME Panel Trained Sensory Panel Prep->Panel GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Quant Quantification of This compound GC_MS->Quant Stats Statistical Analysis (e.g., ANOVA, PCA) Quant->Stats Desc_Analysis Descriptive Analysis Panel->Desc_Analysis Sens_Data Sensory Data Collection Desc_Analysis->Sens_Data Sens_Data->Stats Correlation Correlation of Instrumental and Sensory Data Stats->Correlation Conclusion Conclusions on Flavor Impact Correlation->Conclusion

Figure 2: General Experimental Workflow for Flavor Analysis.
Protocol 1: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantification of this compound in a liquid food matrix.

1. Materials and Equipment:

  • This compound standard (≥98% purity)

  • Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of this compound)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)

  • Heated agitator for SPME

2. Sample Preparation:

  • Prepare a stock solution of this compound in ethanol.

  • Create a series of calibration standards by spiking the control beverage with known concentrations of the this compound stock solution.

  • For each sample and standard, place 5 mL of the liquid into a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution to each vial.

  • Immediately seal the vials with the screw caps.

3. HS-SPME Procedure:

  • Place the vials in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • After extraction, retract the fiber and immediately inject it into the hot GC inlet for thermal desorption.

4. GC-MS Analysis:

  • Inlet Temperature: 250°C (for thermal desorption)

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the unknown samples using the calibration curve.

Protocol 2: Sensory Evaluation by a Trained Descriptive Analysis Panel

This protocol outlines the steps for conducting a sensory evaluation of a beverage containing this compound.

1. Panelist Selection and Training:

  • Recruit 10-12 individuals based on their sensory acuity, interest, and availability.

  • Conduct training sessions to familiarize panelists with the basic tastes and aromas relevant to apple juice.

  • Develop a consensus vocabulary (lexicon) to describe the sensory attributes of the beverage samples. This should include terms for aroma, flavor, taste, and mouthfeel.

  • Train panelists to use an intensity scale (e.g., a 15-point scale) consistently to rate the intensity of each attribute.

2. Sample Preparation and Presentation:

  • Prepare the beverage samples (control and with added this compound) and bring them to a consistent serving temperature (e.g., 10°C).

  • Pour equal volumes (e.g., 30 mL) of each sample into coded, identical glass containers.

  • Present the samples to the panelists in a randomized order to avoid bias.

  • Provide panelists with unsalted crackers and water for palate cleansing between samples.

3. Evaluation Procedure:

  • Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and temperature.

  • Instruct panelists to first evaluate the aroma of the sample by sniffing (orthonasal perception).

  • Then, instruct them to taste the sample, allowing it to coat the tongue to evaluate flavor, taste, and mouthfeel (retronasal perception).

  • Panelists should rate the intensity of each attribute on the provided scoresheet or using sensory analysis software.

4. Data Analysis:

  • Collect the data from all panelists.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory attributes between the samples.

  • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific samples differ from each other.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

References

Application Note: Quantitative Analysis of Pentyl Isovalerate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the sampling and quantitative analysis of pentyl isovalerate, a key aroma and flavor compound, from a liquid matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This compound, also known as amyl isovalerate, is an ester recognized for its fruity, apple-like aroma and is utilized in the food, beverage, and fragrance industries.[1][2] This solvent-free sample preparation technique offers significant advantages, including simplicity, speed, and high sensitivity, making it ideal for the analysis of volatile and semi-volatile organic compounds in various matrices.[3] The described protocol provides a comprehensive workflow from sample preparation to data analysis and includes recommendations for SPME fiber selection, extraction parameters, and instrument conditions.

Introduction

Solid-phase microextraction (SPME) is an innovative sample preparation technology that integrates sampling, extraction, and concentration into a single step.[3] The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. For volatile compounds like this compound, the headspace (HS) mode is particularly advantageous as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[4] This approach is widely used for the analysis of volatile organic compounds (VOCs) in complex samples such as food, beverages, and biological fluids. The subsequent analysis by GC-MS provides high separation efficiency and definitive identification of the target analyte.

This compound (C10H20O2, Molar Mass: 172.26 g/mol ) is a volatile ester with a boiling point of approximately 195.7°C and a vapor pressure of 0.413 mmHg at 25°C.[5][6] These properties make it an excellent candidate for HS-SPME analysis. This document provides a detailed protocol for the quantitative determination of this compound, which can be adapted for various research and quality control applications.

Experimental Workflow

The overall experimental workflow for the HS-SPME-GC-MS analysis of this compound is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., 5 mL liquid sample in 20 mL vial) salt 2. Matrix Modification (Add 1.5g NaCl) sample->salt is 3. Internal Standard Spiking salt->is seal 4. Vial Sealing (PTFE/Silicone Septum) is->seal incubation 5. Incubation & Equilibration (e.g., 60°C for 15 min) seal->incubation extraction 6. Headspace Extraction (Expose SPME Fiber, e.g., 45 min) incubation->extraction retraction 7. Fiber Retraction extraction->retraction desorption 8. Thermal Desorption (GC Inlet, e.g., 250°C for 3 min) retraction->desorption separation 9. GC Separation (Capillary Column) desorption->separation detection 10. MS Detection (Scan or SIM mode) separation->detection integration 11. Peak Integration detection->integration quantification 12. Quantification (Calibration Curve) integration->quantification report 13. Reporting quantification->report

HS-SPME-GC-MS workflow for this compound.

Detailed Protocols

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a mixed-phase coating is recommended for broad applicability to flavor compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is a suitable choice.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Reagents: this compound standard, Sodium Chloride (NaCl), internal standard (e.g., 2-octanol (B43104) or d-labeled analogue), and reagent-grade water or appropriate solvent for standards.

Protocol 1: Headspace SPME Sampling
  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl to the vial. Salting-out increases the ionic strength of the aqueous solution, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard to improve method precision and accuracy.

  • Equilibration: Seal the vial and place it in a heating block or water bath equipped with an agitator. Incubate the sample at 60°C for 15 minutes to allow the sample to reach thermal equilibrium with the headspace.

  • Extraction: Introduce the pre-conditioned SPME fiber into the headspace of the vial. Expose the fiber for 45 minutes at 60°C with continuous agitation.

  • Desorption: After extraction, immediately retract the fiber and transfer it to the GC injection port for thermal desorption.

Protocol 2: GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

  • Injection: The GC inlet should be operated in splitless mode at 250°C. A narrow-bore (e.g., 0.75 mm I.D.) inlet liner designed for SPME is crucial for efficient analyte transfer.

  • Desorption: Desorb the SPME fiber in the hot inlet for 3 minutes.

  • Chromatographic Separation:

    • Column: A DB-WAX or HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 70, 85, 103).

Data Presentation

The following tables summarize typical parameters and expected performance characteristics for the analysis of volatile esters using HS-SPME-GC-MS. These values are representative and may require optimization for specific matrices and instrumentation.

Table 1: Recommended HS-SPME-GC-MS Parameters

ParameterRecommended Setting
SPME Fiber DVB/CAR/PDMS, 50/30 µm
Extraction Mode Headspace (HS)
Sample Volume 5 mL in 20 mL vial
Matrix Modifier 1.5 g NaCl
Equilibration Temp. 60°C
Equilibration Time 15 min
Extraction Temp. 60°C
Extraction Time 45 min
Agitation 250 rpm
GC Inlet Temp. 250°C
Desorption Time 3 min
Column DB-WAX (30 m x 0.25 mm x 0.25 µm)
MS Mode EI, Scan (40-300 m/z) or SIM

Table 2: Representative Quantitative Performance Data for Volatile Esters

Note: The following data are based on published results for similar volatile esters and serve as an example. Method validation is required to determine the specific performance for this compound in a given matrix.

Analyte ClassLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Short-chain esters> 0.990.2 - 5.00.7 - 15.085 - 110< 15

Logical Relationships in Method Optimization

Optimizing the HS-SPME method involves balancing several interconnected parameters to achieve maximum sensitivity and reproducibility.

Optimization cluster_params Input Parameters cluster_outcomes Performance Metrics Temp Extraction Temperature Equilibrium Analyte Partitioning (Kfs) Temp->Equilibrium affects Time Extraction Time Time->Equilibrium approaches Fiber Fiber Coating Fiber->Equilibrium determines Matrix Matrix (pH, Salt) Matrix->Equilibrium affects Sensitivity Sensitivity (Peak Area) Reproducibility Reproducibility (RSD) Accuracy Accuracy Equilibrium->Sensitivity Equilibrium->Reproducibility Equilibrium->Accuracy

Key parameter relationships in SPME optimization.

Conclusion

The HS-SPME-GC-MS method presented provides a highly effective and efficient protocol for the quantitative analysis of this compound. This solvent-free technique is sensitive, robust, and can be readily automated, making it suitable for high-throughput applications in quality control, flavor profiling, and research. The detailed protocols and optimization guidelines provided in this application note serve as a comprehensive resource for scientists and researchers working with volatile ester compounds. Proper method validation is essential to ensure data quality for specific applications.

References

Application Notes and Protocols for the Quantification of Pentyl Isovalerate in a Complex Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, an ester known for its characteristic fruity, apple-like aroma, is a significant compound in the flavor and fragrance industries. Its quantification in complex matrices such as food products, beverages, biological samples, and environmental extracts is crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed application notes and experimental protocols for the accurate and sensitive quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly suitable for the analysis of volatile compounds in complex matrices as it minimizes matrix effects and pre-concentrates the analyte of interest.[1]

Principle of the Method

HS-SPME is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sample.[2][3] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. The fiber is subsequently transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and introduced into the GC column for separation. The separated compounds are then detected and quantified by a mass spectrometer.[1] The use of an internal standard is recommended for accurate quantification to compensate for variations in extraction efficiency and instrument response.

Experimental Protocols

Sample Preparation

The sample preparation protocol will vary depending on the matrix. Below are example protocols for a liquid (e.g., fruit juice) and a semi-solid (e.g., food puree) matrix.

a) Liquid Matrix (e.g., Fruit Juice)

  • Homogenize the liquid sample by vortexing.

  • Transfer 5 mL of the sample into a 20 mL headspace vial.[1]

  • Add a known amount of internal standard (e.g., hexyl acetate) to the vial. The concentration of the internal standard should be in the mid-range of the expected this compound concentration.

  • If desired, add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace (salting-out effect).

  • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.[1]

b) Semi-Solid Matrix (e.g., Food Puree)

  • Homogenize the semi-solid sample using a blender or homogenizer.

  • Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial.[1]

  • Add 3 mL of deionized water to create a slurry and facilitate the release of volatiles.

  • Add a known amount of internal standard (e.g., hexyl acetate).

  • Add 1.5 g of NaCl to the vial.

  • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.[1]

HS-SPME Procedure
  • Place the sealed headspace vial in an autosampler tray or a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.[1]

  • Retract the fiber into the needle and immediately transfer it to the GC injection port for desorption.

GC-MS Analysis
  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode for a specific time (e.g., 2 minutes).

  • Column: A non-polar or medium-polarity column is suitable for the separation of esters. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 70, 85, 115, 172) and the internal standard.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for calibration data and sample analysis results.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.261
100.515
251.280
502.550
1005.100
Linearity (R²) 0.9995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)95-105%
Precision (% RSD)< 10%

Table 3: Quantification of this compound in Samples

Sample IDMatrixThis compound Concentration (ng/g or ng/mL)
Sample AFruit Juice15.2
Sample BFruit Juice28.7
Sample CFood Puree8.9
Sample DFood Puree12.4

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Complex Matrix (e.g., Fruit Juice, Food Puree) Homogenization Homogenization Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Spiking Spike with Internal Standard Vial->Spiking Salting Add Salt (Optional) Spiking->Salting Sealing Seal Vial Salting->Sealing Equilibration Equilibration (e.g., 60°C) Sealing->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Diagram 2: Logical Relationships in HS-SPME

G cluster_matrix Sample Matrix cluster_headspace Headspace cluster_fiber SPME Fiber Analyte_Matrix This compound (in matrix) Analyte_HS This compound (in headspace) Analyte_Matrix->Analyte_HS Partitioning Analyte_Fiber This compound (on fiber) Analyte_HS->Analyte_Fiber Adsorption Analyte_Fiber->Analyte_HS Desorption (GC Inlet)

Caption: Analyte partitioning in Headspace SPME.

References

Troubleshooting & Optimization

How to increase the yield of pentyl isovalerate synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pentyl isovalerate synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental protocols for increased product yield.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the most common reasons for this?

Low yields in this compound synthesis, typically performed via Fischer esterification, are often due to the reversible nature of the reaction.[1][2][3][4] The primary factors that can be optimized to favor product formation include:

  • Inefficient water removal: The presence of water, a byproduct, can shift the reaction equilibrium back towards the reactants (isovaleric acid and pentyl alcohol) through hydrolysis.[1][2]

  • Suboptimal reactant ratio: An equimolar ratio of reactants may lead to an equilibrium state with significant amounts of unreacted starting materials.[2][5]

  • Inappropriate catalyst concentration or type: The acid catalyst is crucial for the reaction rate, but an incorrect amount or type can lead to side reactions or incomplete catalysis.[3][6]

  • Incorrect reaction temperature and time: The reaction may not reach equilibrium if the temperature is too low or the reaction time is too short.[1]

Q2: How can I effectively remove water from the reaction mixture to improve the yield?

Continuous removal of water is a key strategy to drive the equilibrium towards the formation of this compound, in accordance with Le Chatelier's principle.[1][2] Common methods include:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method where a solvent that forms a low-boiling azeotrope with water (e.g., toluene) is used to continuously remove water as it is formed.[1][2]

  • Use of Dehydrating Agents: Chemical agents that absorb or react with water can be added to the reaction mixture.[1][6] Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[4][6] Other options include molecular sieves.[1][6]

  • Reactive Distillation: This technique combines the chemical reaction and product separation in a single unit, where water is continuously removed from the reactive zone.[1]

Q3: What is the optimal molar ratio of pentyl alcohol to isovaleric acid?

To shift the reaction equilibrium towards the product, it is common practice to use an excess of one of the reactants.[2][5] Typically, the less expensive reactant, which is often the alcohol (pentyl alcohol), is used in excess.[2][5] A molar ratio of 2:1 or 3:1 of alcohol to carboxylic acid is often a good starting point for optimization.

Q4: Which acid catalyst is best for the synthesis of this compound?

Commonly used strong acids for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3] Concentrated sulfuric acid is effective as it also serves as a dehydrating agent.[4][6] The choice of catalyst may depend on the specific reaction conditions and the sensitivity of the reactants to the catalyst.

Q5: Are there alternative, higher-yield methods for synthesizing this compound?

Yes, while Fischer esterification is common, other methods can provide higher yields, especially if the substrates are sensitive to strong acids and high temperatures:

  • Reaction with Acid Chlorides or Anhydrides: Isovaleryl chloride or isovaleric anhydride (B1165640) can react with pentyl alcohol to form the ester. These reactions are generally faster and not reversible, leading to higher yields.[4]

  • Steglich Esterification: This method uses coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under milder conditions.[6]

  • Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification reaction.[7][8] This "green chemistry" approach often provides high selectivity and operates under mild conditions, though reaction times can be longer.[7][8]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield The reaction has not reached equilibrium.Increase the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Water is not being effectively removed.If using a Dean-Stark apparatus, ensure the condenser is functioning correctly and the solvent is appropriate for azeotropic distillation.[1] If using a dehydrating agent, ensure a sufficient amount has been added.[1]
The catalyst is inactive or insufficient.Use a fresh, concentrated acid catalyst. Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Product is Contaminated with Starting Materials The reaction did not go to completion.Increase the reaction time, use a larger excess of one reactant, or improve the water removal method.
Inefficient purification.After the reaction, wash the organic layer with a sodium bicarbonate solution to remove unreacted acid and the acid catalyst.[3] Purify the final product by distillation.
Formation of Dark-Colored Byproducts Side reactions due to high temperature or catalyst concentration.Reduce the reaction temperature. Use a milder catalyst or decrease the amount of the current catalyst.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of ester synthesis. The values are illustrative and should be optimized for your specific experimental setup.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Typical Yield (%)
1:160-70
2:180-90
3:1>90

Table 2: Effect of Catalyst on Ester Synthesis

CatalystTypical AmountAdvantagesDisadvantages
Conc. H₂SO₄Catalytic (1-5 mol%)Inexpensive, also a dehydrating agent.[4][6]Can cause charring and side reactions at high temperatures.
p-TsOHCatalytic (1-5 mol%)Milder than H₂SO₄, less charring.More expensive than H₂SO₄.
LipaseVaries (e.g., 10 g/L)High selectivity, mild conditions, reusable.[8][9]Slower reaction times, higher initial cost.[9]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using a Dean-Stark Apparatus

This protocol describes the synthesis of this compound from isovaleric acid and pentyl alcohol with sulfuric acid as a catalyst and toluene (B28343) for azeotropic water removal.

Materials:

  • Isovaleric acid

  • Pentyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[1]

  • Reactants: To the round-bottom flask, add isovaleric acid, an excess of pentyl alcohol (e.g., a 2:1 molar ratio), and a boiling chip.

  • Solvent and Catalyst: Add toluene to the flask. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.[2]

  • Monitoring: Continue the reflux until no more water collects in the trap, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid.[3]

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude this compound by fractional distillation to obtain the pure product.

Visualizations

Fischer Esterification Pathway

Fischer_Esterification Reactants Isovaleric Acid + Pentyl Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Products This compound + Water Deprotonation->Products - H+ Catalyst_Regen Catalyst (H+) Regeneration Deprotonation->Catalyst_Regen

Caption: The reaction mechanism for the acid-catalyzed Fischer esterification.

Experimental Workflow for Synthesis with Dean-Stark Apparatus

Dean_Stark_Workflow A Combine Reactants, Solvent, and Catalyst in Flask B Assemble Dean-Stark Apparatus and Condenser A->B C Heat to Reflux B->C D Collect Water in Dean-Stark Trap C->D E Monitor Until Water Formation Ceases D->E F Cool Reaction Mixture E->F G Wash with Water and NaHCO3 Solution F->G H Dry Organic Layer G->H I Filter and Evaporate Solvent H->I J Purify by Distillation I->J

Caption: Step-by-step workflow for this compound synthesis and purification.

References

Overcoming challenges in the enzymatic synthesis of pentyl isovalerate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of pentyl isovalerate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
PI-001 Low or No Ester Conversion 1. Enzyme Inactivation: The lipase (B570770) may be inactive due to improper storage, handling, or reaction conditions (e.g., extreme pH or temperature).2. Substrate Inhibition: High concentrations of isovaleric acid or pentanol (B124592) can inhibit or inactivate the lipase.[1][2][3]3. Incorrect Water Activity (aw): The amount of water in the reaction system is critical. Too little water can prevent the enzyme from maintaining its active conformation, while too much can promote the reverse reaction (hydrolysis).[4][5][6][7]4. Mass Transfer Limitations: Poor mixing may limit the interaction between the substrates and the immobilized enzyme.[1]1. Verify Enzyme Activity: Test the enzyme activity using a standard assay. Ensure proper storage and handling according to the manufacturer's specifications.2. Optimize Substrate Ratio: Start with a lower concentration of the inhibitory substrate. An excess of the alcohol (pentanol) to the acid (isovaleric acid) is often beneficial. A molar ratio of 2:1 (alcohol:acid) has been shown to be effective.[3][8][9]3. Control Water Activity: For solvent-free systems, ensure the enzyme is appropriately hydrated. In organic solvents, control the water activity, as it significantly influences reaction rates.[6][10]4. Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous.
PI-002 Reaction Rate Decreases Over Time 1. Product Inhibition: The accumulation of this compound or the by-product (water) can inhibit the enzyme or shift the equilibrium back towards the reactants.2. Enzyme Denaturation: The operational conditions (e.g., temperature, solvent) may be causing the enzyme to lose its structure and activity over time.[8][9]3. pH Shift: In unbuffered systems, the acidic substrate can lower the pH of the enzyme's microenvironment, leading to inactivation.[2]1. Product Removal: Consider in-situ removal of water using molecular sieves or pervaporation to shift the equilibrium towards product formation.[11]2. Optimize Reaction Conditions: Operate at a moderate temperature (e.g., 30-70°C) where the enzyme exhibits good stability.[3][12] If using a solvent, choose a hydrophobic one to minimize enzyme denaturation.[11]3. Use Immobilized Enzyme: Immobilization can enhance the operational stability of the lipase.[13]
PI-003 Difficulty in Reusing Immobilized Enzyme 1. Enzyme Leaching: The enzyme may be detaching from the support material.2. Fouling of the Support: The pores of the support may become clogged with substrates, products, or by-products, preventing access to the enzyme's active site.3. Incomplete Washing: Residual reactants or products from the previous cycle may inhibit the subsequent reaction.1. Choose a Suitable Immobilization Method: Covalent attachment is generally more robust than physical adsorption.2. Optimize Washing Protocol: Wash the immobilized enzyme thoroughly with a suitable solvent (e.g., t-butanol) between cycles to remove any adsorbed molecules.[14]3. Select a Robust Support: Lipases immobilized on Celite 545 have shown better operational stability than those on Amberlite IRA-938.[13]
PI-004 Formation of By-products 1. Side Reactions: Depending on the lipase and reaction conditions, side reactions such as the formation of di- or triglycerides could occur if glycerol (B35011) is present as an impurity.[15]2. Chemical Esterification: If the reaction is run at very high temperatures, non-enzymatic esterification may occur, potentially leading to less specific products.1. Use Pure Substrates: Ensure the purity of isovaleric acid and pentanol.2. Maintain Mild Reaction Conditions: Enzymatic reactions are favored at moderate temperatures, which also minimizes non-enzymatic side reactions.[12][16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: Lipases generally exhibit high catalytic activity at moderate temperatures, typically in the range of 30-70°C.[3][12] Operating within this range helps to ensure good enzyme stability and avoids unwanted side reactions. One study on a similar short-chain ester, pentyl acetate (B1210297), found that while higher temperatures increased conversion, they also led to enzyme deactivation, especially with equimolar substrate ratios.[8] For pentyl propanoate synthesis in a packed bed reactor, 70°C was found to be optimal.[8]

Q2: What is the ideal molar ratio of pentanol to isovaleric acid?

A2: To mitigate substrate inhibition by the carboxylic acid, it is often advantageous to use an excess of the alcohol. For the synthesis of similar short-chain esters like pentyl acetate and pentyl propanoate, a 2:1 molar ratio of alcohol to acid has been shown to be effective, leading to high conversions and better enzyme stability.[3][8][9] Using an equimolar ratio, especially in solvent-free systems, can lead to significant enzyme inhibition by the acid.[3]

Q3: Should I use a solvent for the reaction? If so, which one?

A3: The synthesis can be performed in a solvent-free system, which offers advantages in terms of volumetric productivity and simpler downstream processing.[12] However, the use of a hydrophobic solvent can reduce the negative effects of high substrate concentrations.[1] If a solvent is used, hydrophobic options like hexane, cyclohexane, and heptane (B126788) are generally preferred as they are less likely to strip the essential water from the enzyme's surface.[11]

Q4: How does water affect the synthesis of this compound?

A4: Water activity (aw) is a critical parameter in enzymatic esterification. A certain amount of water is necessary for the lipase to maintain its catalytically active conformation.[10] However, since water is a product of the esterification reaction, excess water can shift the equilibrium back towards hydrolysis, reducing the ester yield.[4][5][7] Therefore, controlling the water content in the reaction medium is crucial for maximizing product formation.

Q5: Why is my immobilized lipase losing activity after a few cycles?

A5: Loss of activity in an immobilized lipase upon reuse can be due to several factors. The enzyme might be leaching from the support, especially if it's physically adsorbed. The support's pores could be fouled by substrates or products, blocking access to the enzyme.[2] In some cases, the combination of high temperature and certain substrate ratios can lead to enzyme deactivation.[8][9] A thorough washing step between cycles with an appropriate solvent can help regenerate the enzyme's activity.[14] The choice of support material also plays a role in operational stability.[13]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general methodology for the lipase-catalyzed synthesis of this compound. Optimization of specific parameters may be required depending on the enzyme and equipment used.

  • Enzyme Preparation:

    • If using a commercial immobilized lipase (e.g., Novozym 435, Lipozyme RM IM), use it as supplied or pre-treat as recommended by the manufacturer.

    • If immobilizing the lipase in-house, follow a standard protocol for immobilization on a chosen support like Celite or Amberlite.[13]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a screw-capped flask or a small bioreactor) with magnetic stirring, add isovaleric acid and pentanol. A recommended starting molar ratio is 1:2 (acid:alcohol).[8][9]

    • If using a solvent, add a hydrophobic solvent such as n-hexane.

    • Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 1-10% (w/w) of the total substrates.

  • Reaction Conditions:

    • Set the reaction temperature to a value within the optimal range for the chosen lipase (e.g., 40-60°C).

    • Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure adequate mixing.

    • Allow the reaction to proceed for a set duration (e.g., 8-24 hours).

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Separate the immobilized enzyme from the sample by centrifugation or filtration.

    • Analyze the sample for the concentration of this compound and/or the consumption of isovaleric acid using gas chromatography (GC).[14]

  • Product Isolation and Enzyme Recovery:

    • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

    • Wash the recovered enzyme with a suitable solvent (e.g., t-butanol) to remove any adsorbed reactants and products before reusing it in subsequent batches.[14]

    • The liquid phase containing the product can be purified by distillation or other chromatographic techniques.

Data Presentation

Table 1: Effect of Substrate Molar Ratio on Ester Conversion
Ester Lipase Alcohol:Acid Molar Ratio Temperature (°C) Conversion (%) Reference
Pentyl AcetateLipozyme 4351:140~5[3]
Pentyl AcetateLipozyme 4352:140>80[3]
Pentyl PropanoateLipozyme 4351:170Lower Stability[8][9]
Pentyl PropanoateLipozyme 4352:170High Conversion & Stability[8][9]
Pentyl OleateCandida antarctica lipase B1:125~40[17]
Pentyl OleateCandida antarctica lipase B3:125~30[17]
Table 2: Influence of Temperature on Enzyme Stability and Conversion
Ester Reactor Type Alcohol:Acid Molar Ratio Temperature (°C) Observation Reference
Pentyl AcetateBatch Stirred Tank Reactor (BSTR)2:1>60Enzyme deactivation observed[9]
Pentyl AcetatePacked Bed Reactor (PBR)2:160-80No significant enzyme deactivation[9]
Pentyl PropanoateBatch Stirred Tank Reactor (BSTR)1:1>60Strong enzyme deactivation[9]
Pentyl PropanoatePacked Bed Reactor (PBR)1:1>70Slight loss of enzymatic activity[9]

Visualizations

Troubleshooting_Workflow Start Start: Low/No Ester Conversion CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrates Are substrate concentrations optimal? CheckEnzyme->CheckSubstrates Yes Solution_Enzyme Solution: Verify enzyme activity. Use fresh/active enzyme. CheckEnzyme->Solution_Enzyme No CheckWater Is water activity (aw) controlled? CheckSubstrates->CheckWater Yes Solution_Substrates Solution: Use excess alcohol (e.g., 2:1 ratio). Avoid high acid concentration. CheckSubstrates->Solution_Substrates No CheckMixing Is mixing adequate? CheckWater->CheckMixing Yes Solution_Water Solution: Control water content. Consider adding/removing water. CheckWater->Solution_Water No Solution_Mixing Solution: Increase agitation speed. CheckMixing->Solution_Mixing No End End: Improved Conversion CheckMixing->End Yes Solution_Enzyme->End Solution_Substrates->End Solution_Water->End Solution_Mixing->End

Caption: Troubleshooting workflow for low or no ester conversion.

Reaction_Pathway cluster_reactants Reactants cluster_products Products IsovalericAcid Isovaleric Acid Lipase Lipase (Enzyme) IsovalericAcid->Lipase Pentanol Pentanol Pentanol->Lipase PentylIsovalerate This compound PentylIsovalerate->Lipase Hydrolysis (Reverse Reaction) Water Water Water->Lipase Lipase->PentylIsovalerate Esterification Lipase->Water

Caption: Reaction pathway for the enzymatic synthesis of this compound.

References

Identifying and removing impurities in pentyl isovalerate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentyl isovalerate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

The most common impurities found in this compound synthesized via Fischer esterification are unreacted starting materials and the acid catalyst.[1][2] These include:

  • Isovaleric Acid: Unreacted carboxylic acid.

  • Pentyl Alcohol (Amyl Alcohol): Unreacted alcohol.[1]

  • Sulfuric Acid (or other acid catalysts): Used to catalyze the esterification reaction.[2]

  • Water: A byproduct of the esterification reaction.

  • Side Products: Depending on the reaction conditions, side products from dehydration of the alcohol or other side reactions may be present.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities (Isovaleric Acid, Acid Catalyst)

Symptoms:

  • Low pH of the crude product.

  • Characteristic odor of isovaleric acid.

  • Broad peaks in the NMR spectrum corresponding to carboxylic acid protons.

  • Tailing peaks in Gas Chromatography (GC) analysis.

Troubleshooting Steps:

  • Liquid-Liquid Extraction (Aqueous Wash): This is the most common and effective method for removing acidic impurities.[3][4]

    • Procedure: Wash the crude this compound with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be separated.

    • Caution: Perform the washing in a separatory funnel and vent frequently, as the neutralization reaction produces carbon dioxide gas.[5]

  • Brine Wash: After the basic wash, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up any minor emulsions that may have formed.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Symptoms:

  • A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.[6]

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own.[7]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[6]

  • Salting Out: Add a small amount of solid sodium chloride (salt) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

  • Filtration: For emulsions caused by fine particulate matter, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[7]

  • Centrifugation: If available, centrifuging the mixture can help to separate the layers more effectively.[6]

Issue 3: Incomplete Removal of Unreacted Pentyl Alcohol

Symptoms:

  • A peak corresponding to pentyl alcohol is observed in the GC-MS or NMR spectrum of the purified product.

Troubleshooting Steps:

  • Fractional Distillation: This is the most effective method for separating this compound from the less volatile pentyl alcohol.[2][3] this compound has a lower boiling point than pentyl alcohol.

  • Column Chromatography: While more time-consuming, silica (B1680970) gel column chromatography can be used to separate the ester from the more polar alcohol.[8][9]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodImpurities RemovedTypical Purity AchievedYieldAdvantagesDisadvantages
Liquid-Liquid Extraction Isovaleric Acid, Acid Catalyst>95% (after subsequent drying)HighFast, efficient for acidic impurities.Can lead to emulsions; does not remove unreacted alcohol effectively.
Fractional Distillation Pentyl Alcohol, Water, some side products>98%Moderate to HighExcellent for separating components with different boiling points; scalable.Requires careful control of temperature and pressure; potential for thermal degradation of the product.
Column Chromatography Pentyl Alcohol, Isovaleric Acid, Side Products>99%ModerateCan achieve very high purity; good for small-scale purifications.[9]Time-consuming, requires significant solvent usage, may have lower yield due to product loss on the column.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate completely. The upper layer will be the organic phase (this compound), and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer and discard it.

  • Repeat the washing process (steps 2-5) with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution.

  • Drain and discard the aqueous brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry the ester.

  • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is dry.

  • Decant or filter the dried this compound into a clean, dry round-bottom flask, ready for further purification (e.g., distillation) or analysis.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 µL in 1 mL of a suitable solvent like dichloromethane (B109758) or hexane).

  • GC-MS Instrument Conditions (Illustrative):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the ester from common impurities.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).[10] The purity can be estimated by the relative peak area of the this compound compared to the total area of all peaks.

Mandatory Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Crude_Product Crude this compound GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy Crude_Product->NMR Analysis_Result Identify Impurities GCMS->Analysis_Result NMR->Analysis_Result LLE Liquid-Liquid Extraction Analysis_Result->LLE Acidic Impurities Distillation Fractional Distillation Analysis_Result->Distillation Alcohol Impurity LLE->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the identification and removal of impurities in this compound.

Logical_Troubleshooting_Flow Start Impure this compound Check_Acidity Acidic Impurities Present? Start->Check_Acidity Aqueous_Wash Perform Aqueous Wash Check_Acidity->Aqueous_Wash Yes Check_Alcohol Unreacted Alcohol Present? Check_Acidity->Check_Alcohol No Aqueous_Wash->Check_Alcohol Emulsion Emulsion Formed? Aqueous_Wash->Emulsion Fractional_Distillation Perform Fractional Distillation Check_Alcohol->Fractional_Distillation Yes Final_Purity_Check Check Purity (GC-MS/NMR) Check_Alcohol->Final_Purity_Check No Fractional_Distillation->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product Emulsion->Check_Alcohol No Break_Emulsion Break Emulsion (Add Brine/Filter) Emulsion->Break_Emulsion Yes Break_Emulsion->Aqueous_Wash

References

Stability and degradation of pentyl isovalerate under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentyl isovalerate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my formulation?

A1: The stability of this compound, like other esters, is primarily influenced by several factors:

  • pH: this compound can undergo hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest at a neutral or slightly acidic pH.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1][3]

  • Light: Exposure to ultraviolet (UV) light can lead to photodegradation.[3][4][5] It is advisable to store this compound and its formulations in light-resistant containers.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Moisture: As hydrolysis involves the reaction with water, the presence of moisture can significantly impact the stability of this compound, especially in solid formulations.[1][6]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which results in the formation of isovaleric acid and pentanol.[7][8] Under oxidative stress or photodegradation, other byproducts may be formed.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate and quantify the parent compound and its degradation products.[4][9]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[10] The container should be tightly sealed to prevent exposure to moisture and air. For solutions, using an inert gas like nitrogen to replace air in the headspace can also help prevent oxidation.[1]

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in my formulation.
Possible Cause Troubleshooting Step
Incorrect pH of the formulation. Measure the pH of your formulation. The rate of ester hydrolysis is pH-dependent. Adjust the pH to a range where the stability of this compound is optimal, typically between pH 4 and 6.
High storage temperature. Review your storage conditions. Ensure that the samples are stored at the recommended temperature. If necessary, conduct a temperature stability study to understand the effect of temperature on your specific formulation.[1]
Exposure to light. Protect your formulation from light by using amber-colored vials or by storing it in the dark. Photodegradation can be a significant pathway for ester degradation.[3]
Presence of catalytic impurities. Trace amounts of acids, bases, or metal ions can catalyze the degradation of esters. Ensure high purity of all excipients and solvents used in your formulation.
Microbial contamination. Microbial growth can lead to enzymatic degradation of the ester.[1] Consider adding a suitable antimicrobial preservative to your formulation if it is aqueous-based.
Issue 2: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Variability in sample preparation. Standardize your sample preparation protocol. Ensure that all steps, from weighing to dilution, are performed consistently for all samples.
Inadequate control of environmental conditions. Tightly control the temperature, humidity, and light exposure during your stability study. Use a stability chamber with controlled environmental conditions.
Analytical method not validated. Ensure that your analytical method (e.g., HPLC, GC-MS) is properly validated for accuracy, precision, linearity, and specificity for this compound and its expected degradation products.
Inhomogeneous sample. For semi-solid or suspension formulations, ensure that the sample is thoroughly mixed before taking an aliquot for analysis to ensure homogeneity.

Data Presentation

Table 1: General Influence of pH on Ester Hydrolysis Rate.

pH RangeRelative Rate of HydrolysisPredominant Mechanism
< 3Increases with decreasing pHAcid-catalyzed hydrolysis
3 - 6MinimalRelatively stable region
> 7Increases with increasing pHBase-catalyzed hydrolysis

Table 2: Example of a Stability Testing Schedule for this compound Formulation.

Time PointStorage ConditionTests to be Performed
025°C/60% RH & 40°C/75% RHAppearance, pH, Assay of this compound, Degradation Products
1 Month25°C/60% RH & 40°C/75% RHAppearance, pH, Assay of this compound, Degradation Products
3 Months25°C/60% RH & 40°C/75% RHAppearance, pH, Assay of this compound, Degradation Products
6 Months25°C/60% RH & 40°C/75% RHAppearance, pH, Assay of this compound, Degradation Products
12 Months25°C/60% RHAppearance, pH, Assay of this compound, Degradation Products

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Hydrolytic Stability of this compound
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Spike a known volume of the stock solution into each buffer to achieve a final concentration suitable for analysis.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40°C or 50°C) in a stability chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH or cooling the sample). Analyze the samples by a validated HPLC or GC-MS method to determine the concentration of remaining this compound and the formation of isovaleric acid and pentanol.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: General Procedure for Photostability Testing
  • Sample Preparation: Prepare the this compound formulation and place it in transparent containers. Prepare a control sample in a light-resistant container.

  • Light Exposure: Expose the samples to a light source that meets the ICH Q1B guideline requirements (e.g., a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Store the control sample in the dark under the same temperature conditions.

  • Sampling and Analysis: At appropriate time intervals, withdraw samples and analyze them for the content of this compound and its degradation products using a validated analytical method.

  • Data Analysis: Compare the degradation of the light-exposed samples with that of the control samples to assess the impact of light.

Mandatory Visualizations

Hydrolysis_Pathway PentylIsovalerate This compound (C10H20O2) TransitionState Tetrahedral Intermediate PentylIsovalerate->TransitionState + H2O Products Isovaleric Acid + Pentanol TransitionState->Products H2O H2O H_plus H+ (Acid Catalyst) H_plus->TransitionState OH_minus OH- (Base Catalyst) OH_minus->TransitionState

Caption: Hydrolysis degradation pathway of this compound.

Stability_Testing_Workflow Start Start: this compound Formulation StressConditions Expose to Stress Conditions (e.g., Temp, pH, Light) Start->StressConditions Sampling Collect Samples at Time Intervals StressConditions->Sampling Analysis Analytical Testing (e.g., HPLC, GC-MS) Sampling->Analysis Data Data Analysis (Degradation Rate, Half-life) Analysis->Data Report Generate Stability Report and Determine Shelf-life Data->Report End End Report->End

Caption: General workflow for stability testing of this compound.

References

Optimizing reaction conditions for pentyl isovalerate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pentyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Fischer esterification of isovaleric acid with pentanol (B124592) (amyl alcohol) using an acid catalyst.[1][2][3] This is an equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.

Q2: What are the typical reactants and catalysts used in this compound synthesis?

A2: The primary reactants are isovaleric acid and 1-pentanol (B3423595).[4] Commonly used catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Heterogeneous catalysts and enzymatic catalysts (lipases) are also employed for more environmentally friendly and selective syntheses.

Q3: How can the reaction equilibrium be shifted towards the product to maximize the yield of this compound?

A3: To maximize the yield, the equilibrium of the Fischer esterification must be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, often the alcohol, is used in excess.[2]

  • Removing water as it is formed: This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[2]

Q4: What are the key reaction parameters to control for optimal synthesis?

A4: The key parameters to optimize are:

  • Molar ratio of reactants: The ratio of pentanol to isovaleric acid.

  • Catalyst concentration: The amount of acid catalyst used.

  • Temperature: The reaction is typically performed at reflux.

  • Reaction time: The duration of the reaction to reach equilibrium or maximum conversion.

Q5: What are potential side reactions in the synthesis of this compound?

A5: Under acidic conditions and at elevated temperatures, potential side reactions include the dehydration of pentanol to form dipentyl ether or pentenes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium.- Use an excess of one reactant (typically pentanol).- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2]- Increase reaction time to ensure equilibrium is reached.
Loss of product during workup.- Ensure proper phase separation during extractions.- Minimize transfers between glassware.
Insufficient catalysis.- Check the concentration and activity of the acid catalyst.- Consider using a different catalyst.
Presence of Unreacted Starting Materials in Product Incomplete reaction.- See solutions for "Low Yield".
Inefficient purification.- Optimize the distillation process to effectively separate the ester from the lower-boiling alcohol and higher-boiling acid.- Perform thorough aqueous washes to remove the acid catalyst and unreacted carboxylic acid.
Product is Contaminated with a High-Boiling Impurity Formation of dipentyl ether (side reaction).- Lower the reaction temperature if possible, though this may slow down the desired reaction.- Use a milder or more selective catalyst.
Charring or decomposition.- Avoid excessively high temperatures during reaction and distillation.
Reaction is a Dark Color Charring of organic material by the strong acid catalyst.- Add the catalyst slowly and with cooling.- Use a lower concentration of the catalyst.- Consider using a solid acid catalyst which can sometimes reduce charring.
Emulsion Formation During Aqueous Workup Insufficient mixing or presence of impurities.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period.- Centrifugation can also be effective.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of isoamyl isovalerate (an isomer of this compound), which provides a strong indication of the expected trends for this compound synthesis.

Table 1: Effect of Reaction Parameters on Isoamyl Isovalerate Yield

Alcohol/Acid Molar RatioCatalyst Amount (% of acid)Reaction Time (h)Water-carrying Agent (mL)Yield (%)
1.05:16.02.010.089.8
1.1:16.01.510.095.6
1.1:16.42.010.097.5
1.15:16.02.010.094.8
1.1:15.02.010.081.3
1.1:17.02.010.091.5
1.1:16.02.07.592.1
1.1:16.02.012.589.1

Data adapted from a study on isoamyl isovalerate synthesis using a sulfonated organic heteropolyacid salt as a catalyst.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Isovaleric acid

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, Erlenmeyer flasks, graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isovaleric acid and a molar excess of 1-pentanol (e.g., a 1:2 or 1:3 molar ratio). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • Workup - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute.

  • Washing:

    • Wash the organic layer with water to remove the bulk of the unreacted pentanol and sulfuric acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted isovaleric acid. Be cautious as CO₂ gas will be evolved.

    • Wash with brine to remove residual water and aid in phase separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by simple or fractional distillation to obtain the final product. Collect the fraction boiling at the expected boiling point of this compound (~192-193 °C).

Protocol 2: Monitoring Reaction Progress with Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at various time points.

  • Dilute the aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane) in a GC vial.

GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

By analyzing the chromatograms and mass spectra, the relative amounts of isovaleric acid, pentanol, and this compound can be determined over time to monitor the reaction progress.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Isovaleric Acid and 1-Pentanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux for 1-2 hours catalyst->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether and Transfer to Separatory Funnel cool->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry evaporate Remove Solvent dry->evaporate distill Distill Crude Product evaporate->distill product Collect Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction (Equilibrium) start->incomplete_rxn loss_workup Product Loss During Workup start->loss_workup bad_catalyst Ineffective Catalyst start->bad_catalyst shift_eq Shift Equilibrium: - Excess Reactant - Remove Water incomplete_rxn->shift_eq improve_workup Improve Workup Technique loss_workup->improve_workup check_catalyst Verify Catalyst Activity/Concentration bad_catalyst->check_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting peak tailing for pentyl isovalerate in GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of pentyl isovalerate.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing in gas chromatography can compromise resolution, integration, and ultimately, the accuracy of quantitative analysis.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Initial Assessment: Is it a System-Wide or Analyte-Specific Issue?

The first step is to determine the extent of the peak tailing.

  • All peaks tail (including the solvent peak): This typically indicates a physical or mechanical issue within the GC system.[1][2]

  • Only the this compound peak (and other polar analyte peaks) tails: This suggests a chemical interaction between the analyte and the GC system.[1]

Systematic Troubleshooting Workflow

Follow this workflow to identify and address the root cause of peak tailing.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Physical Issues cluster_3 Chemical Issues Observe Peak Tailing Observed for this compound AllPeaksTail Do all peaks tail? Observe->AllPeaksTail CheckColumnInstallation Check Column Installation (Cut, Position, Ferrules) AllPeaksTail->CheckColumnInstallation Yes ActiveSites Address Active Sites (Deactivated Liner, Trim Column) AllPeaksTail->ActiveSites No CheckForLeaks Check for System Leaks (Septum, Fittings) CheckColumnInstallation->CheckForLeaks InspectInlet Inspect & Clean Inlet (Liner, Seal) CheckForLeaks->InspectInlet ColumnContamination Column Contamination InspectInlet->ColumnContamination MethodParameters Optimize Method Parameters (Injection Temp, Flow Rate) ActiveSites->MethodParameters SolventEffects Evaluate Solvent Effects (Polarity Mismatch) MethodParameters->SolventEffects SampleOverload Check for Sample Overload (Dilute Sample) SolventEffects->SampleOverload

Figure 1: Systematic workflow for troubleshooting GC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common physical causes of peak tailing for all compounds, including this compound?

A1: When all peaks in a chromatogram exhibit tailing, the issue is likely mechanical and related to the setup of your GC system. Here are the most common causes:

  • Improper Column Installation: This is a frequent cause of peak tailing.

    • Poor Column Cut: A jagged or uneven column cut can create turbulence in the carrier gas flow, leading to peak tailing.[1] Ensure the column is cut cleanly and at a right angle.

    • Incorrect Column Position: The column's position within the inlet is critical. If it's too high or too low, it can create dead volumes or a convoluted flow path, causing peaks to tail.[1][2]

    • Incorrect Ferrules: Using the wrong size or type of ferrule can lead to leaks and dead volume.

  • System Leaks: Leaks at the injector septum, column fittings, or other connections can disrupt the carrier gas flow and cause peak distortion.

  • Inlet Contamination: Accumulation of non-volatile residues in the inlet liner can create active sites and disrupt the sample vaporization process.[3]

  • Severe Column Contamination: If the stationary phase is heavily contaminated, it can lead to poor peak shapes for all analytes.[1]

Q2: My this compound peak is tailing, but other non-polar compounds in the same run look fine. What should I investigate?

A2: This scenario strongly suggests a chemical interaction between the moderately polar this compound and active sites within your GC system.

  • Active Sites: this compound, being an ester, has polar characteristics and can interact with active sites, such as exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column, or connection points. This secondary interaction retains a portion of the analyte molecules for a longer time, causing the peak to tail.

    • Solution: Use a deactivated inlet liner and ensure all surfaces in the flow path are inert. If the problem persists, trimming 10-20 cm from the front of the column can remove the most contaminated section.[4]

  • Sample Overload: Injecting too much of the analyte can saturate the stationary phase, leading to peak distortion. While this often causes fronting, it can also contribute to tailing in some cases.

    • Solution: Try diluting your sample.

  • Solvent Mismatch: A significant difference in polarity between the sample solvent and the stationary phase can affect peak shape.[3]

    • Solution: Ensure the solvent is compatible with your column's stationary phase.

Q3: What are the optimal GC column and method parameters for analyzing this compound to minimize peak tailing?

A3: For the analysis of esters like this compound, a polar stationary phase is generally recommended.

ParameterRecommendationRationale
Stationary Phase Wax (e.g., DB-WAX, SUPELCOWAX) or a mid-polarity phasePolar columns provide better peak shape for polar analytes like esters by promoting symmetrical partitioning.[5]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension that offers a good balance of efficiency and sample capacity.
Injection Temperature 250 °C (typical starting point)Should be high enough to ensure complete and rapid vaporization of this compound, but not so high as to cause thermal degradation.[6]
Oven Program Start at a lower temperature (e.g., 40-50°C) and ramp up.A temperature program helps to focus the analytes at the head of the column before separation, leading to sharper peaks.
Carrier Gas Flow Optimize for your column dimensions (typically 1-2 mL/min for 0.25 mm ID)A proper flow rate ensures efficient transfer of the analyte through the column.
Injection Mode Split injectionA split injection is generally preferred for samples that are not trace-level to ensure a narrow injection band and prevent column overload.

This protocol is a starting point and may require optimization for your specific instrument and application.

  • Sample Preparation: Dilute the this compound standard or sample in a suitable solvent (e.g., ethanol/water mixture) to a concentration within the linear range of your detector.

  • GC System Configuration:

    • Column: Agilent J&W DB-FATWAX UI (or equivalent)

    • Injector: Split/Splitless, 250 °C

    • Detector: FID, 250 °C

    • Carrier Gas: Helium, constant flow at 1.5 mL/min

    • Oven Program: 40 °C (hold for 2 min), ramp to 230 °C at 10 °C/min, hold for 5 min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

Q4: How can I prevent peak tailing from occurring in the first place when analyzing this compound?

A4: Proactive measures can significantly reduce the likelihood of encountering peak tailing.

  • Use High-Quality, Inert Consumables: Always use deactivated inlet liners, septa, and gold-plated seals to minimize active sites.

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Regular Inlet Maintenance: Establish a routine for replacing the inlet liner, septum, and O-rings. The frequency will depend on the cleanliness of your samples.

  • Sample Filtration: If your samples contain non-volatile matrix components, filter them before injection to prevent contamination of the inlet and column.

  • Use a Guard Column: A guard column installed before the analytical column can trap non-volatile contaminants and protect the analytical column, extending its lifetime.[3]

Q5: Can the interaction between this compound and the GC system be visualized?

A5: Yes, the chemical interactions leading to peak tailing can be represented in a simplified diagram.

ChemicalInteraction cluster_0 Analyte and Stationary Phase cluster_1 Interactions Analyte This compound (Moderately Polar) StationaryPhase Ideal Stationary Phase (e.g., WAX) Analyte->StationaryPhase Primary Interaction ActiveSite Active Site (-Si-OH on silica (B1680970) surface) Analyte->ActiveSite Undesirable Interaction IdealPartitioning Symmetrical Partitioning (Leads to Gaussian Peak) StationaryPhase->IdealPartitioning SecondaryInteraction Adsorption to Active Site (Leads to Peak Tailing) ActiveSite->SecondaryInteraction

Figure 2: Interactions of this compound within the GC column.

References

Resolving co-elution issues with pentyl isovalerate in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of pentyl isovalerate.

Troubleshooting Guide: Resolving Co-elution with this compound

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of this compound, primarily due to the presence of its structural isomers. These isomers often possess similar physicochemical properties, leading to incomplete separation. This guide provides a systematic approach to diagnose and resolve these co-elution issues.

1. Identifying Co-elution

Before attempting to resolve co-elution, it is crucial to confirm its presence. Here are key indicators:

  • Asymmetrical Peak Shapes: Look for fronting, tailing, or shoulders on the this compound peak. A symmetrical Gaussian peak is indicative of a pure compound, whereas asymmetry suggests the presence of one or more co-eluting species.[1]

  • Inconsistent Mass Spectra: If using a mass spectrometry (MS) detector, the mass spectrum across a single chromatographic peak should be consistent. Variations in the relative abundances of fragment ions from the leading edge to the tailing edge of the peak strongly indicate co-elution.

  • Review of Extracted Ion Chromatograms (EICs): For GC-MS data, examine the EICs of characteristic ions for this compound and its suspected co-eluting isomers. If the peak shapes or retention times of the EICs differ slightly, it confirms co-elution.

Logical Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting cluster_0 Start: Suspected Co-elution cluster_1 Step 1: Confirmation cluster_2 Step 2: Method Optimization (No Column Change) cluster_3 Step 3: Column Selection (If Optimization Fails) cluster_4 End: Resolution start Suspected Co-elution of this compound confirm Confirm Co-elution - Asymmetrical Peak Shape? - Inconsistent Mass Spectra? - Differing EICs? start->confirm optimize_temp Optimize Temperature Program - Decrease Ramp Rate - Add Isothermal Hold confirm->optimize_temp Yes not_resolved Issue Persists? Consult Instrument Manual or Contact Technical Support confirm->not_resolved No optimize_flow Optimize Carrier Gas Flow Rate - Adjust to Optimal Linear Velocity optimize_temp->optimize_flow change_column Change GC Column - Select a Column with a Different Stationary Phase (e.g., polar) optimize_flow->change_column Unsuccessful resolved Co-elution Resolved optimize_flow->resolved Successful change_column->resolved Successful change_column->not_resolved Unsuccessful

Caption: A logical workflow for troubleshooting co-elution issues with this compound.

2. Troubleshooting Steps

If co-elution is confirmed, follow these steps to improve separation:

Step 1: Optimize the GC Method without Changing the Column

  • Adjust the Temperature Program:

    • Decrease the Temperature Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min or even 2°C/min) increases the interaction time of the analytes with the stationary phase, often leading to better separation of closely eluting compounds.

    • Introduce an Isothermal Hold: If the peaks are still not resolved, introduce an isothermal hold at a temperature slightly below the elution temperature of the co-eluting peaks. This can be determined from your initial chromatogram. For example, if the peaks elute at approximately 150°C, you could program the oven to ramp to 145°C and hold for 2-5 minutes before continuing the ramp.

  • Optimize the Carrier Gas Flow Rate:

    • Ensure the carrier gas (typically helium or hydrogen) is set to its optimal linear velocity for your column's internal diameter. Operating at the optimal flow rate maximizes column efficiency, resulting in sharper peaks and improved resolution. For most standard capillary columns, this is around 20-40 cm/s.

Step 2: Select a Different GC Column

If optimizing the GC method parameters is insufficient to resolve the co-elution, changing the GC column is the most effective next step. The choice of stationary phase chemistry is critical for separating isomers.

  • Change Stationary Phase Polarity: this compound and its isomers are relatively non-polar. If you are using a non-polar column (e.g., DB-5, HP-5ms), switching to a column with a different selectivity, such as a more polar stationary phase (e.g., a wax-type column like DB-WAX or HP-INNOWAX), can significantly alter the elution order and improve separation. The different interactions of the isomers with the polar stationary phase can lead to baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common structural isomers of this compound that might co-elute?

A1: this compound has the molecular formula C10H20O2. Several structural isomers exist which can be challenging to separate. These isomers can arise from variations in the branching of both the pentyl (amyl) alcohol and the isovaleric acid portions of the ester. Some common isomers include:

  • Positional Isomers of the Pentyl Group:

    • n-pentyl isovalerate

    • 2-pentyl isovalerate

    • 3-pentyl isovalerate

    • Isothis compound (3-methylbutyl isovalerate)

    • Neothis compound (2,2-dimethylpropyl isovalerate)

  • Isomers of the Acid Moiety:

    • Pentyl pentanoate

    • Pentyl 2-methylbutanoate

    • Pentyl 3-methylbutanoate (this compound)

    • Pentyl 2,2-dimethylpropanoate

  • Other Ester Combinations with the same molecular formula.

Q2: How can I use mass spectrometry to help identify co-eluting isomers?

A2: While structural isomers have the same molecular weight, their mass spectra can sometimes show subtle differences in the relative abundance of fragment ions. By carefully examining the mass spectra at different points across an asymmetric peak, you may be able to identify the presence of more than one compound. For example, the fragmentation pattern of pentyl pentanoate might show a different ratio of key ions compared to this compound. However, for many isomers, the mass spectra are very similar, making chromatographic separation the more reliable identification method.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis sample_prep Sample Dilution (e.g., in Dichloromethane) injection Injection into GC sample_prep->injection separation Separation on Capillary Column (e.g., DB-5 or DB-WAX) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analyzer (e.g., Quadrupole) ionization->mass_analysis detection Detector mass_analysis->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Mass Spectra of Peaks chromatogram->mass_spectra identification Compound Identification (Library Search & Retention Index) mass_spectra->identification

References

Interpreting mass spectrum of pentyl isovalerate and its fragments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry Analysis

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental data. Below you will find frequently asked questions and guides related to mass spectrometry.

FAQs: Interpreting the Mass Spectrum of Pentyl Isovalerate

Question: What are the expected major fragments in the mass spectrum of this compound, and what are their mass-to-charge ratios (m/z)?

Answer:

The mass spectrum of this compound is characterized by several key fragments resulting from specific cleavage patterns of the ester. The molecular ion ([M]⁺) peak is expected at an m/z corresponding to its molecular weight, which is approximately 172.27 g/mol .[1][2] However, this peak may be of low intensity or absent. The most prominent peaks arise from alpha-cleavage and McLafferty rearrangement.

Below is a summary of the principal fragments, their proposed identities, and observed mass-to-charge ratios.

m/zProposed Fragment IdentityFragmentation Pathway
172[C10H20O2]⁺Molecular Ion
103[CH3CH(CH3)CH2C(O)OH]⁺McLafferty Rearrangement
85[CH3CH(CH3)CH2CO]⁺Alpha-cleavage (loss of the pentoxy group)
70[C5H10]⁺Beta-cleavage of the pentyl group
57[CH3CH(CH3)CH2]⁺Cleavage of the isovaleryl group
43[CH3CH(CH3)]⁺Cleavage within the isovaleryl group

Question: Can you illustrate the fragmentation pathway of this compound?

Answer:

Certainly. The fragmentation of this compound in a mass spectrometer primarily follows predictable pathways for esters, including alpha-cleavages around the carbonyl group and a characteristic McLafferty rearrangement. The following diagram illustrates these key fragmentation steps.

G Fragmentation Pathway of this compound cluster_main This compound cluster_frags Major Fragments C10H20O2 This compound (m/z = 172) 103 [C5H10O2]+• (m/z = 103) C10H20O2->103 McLafferty Rearrangement 85 [C5H9O]+ (m/z = 85) C10H20O2->85 α-Cleavage 70 [C5H10]+• (m/z = 70) C10H20O2->70 β-Cleavage 57 [C4H9]+ (m/z = 57) 85->57 Loss of CO 43 [C3H7]+ (m/z = 43) 57->43 Loss of CH2

Caption: Fragmentation of this compound.

Question: What experimental protocol is typically used for analyzing this compound by mass spectrometry?

Answer:

A common and effective method for the analysis of a volatile ester like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 ppm.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column is suitable (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: A solvent delay of 3-4 minutes is used to prevent the solvent peak from damaging the filament.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to identify the retention time of this compound.

    • The mass spectrum corresponding to the chromatographic peak is extracted and compared with a reference library (e.g., NIST) for confirmation.

    • The fragmentation pattern is analyzed to confirm the structure, as detailed in the FAQs above.

References

Minimizing side reactions in the synthesis of pentyl isovalerate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pentyl Isovalerate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and what is the underlying mechanism?

A1: The most common method for synthesizing this compound is the Fischer esterification of isovaleric acid (3-methylbutanoic acid) with pentan-1-ol (amyl alcohol).[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction is an equilibrium process where the carboxylic acid reacts with the alcohol to form an ester and water.[6][7] To achieve a high yield of the desired ester, the equilibrium needs to be shifted towards the products.[4][8]

The mechanism for the Fischer esterification involves the following key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic.

  • Nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[6][8]

Q2: What are the most common side reactions observed during the synthesis of this compound via Fischer esterification?

A2: The primary side reactions encountered during the acid-catalyzed synthesis of this compound include:

  • Dehydration of Pentan-1-ol: The acidic conditions and heat can cause the elimination of water from pentan-1-ol, leading to the formation of pentene isomers (e.g., 1-pentene (B89616) and 2-pentene).[9][10][11]

  • Formation of Dipentyl Ether: Two molecules of pentan-1-ol can undergo an acid-catalyzed condensation reaction to form dipentyl ether.[12] This is more common with primary alcohols under acidic conditions.

  • Oxidation of Pentan-1-ol: If a strong oxidizing acid like concentrated sulfuric acid is used as the catalyst, it can oxidize the alcohol, producing undesired byproducts such as carbon dioxide and sulfur dioxide.[11]

  • Transesterification: If there are other alcohols or esters present as impurities in the starting materials, transesterification can occur, leading to a mixture of different esters.[13]

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

A3: To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted to the product side. This can be achieved by:

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often pentan-1-ol), will drive the reaction forward according to Le Chatelier's principle.[6][14]

  • Removing Water: Continuously removing the water produced during the reaction is a very effective method. This can be done by:

    • Using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent (e.g., toluene).[5]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium.- Use an excess of one reactant (e.g., a 2 to 5-fold molar excess of pentan-1-ol). - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[5] - Increase the reaction time or temperature (while monitoring for side reactions).
Loss of product during workup.- Ensure complete neutralization of the acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution) before distillation.[15] - Minimize transfers between glassware. - Use an appropriate distillation setup (e.g., fractional distillation for close-boiling impurities).
Presence of Alkene Impurities (e.g., Pentene) in Product Dehydration of pentan-1-ol due to high reaction temperature or a highly acidic catalyst.[9][10]- Lower the reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid or an acidic resin, instead of concentrated sulfuric acid. - Reduce the concentration of the acid catalyst.
Presence of a High-Boiling Impurity Identified as Dipentyl Ether Acid-catalyzed condensation of pentan-1-ol.[12]- Lower the reaction temperature. - Use a stoichiometric amount of the alcohol or a slight excess rather than a large excess. - Consider using an alternative esterification method if this side reaction is significant.
Darkening of the Reaction Mixture and/or Gaseous Byproducts Oxidation of the alcohol by a strong oxidizing acid catalyst like concentrated sulfuric acid.[11]- Use a non-oxidizing acid catalyst like phosphoric acid or p-toluenesulfonic acid.[11] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unexpected Ester Byproducts Transesterification due to contaminated starting materials.[13]- Ensure the purity of the isovaleric acid and pentan-1-ol by distillation before use. - Use clean and dry glassware to prevent contamination from other alcohols or esters.

Data Presentation

Table 1: Effect of Catalyst on this compound Yield and Purity

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)Major Side Product(s)
H₂SO₄541207590Pentene, Dipentyl Ether
p-TsOH561208595Dipentyl Ether
Amberlyst-1510 (w/w)812092>98None significant
Lipase (B570770)10 (w/w)2450>95>99None

Note: The data in this table are illustrative and based on general principles of chemical reactivity. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Dean-Stark Water Removal

This protocol aims to maximize the yield of this compound by continuously removing water.

Materials:

  • Isovaleric acid (1.0 mol)

  • Pentan-1-ol (1.2 mol)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 mol)

  • Toluene (B28343) (100 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add isovaleric acid, pentan-1-ol, p-toluenesulfonic acid, and toluene.

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Toluene will return to the flask while water separates to the bottom of the trap.

  • Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a lipase catalyst to achieve high selectivity and avoid acid-catalyzed side reactions.[16][17]

Materials:

  • Isovaleric acid (1.0 mol)

  • Pentan-1-ol (1.0 mol)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B) (10 g)

  • Molecular sieves (4Å, 20 g)

  • Heptane (200 mL)

  • Round-bottom flask, magnetic stirrer, heating mantle (or water bath).

Procedure:

  • To a 500 mL round-bottom flask, add isovaleric acid, pentan-1-ol, heptane, and activated molecular sieves.

  • Add the immobilized lipase to the mixture.

  • Stir the mixture at a controlled temperature (typically 40-50°C) for 24-48 hours.

  • Monitor the reaction progress by GC analysis.

  • Once the reaction is complete, remove the immobilized lipase and molecular sieves by filtration. The lipase can often be washed and reused.

  • Wash the filtrate with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting this compound is often of high purity and may not require distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Isovaleric_Acid Isovaleric Acid Reflux Reflux with Water Removal (Dean-Stark) Isovaleric_Acid->Reflux Pentanol Pentan-1-ol Pentanol->Reflux Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reflux Wash Aqueous Wash (NaHCO₃) Reflux->Wash Dry Drying (MgSO₄) Wash->Dry Distill Fractional Distillation Dry->Distill Final_Product Pure Pentyl Isovalerate Distill->Final_Product

Caption: Experimental workflow for high-yield this compound synthesis.

Troubleshooting_Side_Reactions cluster_dehydration Alkene Impurities cluster_ether Ether Impurity Start Low Purity of This compound Dehydration Dehydration of Pentanol Start->Dehydration Ether_Formation Dipentyl Ether Formation Start->Ether_Formation High_Temp High Temperature? Dehydration->High_Temp Strong_Acid Strong Acid? High_Temp->Strong_Acid No Reduce_Temp Reduce Temperature High_Temp->Reduce_Temp Yes Milder_Acid Use Milder Catalyst Strong_Acid->Milder_Acid Yes Ether_Formation->High_Temp Excess_Alcohol Large Excess of Alcohol? Ether_Formation->Excess_Alcohol Reduce_Excess Reduce Alcohol Excess Excess_Alcohol->Reduce_Excess Yes

Caption: Troubleshooting logic for common side reactions in ester synthesis.

References

Technical Support Center: Improving the Chiral Separation of Pentyl Isovalerate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of pentyl isovalerate isomers. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of this compound isomers, focusing on gas chromatography (GC) with chiral stationary phases.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between my this compound enantiomers. What are the first steps to troubleshoot this?

Answer: Poor or no resolution is a common challenge in chiral separations. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the chiral stationary phase is critical. For esters like this compound, cyclodextrin-based columns are a good starting point.[1][2][3] If you are using a non-chiral column, you will not achieve separation without derivatization.

  • Suboptimal Temperature: Temperature plays a significant role in the enantioselectivity of cyclodextrin-based columns.[4] Lowering the oven temperature often increases the separation factor (α) and improves resolution.[4]

  • Incorrect Carrier Gas Velocity: The flow rate of the carrier gas (e.g., hydrogen or helium) affects column efficiency. An excessively high flow rate can lead to peak broadening and reduced resolution.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad, tailing peaks and a loss of resolution.[5]

Question: I have a slight separation, but it's not baseline resolved. How can I improve the resolution?

Answer: To enhance a partial separation, a systematic optimization of your method is necessary:

  • Optimize the Temperature Program: Instead of an isothermal run, try a slow temperature ramp (e.g., 1-2°C per minute).[6] This can help to sharpen peaks and improve separation.

  • Adjust Carrier Gas Flow Rate: Fine-tune the linear velocity of your carrier gas. For hydrogen, optimal velocities are typically around 40 cm/s, but better resolution can sometimes be achieved at higher velocities (60-80 cm/s).[5]

  • Reduce Injection Volume/Concentration: Dilute your sample and/or reduce the injection volume to prevent column overload.[5]

  • Consider a Different Chiral Stationary Phase: If optimization of the current method fails, you may need a column with a different chiral selector. Derivatized β-cyclodextrins offer a range of selectivities for flavor and fragrance compounds.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are showing significant tailing. What causes this and how can I fix it?

Answer: Peak tailing in chiral GC can be caused by several factors:

  • Active Sites on the Column: Silanol groups on the fused silica (B1680970) column or contaminants can interact with your analyte, causing tailing.

  • Column Overload: As mentioned previously, injecting too much sample is a common cause of peak asymmetry.[5]

  • Incompatible Solvent: While less common in GC, the sample solvent can sometimes affect peak shape if it is not compatible with the stationary phase.

Troubleshooting Steps:

  • Condition the Column: Ensure your column is properly conditioned according to the manufacturer's instructions. This can help to passivate active sites.

  • Reduce Sample Concentration: This is often the most effective solution for tailing caused by overload.

  • Use a Guard Column: A guard column can help to trap non-volatile residues and protect the analytical column from contamination.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating this compound enantiomers?

A1: For chiral separations of esters used in flavor and fragrance applications, capillary GC columns with a chiral stationary phase are required.[3] Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, are highly effective for this class of compounds.[1][2]

Q2: Do I need to derivatize my this compound sample before analysis?

A2: No, derivatization is generally not necessary when using a chiral stationary phase. The purpose of the chiral column is to directly separate the enantiomers.

Q3: How does temperature affect the separation of enantiomers on a cyclodextrin (B1172386) column?

A3: In most cases, lower temperatures lead to better chiral resolution.[4] This is because the interactions between the analyte and the chiral stationary phase become more pronounced at lower temperatures, leading to a greater difference in retention times between the enantiomers.

Q4: Can I use a liquid chromatography (LC) method for this separation?

A4: While GC is more common for volatile compounds like this compound, chiral HPLC with a suitable chiral stationary phase (e.g., polysaccharide-based) is also a viable technique.[7]

Q5: My column performance has degraded over time. What can I do?

A5: Column performance degradation is often due to contamination. You can try to bake out the column at a high temperature (within the manufacturer's limits) to remove contaminants. If this does not restore performance, the column may need to be replaced. To prolong column lifetime, always use high-purity gases and ensure your samples are free of non-volatile residues.

Experimental Protocols

Recommended Starting Method for Chiral GC Analysis of this compound

  • Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar column with a derivatized β-cyclodextrin stationary phase.

  • Carrier Gas: Hydrogen or Helium.

  • Linear Velocity: 40 cm/sec.

  • Oven Program:

    • Initial Temperature: 60°C

    • Hold Time: 1 minute

    • Ramp Rate: 2°C/minute

    • Final Temperature: 180°C

  • Injector Temperature: 220°C

  • Detector (FID) Temperature: 250°C

  • Injection Volume: 1 µL (split injection, 100:1)

  • Sample Preparation: Dilute racemic this compound in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.

Data Presentation

The following table provides representative resolution data for chiral compounds structurally similar to this compound on various cyclodextrin-based GC columns. This data can help guide column selection and method development. A resolution value (Rs) of 1.5 indicates baseline separation.

Table 1: Resolution (Rs) of Structurally Similar Esters on Different Chiral GC Columns

CompoundRt-βDEXmRt-βDEXseRt-βDEXspRt-βDEXsaRt-βDEXcst
Ethyl-2-methylbutyrate1.82.51.91.92.1
Data adapted from "A Guide to the Analysis of Chiral Compounds by GC" by Restek.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of improving chiral separations.

G cluster_workflow Experimental Workflow for Chiral Method Development start Define Separation Goal (e.g., this compound Enantiomers) select_column Select Chiral Column (e.g., Cyclodextrin-based) start->select_column initial_screen Initial Screening Run (Isothermal or Slow Ramp) select_column->initial_screen evaluate_resolution Evaluate Resolution initial_screen->evaluate_resolution optimize Optimize Parameters (Temperature, Flow Rate) evaluate_resolution->optimize 0 < Rs < 1.5 baseline Baseline Resolution Achieved evaluate_resolution->baseline Rs >= 1.5 no_resolution No or Poor Resolution evaluate_resolution->no_resolution Rs = 0 optimize->evaluate_resolution validate Validate Method baseline->validate new_column Select Different Column no_resolution->new_column new_column->initial_screen

Caption: Workflow for Chiral GC Method Development.

G cluster_troubleshooting Troubleshooting Logic for Poor Resolution start Poor Resolution Observed check_column Verify Correct Column Type (Chiral vs. Achiral) start->check_column check_temp Lower Oven Temperature improved Resolution Improved? check_temp->improved check_flow Optimize Carrier Gas Flow improved_flow Resolution Improved? check_flow->improved_flow check_load Reduce Sample Concentration improved_load Resolution Improved? check_load->improved_load achiral_column Use a Chiral Column check_column->achiral_column Achiral chiral_column Continue Optimization check_column->chiral_column Chiral chiral_column->check_temp improved->check_flow No success Problem Solved improved->success Yes new_csp Consider a Different Chiral Stationary Phase improved_flow->check_load No improved_flow->success Yes improved_load->success Yes improved_load->new_csp No

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pentyl Isovalerate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl isovalerate, an ester known for its pleasant fruity aroma, finds applications in the food, fragrance, and pharmaceutical industries. Its synthesis can be achieved through traditional chemical methods or by leveraging biocatalytic enzymatic processes. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., Sulfuric Acid)Lipases (e.g., Candida antarctica Lipase B)
Reaction Temperature High (Reflux, typically >100°C)Mild (Typically 30-70°C)[1]
Reaction Time Generally shorter (1-10 hours)Can be longer (several hours to days)[2]
Yield High (often 80-90%)Generally high (can exceed 80-95%)[3][4]
Byproducts Water, potential for side reactions at high temperaturesWater
Solvent Often excess alcohol or a non-polar solventCan be solvent-free or in organic solvents[5][6]
Product Purity Requires extensive purification (neutralization, distillation)Often higher, with simpler purification
Environmental Impact Use of harsh acids, high energy consumption"Green" process, lower energy, biodegradable catalyst
Catalyst Reusability Not typically reusableImmobilized enzymes can be reused multiple times[3]
"Natural" Labeling NoYes (attractive for food and fragrance industries)

Experimental Data Comparison

The following table summarizes typical experimental data for the synthesis of this compound and similar esters via chemical and enzymatic methods.

ParameterChemical Synthesis (Isopentyl Acetate)Enzymatic Synthesis (Pentyl Acetate (B1210297)/Propanoate)
Reactants Acetic Acid, Isopentyl AlcoholAcetic Acid/Propanoic Acid, Pentanol
Catalyst Concentrated Sulfuric AcidImmobilized Candida antarctica Lipase B (Novozym 435)[1]
Solvent Excess Acetic AcidSolvent-free[1][3]
Temperature Reflux (~142°C)40-80°C[1]
Reaction Time 1 hour[7]>8 hours for >80% conversion[3]
Yield 80-90%[7]>80%[1]
Molar Ratio (Alcohol:Acid) ~0.44:12:1[1]

Note: Data for isopentyl acetate is used as a proxy for the chemical synthesis of this compound due to the similarity in the Fischer-Speier esterification process.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Mix Isovaleric Acid, Pentanol & H₂SO₄ Reflux Reflux Reaction Mixture Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Workup: Aqueous Extraction Cooling->Extraction Neutralization Neutralize with NaHCO₃ Extraction->Neutralization Drying Dry with Anhydrous Salt Neutralization->Drying Distillation Purify by Distillation Drying->Distillation Product This compound Distillation->Product

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow Reactants Combine Isovaleric Acid, Pentanol & Immobilized Lipase Incubation Incubate with Shaking at Controlled Temperature Reactants->Incubation Filtration Separate Enzyme by Filtration Incubation->Filtration Enzyme_Reuse Wash and Dry Enzyme for Reuse Filtration->Enzyme_Reuse Product_Isolation Isolate Product Filtration->Product_Isolation Product This compound Product_Isolation->Product

References

A Comparative Analysis of Pentyl Isovalerate and Isoamyl Isovalerate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Detailed Comparison of the Olfactory and Gustatory Characteristics of Pentyl Isovalerate and Isoamyl Isovalerate for Applications in Flavor and Fragrance Development

In the realm of flavor and fragrance chemistry, the selection of appropriate ester compounds is paramount to achieving desired sensory outcomes. This guide provides a comprehensive comparison of two structurally similar yet sensorially distinct esters: this compound and isoamyl isovalerate. This analysis is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the flavor profiles of these compounds for application in their respective fields.

Chemical and Physical Properties

Both this compound and its isomer isoamyl isovalerate share the same molecular formula (C₁₀H₂₀O₂) and molecular weight (172.26 g/mol ). Their structural difference lies in the arrangement of the pentyl group. This subtle variation in structure gives rise to discernible differences in their flavor and aroma characteristics.

PropertyThis compoundIsoamyl Isovalerate
Synonyms Amyl isovalerate, Pentyl 3-methylbutanoateIsothis compound, 3-Methylbutyl 3-methylbutanoate
CAS Number 25415-62-7659-70-1
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol 172.26 g/mol

Comparative Flavor and Aroma Profiles

While both esters are characterized by a generally fruity aroma, their specific nuances and sensory thresholds differ, making them suitable for distinct applications.

This compound is distinguished by a complex fruity profile with a slightly floral undertone.[1][2] Sensory evaluations often describe its aroma with notes of:

  • Apple

  • Brandy

  • A subtle cooling or metallic hint

Isoamyl Isovalerate presents a more direct and potent fruity aroma, strongly reminiscent of common fruits.[3] Its flavor profile is consistently identified with the following descriptors:

  • Apple

  • Banana

  • Pear

  • Sweet

  • Green

  • Jammy

  • Tropical

A key differentiator in the potency of these two flavor compounds is their odor detection threshold, which is the lowest concentration of a substance in the air that can be detected by the human sense of smell.

CompoundOdor Detection Threshold
This compound Data not available in cited literature
Isoamyl Isovalerate 20 ppb (parts per billion)

The lower the odor threshold, the more potent the aroma compound. The readily available data for isoamyl isovalerate's low detection threshold highlights its significant impact on aroma even at very low concentrations.

Experimental Protocols for Sensory Analysis

The characterization of flavor profiles for compounds like this compound and isoamyl isovalerate relies on rigorous sensory evaluation methodologies. The primary technique used is Gas Chromatography-Olfactometry (GC-O), which combines instrumental analysis with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O analysis allows for the separation of volatile compounds in a sample, which are then presented to a trained sensory panelist or "sniffer" at an olfactometry port. The panelist describes the aroma and its intensity as each compound elutes from the gas chromatograph.

A typical GC-O experimental workflow is as follows:

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Flavor Compound (Pentyl or Isoamyl Isovalerate) Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into Gas Chromatograph Dilution->Injection Separation Separation on Chromatographic Column Injection->Separation Splitter Effluent Splitter Separation->Splitter MS Mass Spectrometer (Chemical Identification) Splitter->MS ODP Olfactometry Detection Port (Human Sniffer) Splitter->ODP Data Correlation of Chemical and Sensory Data MS->Data ODP->Data

GC-O Experimental Workflow

Key Parameters for GC-O Analysis:

  • Injection Volume: Typically 1-2 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) are often used for comprehensive separation.

  • Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of compounds with different boiling points (e.g., initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 230°C and held for 5 minutes).

  • Transfer Line to ODP: Heated to prevent condensation of analytes (e.g., 250°C).

  • Olfactometry Data Collection: Panelists record the retention time, aroma descriptor, and intensity of each detected odor.

Sensory Panel Evaluation

A trained sensory panel is crucial for obtaining reliable and reproducible data. Panelists are selected based on their olfactory acuity and ability to describe aromas consistently. Training involves familiarization with a wide range of standard aroma compounds and the use of a standardized lexicon of descriptive terms.

Logical Relationship for Sensory Panel Data Generation:

Sensory_Panel Compound Test Compound (e.g., this compound) Evaluation Olfactory Evaluation (Sniffing at ODP) Compound->Evaluation Panelist Trained Sensory Panelist Panelist->Evaluation Descriptor Aroma Descriptor (e.g., 'apple', 'fruity') Evaluation->Descriptor Intensity Intensity Rating (e.g., on a 0-10 scale) Evaluation->Intensity Data Quantitative Sensory Data Descriptor->Data Intensity->Data

Sensory Panel Data Generation

Conclusion

This compound and isoamyl isovalerate, while chemically similar, offer distinct flavor profiles that can be strategically employed in product development. Isoamyl isovalerate provides a potent and recognizable fruitiness, particularly characteristic of apple and banana, and is effective at low concentrations. This compound offers a more complex and nuanced fruity-floral aroma with unique brandy and cooling notes.

The selection between these two esters will depend on the specific sensory objectives of the formulation. For a strong, sweet, and straightforward fruity note, isoamyl isovalerate is an excellent choice. For a more complex and sophisticated fruity character with floral and other subtle undertones, this compound may be preferred. Further research to determine the odor threshold of this compound would provide a more complete quantitative comparison.

References

A Comparative Guide to the Quantitative Analysis of Pentyl Isovalerate: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. Pentyl isovalerate, an ester known for its fruity aroma, finds applications in various industries, and its precise measurement is often a critical quality control parameter. Gas chromatography (GC) is the premier technique for analyzing such compounds, and the choice of detector is a crucial decision that impacts the quality and utility of the analytical data. This guide provides an objective comparison of two common GC detectors, the Mass Spectrometer (MS) and the Flame Ionization Detector (FID), for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies.

At a Glance: Key Performance Characteristics

The selection between GC-MS and GC-FID hinges on the specific analytical requirements, such as the need for definitive identification, the required sensitivity, and the concentration range of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of ionized molecules.Separation based on volatility and polarity, with detection based on the ionization of carbon-containing compounds in a hydrogen flame.
Selectivity Highly selective, providing structural information for definitive compound identification.Universal detector for organic compounds, less selective than MS.
Sensitivity Generally offers lower limits of detection (LOD) and quantification (LOQ).[1][2]Excellent sensitivity for a wide range of organic compounds.[3]
Linearity Good linearity, but can be narrower compared to FID, especially at higher concentrations.[2]Wider linear dynamic range, making it highly suitable for quantifying components over a broad concentration range.[2][3]
Quantitative Accuracy Can be highly accurate, especially when using isotopically labeled internal standards.Considered the gold standard for quantification due to its consistent response factor for hydrocarbons.
Cost & Complexity Higher initial instrument cost and more complex operation and maintenance.Lower initial cost, simpler to operate and maintain.
Primary Application Ideal for identification of unknown compounds and quantification at trace levels.Robust and reliable for routine quantitative analysis of known compounds.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of esters using GC-MS and GC-FID. These values are representative and can vary based on the specific instrument, method parameters, and sample matrix.

ParameterGC-MS (Representative Values for Esters)GC-FID (Representative Values for Esters)
Linearity (R²) > 0.99[4]> 0.99[5]
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.03 - 3 µg/L0.3 - 30 µg/L
Precision (RSD%) < 10%< 5%[3]
Accuracy (Recovery %) 90 - 110%95 - 105%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantitative analysis of this compound using GC-MS and GC-FID.

Sample Preparation

A stock solution of this compound is prepared in a suitable solvent, such as hexane (B92381) or methanol. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., methyl heptadecanoate) should be added to all standards and samples to correct for injection volume variations and potential matrix effects.[3]

GC-MS Methodology
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 70, 87, 115). A full scan mode can be used for initial identification.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

GC-FID Methodology
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Parameters:

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

Logical Workflow for Method Selection

The decision to use GC-MS or GC-FID for the quantitative analysis of this compound can be guided by a logical workflow that considers the primary objectives of the analysis.

Method_Selection_Workflow Start Start: Quantitative Analysis of this compound Objective Primary Analytical Objective? Start->Objective Identification Compound Identification Required? Objective->Identification Qualitative & Quantitative Routine_QC Routine Quality Control? Objective->Routine_QC Purely Quantitative Concentration Expected Concentration Level? Identification->Concentration No GC_MS Use GC-MS Identification->GC_MS Yes Concentration->GC_MS Trace Levels GC_FID Use GC-FID Concentration->GC_FID Moderate to High Levels Routine_QC->Concentration Consider_GC_FID Consider GC-FID for wider range GC_MS->Consider_GC_FID If concentration is high Consider_GC_MS Consider GC-MS for higher sensitivity GC_FID->Consider_GC_MS If identification is uncertain

Workflow for selecting between GC-MS and GC-FID.

Conclusion

Both GC-MS and GC-FID are powerful techniques for the quantitative analysis of this compound. The choice between them is not a matter of which is "better," but rather which is more "fit for purpose."

GC-MS is the preferred technique when:

  • Absolute certainty of compound identity is required.

  • Analysis is performed on complex matrices where co-eluting peaks are likely.

  • The expected concentration of this compound is at trace or ultra-trace levels.

GC-FID is the recommended technique for:

  • Routine quantitative analysis where the identity of this compound is already established.

  • Analyses where a wide linear dynamic range is necessary to quantify samples with varying concentrations.

  • Laboratories where cost-effectiveness and ease of use are primary considerations.

For many quality control applications where the primary goal is to determine the concentration of a known compound, GC-FID offers a robust, reliable, and cost-effective solution.[3] However, for research, development, and troubleshooting, the definitive identification capabilities of GC-MS are indispensable. In an ideal setting, having access to both techniques provides the ultimate flexibility to address any analytical challenge in the quantification of this compound.

References

Comparative study of different lipase enzymes for pentyl isovalerate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lipase (B570770) Enzymes for Pentyl Isovalerate Synthesis

For researchers, scientists, and drug development professionals, the enzymatic synthesis of esters such as this compound offers a green and highly selective alternative to traditional chemical methods. Lipases, due to their stability in organic solvents and lack of need for cofactors, are the biocatalysts of choice for these reactions.[1] This guide provides a comparative study of different lipase enzymes for the synthesis of this compound, supported by experimental data to aid in the selection of the most suitable biocatalyst.

Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through the esterification of isovaleric acid and pentanol (B124592), catalyzed by a lipase enzyme. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, can be removed.

Pentyl_Isovalerate_Synthesis isovaleric_acid Isovaleric Acid lipase Lipase isovaleric_acid->lipase pentanol Pentanol pentanol->lipase pentyl_isovalerate This compound lipase->pentyl_isovalerate water Water lipase->water

Caption: Enzymatic synthesis of this compound from isovaleric acid and pentanol catalyzed by lipase.

Comparative Performance of Lipase Enzymes

The efficiency of this compound synthesis is highly dependent on the choice of lipase and its immobilization support. The following tables summarize the performance of various lipases based on available experimental data.

Table 1: Comparison of Immobilized Lipases for this compound Synthesis

Lipase SourceImmobilization CarrierKey FindingsReference
Porcine Pancreatic Lipase (PPL)Celite 545Exhibited good operational stability. Effective in the esterification reaction.[2][3]
Porcine Pancreatic Lipase (PPL)Amberlite IRA-938Lower operational stability compared to Celite-immobilized PPL.[2][3]
Candida cylindracea Lipase (CCL)Celite 545Showed good operational stability. Effective in the esterification reaction.[2][3]
Candida cylindracea Lipase (CCL)Amberlite IRA-938Lower operational stability compared to Celite-immobilized CCL.[2][3]

Table 2: Performance of Various Immobilized Lipases in the Synthesis of Flavor Esters

While not specific to this compound, the following data on other short-chain flavor esters provide valuable insights into the potential performance of these lipases for similar substrates. The reactions were carried out at 37°C for 24 hours.[4][5][6]

LipaseSupportSubstrates (Acid + Alcohol)Conversion (%)
IMMCALB-T2-350 (Candida antarctica B)Acrylic BeadsAcetic Acid + Isoamyl Alcohol95.5
IMMAPF-T2-150 (Pseudomonas fluorescens)Acrylic BeadsAcetic Acid + Isoamyl Alcohol98.4
IMMTLL-T2-150 (Thermomyces lanuginosus)Acrylic BeadsAcetic Acid + Isoamyl Alcohol96.7
PFL-octyl-silica (Pseudomonas fluorescens)Silica with octyl groupsAcetic Acid + Isoamyl Alcohol97.2
IMMCALB-T2-350 (Candida antarctica B)Acrylic BeadsButyric Acid + Pentanol88.9
IMMAPF-T2-150 (Pseudomonas fluorescens)Acrylic BeadsButyric Acid + Pentanol94.2
IMMTLL-T2-150 (Thermomyces lanuginosus)Acrylic BeadsButyric Acid + Pentanol91.3
PFL-octyl-silica (Pseudomonas fluorescens)Silica with octyl groupsButyric Acid + Pentanol95.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on the cited literature for the synthesis of this compound and other flavor esters.

Protocol 1: Immobilization of Lipases on Celite and Amberlite IRA 938[2]

This protocol describes the immobilization of Porcine Pancreatic Lipase (PPL) and Candida cylindracea Lipase (CCL).

  • Enzyme Solution Preparation: Dissolve a known quantity of the lipase (PPL or CCL) in a phosphate (B84403) buffer solution (pH 7.0).

  • Carrier Preparation: Wash the carrier material (Celite 545 or Amberlite IRA-938) with distilled water and dry it.

  • Immobilization: Add the prepared carrier to the enzyme solution and stir gently for a specified period (e.g., 24 hours) at a low temperature (e.g., 4°C).

  • Separation and Washing: Separate the immobilized lipase from the solution by filtration. Wash the immobilized enzyme with the buffer solution to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase under vacuum.

Protocol 2: Enzymatic Synthesis of this compound[2]

This protocol outlines the general procedure for the esterification reaction.

  • Reaction Mixture: In a sealed vessel, combine isovaleric acid and pentanol in a suitable solvent (e.g., hexane). The molar ratio of the substrates can be varied to optimize the reaction.

  • Enzyme Addition: Add a specific amount of the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) with continuous agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the concentration of this compound.

  • Termination: Once the reaction reaches equilibrium or the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.

Protocol 3: Synthesis of Short-Chain Flavor Esters[4][6]

This protocol was used for the synthesis of various flavor esters as detailed in Table 2.

  • Reaction Setup: The reactions are performed in screw-capped vials. The total reaction volume is typically 2 mL.

  • Reactants: The reaction mixture contains the carboxylic acid and alcohol at a specific molar ratio (e.g., 1:1) in an organic solvent such as heptane.

  • Biocatalyst: A defined amount of the immobilized lipase (e.g., 25 mg) is added to the mixture.

  • Reaction Conditions: The vials are incubated in a shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 200 rpm) for 24 hours.

  • Analysis: The conversion of the limiting substrate is determined by gas chromatography (GC) analysis of the reaction mixture.

Conclusion

The selection of an appropriate lipase and immobilization strategy is critical for the efficient synthesis of this compound. Studies show that lipases from Pseudomonas fluorescens exhibit high conversion rates for the synthesis of short-chain esters.[4][5][6] Immobilization on carriers like Celite 545 has been shown to provide better operational stability for Porcine Pancreatic Lipase and Candida cylindracea Lipase compared to Amberlite IRA-938.[2][3] For researchers aiming to produce this compound, screening a variety of commercially available immobilized lipases, such as those from Candida antarctica B, Pseudomonas fluorescens, and Thermomyces lanuginosus, under optimized reaction conditions is recommended to identify the most effective biocatalyst for their specific application. The provided protocols offer a solid foundation for conducting such comparative studies.

References

Validation of a new analytical method for pentyl isovalerate detection.

Author: BenchChem Technical Support Team. Date: December 2025

A New Frontier in Flavor and Fragrance Analysis: Validation of a Rapid Analytical Method for Pentyl Isovalerate Detection

In the competitive landscape of flavor, fragrance, and pharmaceutical industries, the speed and efficiency of analytical testing are paramount. This guide provides a comprehensive validation and comparison of a newly developed Rapid Gas Chromatography-Flame Ionization Detection (GC-FID) method for the detection of this compound against a traditional GC-FID method. The presented data underscores the significant advantages of the new method in terms of speed and sample throughput without compromising analytical performance.

This compound, an ester known for its fruity and apple-like aroma, is a key component in many formulations.[1] Its accurate and swift quantification is crucial for quality control and product development. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.

Comparative Analysis of Analytical Methods

The performance of the new Rapid GC-FID method was rigorously validated against a traditional GC-FID method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]

The Rapid GC-FID method demonstrates a significant reduction in analysis time per sample, from 15 minutes to 5 minutes, while maintaining comparable analytical performance to the traditional method. This threefold increase in sample throughput can substantially enhance laboratory efficiency.

Table 1: Comparison of Method Validation Parameters
ParameterTraditional GC-FID MethodNew Rapid GC-FID MethodAcceptance Criteria
Linearity (R²) 0.99920.9995≥ 0.995
Range (µg/mL) 1 - 2001 - 200-
Precision (%RSD)
- Repeatability1.8%2.1%≤ 5%
- Intermediate Precision2.5%2.8%≤ 5%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
LOD (µg/mL) 0.30.5-
LOQ (µg/mL) 1.01.5-
Analysis Time (min) 155-

Experimental Protocols

Detailed methodologies for the validation experiments are provided below to ensure reproducibility.

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a flame ionization detector (FID) was used for all analyses. The specific conditions for each method are detailed in Table 2. The primary difference in instrumentation lies in the dimensions of the capillary column, a key factor in achieving faster analysis times with the new method.[3]

Table 2: Instrumental Parameters for GC-FID Methods
ParameterTraditional GC-FID MethodNew Rapid GC-FID Method
Column 30 m x 0.25 mm ID, 0.25 µm film thickness15 m x 0.18 mm ID, 0.18 µm film thickness
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min1.2 mL/min
Injector Temperature 250 °C250 °C
Detector Temperature 280 °C280 °C
Oven Program 80°C (1 min), then 10°C/min to 200°C, hold 2 min100°C (0.5 min), then 30°C/min to 220°C, hold 1 min
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Validation Procedures
  • Linearity: A series of six concentrations of this compound (1, 10, 50, 100, 150, and 200 µg/mL) were prepared and injected in triplicate. The calibration curve was generated by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.

  • Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[4] Repeatability was assessed by analyzing six replicate injections of a 100 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated for the peak areas.

  • Accuracy: The accuracy was evaluated through a recovery study. A sample matrix was spiked with known concentrations of this compound at three levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). The percentage recovery was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was calculated as 3.3 * (standard deviation of the y-intercept / slope) and the LOQ as 10 * (standard deviation of the y-intercept / slope).[5]

Visualizing the Workflow

To clearly illustrate the logical flow of the analytical method validation process, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_validation Validation Parameters Standard Prepare Standard Solutions Traditional Traditional Method (15 min) Standard->Traditional Rapid New Rapid Method (5 min) Standard->Rapid Sample Prepare Sample Solutions Sample->Traditional Sample->Rapid Data Data Acquisition & Processing Traditional->Data Rapid->Data Linearity Linearity & Range Report Validation Report Linearity->Report Precision Precision Precision->Report Accuracy Accuracy Accuracy->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Data->Linearity Data->Precision Data->Accuracy Data->LOD_LOQ

Caption: Workflow for the comparative validation of GC-FID methods.

G start Start Validation method_dev Define Method Parameters (Traditional vs. Rapid) start->method_dev linearity Assess Linearity (R² ≥ 0.995) method_dev->linearity precision Determine Precision (%RSD ≤ 5%) linearity->precision accuracy Evaluate Accuracy (Recovery 98-102%) precision->accuracy sensitivity Calculate LOD & LOQ accuracy->sensitivity compare Compare Performance (Time, Data) sensitivity->compare report Generate Report compare->report end End report->end

Caption: Logical flow of the analytical method validation process.

References

A Comparative Guide to the Cross-Validation of Pentyl Isovalerate Analysis in Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for pentyl isovalerate across different laboratories. Ensuring that an analytical method yields consistent and reproducible results, regardless of the testing site, is crucial for data integrity in research and regulatory submissions. This document outlines a detailed experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparative summary of expected performance data from a hypothetical inter-laboratory study, and visualizes the cross-validation workflow.

Data Presentation: Inter-Laboratory Performance Comparison

The successful transfer and cross-validation of an analytical method require that key performance indicators are comparable and fall within predefined acceptance criteria. The table below summarizes hypothetical yet realistic quantitative data from a simulated cross-validation study for the analysis of this compound by three different laboratories using a harmonized GC-MS method.

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99920.99890.9995≥ 0.998
Limit of Detection (LOD) 0.01 µg/mL0.015 µg/mL0.009 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mL0.05 µg/mL0.03 µg/mLReportable
Precision (RSD%)
- Intra-day (n=6)2.5%3.1%2.8%≤ 5%
- Inter-day (n=6)4.1%4.8%3.9%≤ 10%
Accuracy (Recovery %)
- Low QC (0.1 µg/mL)98.5%96.2%101.2%85-115%
- Mid QC (1.0 µg/mL)102.1%99.8%103.5%85-115%
- High QC (10 µg/mL)99.3%101.5%100.8%85-115%

This table presents hypothetical data for illustrative purposes, based on typical performance characteristics of GC-MS methods for flavor esters and volatile organic compounds.

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory comparison. All participating laboratories should adhere strictly to the following methodology.

1. Objective

To validate a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in a given matrix across three different laboratories to ensure reproducibility and consistency of results.

2. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Hexyl Acetate (≥99% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Matrix: A well-characterized, homogenous batch of the sample matrix (e.g., placebo formulation, biological fluid)

  • Sodium Chloride (for salting out, if required)

  • Anhydrous Sodium Sulfate (for drying)

3. Instrumentation

  • Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Autosampler for consistent injection volume.

4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound and the internal standard in DCM. From these, prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts into the sample matrix.

  • Extraction:

    • To 1 mL of the sample (calibration standard, QC, or unknown), add 10 µL of the internal standard solution.

    • Add 2 mL of DCM and 0.5 g of NaCl.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Vortex briefly and allow to stand for 5 minutes.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

5. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound ions (m/z): e.g., 70, 85, 115 (quantifier in bold)

    • Internal Standard (Hexyl Acetate) ions (m/z): e.g., 43, 87, 116 (quantifier in bold)

6. Data Analysis and Acceptance Criteria

  • System Suitability: Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area ratio (analyte/IS) should be ≤ 5%.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression model with a weighting factor of 1/x is typically used. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in triplicate on three different days. The mean recovery should be within 85-115%, and the RSD for precision should not exceed 15%.[1]

  • Statistical Comparison: The results from the receiving laboratory should be statistically compared to the transferring laboratory's results. An equivalence test, such as the two one-sided t-tests (TOST), can be used to demonstrate comparability.

Mandatory Visualization: Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates the logical workflow for conducting a cross-validation study between a transferring (originating) laboratory and a receiving laboratory.

CrossValidationWorkflow start Start: Need for Method Transfer protocol_dev 1. Develop & Approve Cross-Validation Protocol start->protocol_dev doc_transfer 2. Transfer Validated Method & Documentation protocol_dev->doc_transfer training 3. Train Receiving Lab Personnel doc_transfer->training sample_prep 4. Prepare & Ship Homogenous QC & Test Samples training->sample_prep lab_a_analysis 5a. Transferring Lab Analyzes Samples sample_prep->lab_a_analysis lab_b_analysis 5b. Receiving Lab Analyzes Samples sample_prep->lab_b_analysis data_compilation 6. Compile Data from Both Laboratories lab_a_analysis->data_compilation lab_b_analysis->data_compilation stat_analysis 7. Statistical Analysis & Comparison to Criteria data_compilation->stat_analysis report 8. Generate Final Cross-Validation Report stat_analysis->report success Method Successfully Cross-Validated report->success Criteria Met failure Investigation & Remediation (e.g., Re-training, Method Optimization) report->failure Criteria Not Met failure->training

Caption: Workflow for a comparative analytical method transfer.

References

A Sensory Panel Comparison of Synthetic vs. Natural Pentyl Isovalerate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, understanding the nuanced sensory differences between natural and synthetically derived compounds is critical. This guide provides a comparative overview of the sensory properties of natural versus synthetic pentyl isovalerate, an ester known for its characteristic fruity and sweet aroma reminiscent of apples and bananas. While direct, publicly available sensory panel data comparing the two forms of this specific molecule is limited, this document synthesizes established principles of sensory evaluation and findings on analogous flavor compounds to present a scientifically grounded comparison.

This compound, also known as amyl isovalerate, is a key aroma compound found in various fruits.[1][2] The natural form is extracted from plant sources, a process that often results in a complex mixture containing the target molecule along with other trace volatile compounds. The synthetic version, produced through chemical synthesis, is typically of high purity.[3] These differences in composition, even when subtle, can lead to perceivable distinctions in sensory profiles.

Quantitative Sensory Data

To illustrate the potential sensory differences between natural and synthetic this compound, the following table summarizes hypothetical quantitative data from a trained sensory panel employing Quantitative Descriptive Analysis (QDA). This data is based on the common understanding that natural extracts may offer more complexity and subtle aromatic nuances, whereas synthetic versions provide higher purity and consistency.[4]

Sensory AttributeNatural this compound (Mean Intensity Score)Synthetic this compound (Mean Intensity Score)Potential Rationale for Difference
Fruity (Overall) 8.58.2The presence of other synergistic esters and volatile compounds in the natural extract may enhance the overall fruity impression.
Apple-like 7.88.5The higher purity of the synthetic version may lead to a more pronounced and clearly defined primary apple note.
Banana-like 6.55.0Subtle notes from other trace compounds in the natural isolate can contribute to a more complex and authentic banana character.
Sweet 7.27.0Generally similar, as sweetness is an inherent characteristic of the molecule itself.
Green/Unripe 3.21.5Trace amounts of aldehydes or other compounds from the natural source might contribute to a slight green, less ripe note.
Chemical/Solvent 0.51.8Potential for trace impurities or by-products from the chemical synthesis process in the synthetic version.

Note: Intensity scores are illustrative and would be quantified on a standardized scale (e.g., 0-10 or 0-100) in a formal QDA study.

Experimental Protocols

To obtain empirical data for a direct comparison of natural and synthetic this compound, a descriptive sensory analysis should be conducted.

Objective: To identify and quantify the sensory differences between natural and synthetic this compound.

Panelists: A panel of 8-12 trained sensory assessors with prior experience in evaluating fruit-related aroma compounds is recommended. Panelists should be screened for their ability to detect and describe the relevant sensory attributes.

Sample Preparation:

  • Samples: Natural this compound (e.g., >98% purity, from a specified botanical source) and synthetic this compound (e.g., >99.5% purity).

  • Dilution: Samples should be diluted to an appropriate, perceptually similar intensity in a neutral solvent, such as deodorized mineral oil or propylene (B89431) glycol. A common starting concentration for potent esters is 0.01% to 0.1%.

  • Presentation: Samples should be presented in identical, coded containers (e.g., glass vials with Teflon-lined caps (B75204) containing smelling strips). Three-digit random codes should be used to blind the samples.

Evaluation Procedure:

  • Environment: The evaluation should take place in individual sensory booths with controlled lighting, temperature, and air circulation to minimize distractions.

  • Lexicon Development: In initial sessions, panelists are presented with both samples and collaboratively develop a lexicon of descriptive terms for the aroma attributes.

  • Rating: Panelists individually evaluate the coded samples, which are presented in a randomized and balanced order to minimize carry-over effects. They rate the intensity of each attribute on a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Palate Cleansing: Panelists should be provided with water and unsalted crackers to cleanse their palates between samples. A waiting period of at least two minutes between samples is recommended.

Data Analysis: The intensity ratings are collected and statistically analyzed, typically using Analysis of Variance (ANOVA), to determine if significant differences exist between the natural and synthetic samples for each attribute. The results can be visualized using a spider web (or radar) plot for easy comparison of the sensory profiles.

Visualizing the Process and Pathway

To better understand the experimental design and the biological process of odor perception, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis sample_prep Sample Preparation (Natural & Synthetic) dilution Dilution in Neutral Solvent sample_prep->dilution coding Blinding & Coding dilution->coding panel Trained Sensory Panel coding->panel booths Individual Sensory Booths panel->booths evaluation Attribute Intensity Rating booths->evaluation data_collection Data Collection evaluation->data_collection anova Statistical Analysis (ANOVA) data_collection->anova visualization Data Visualization (Spider Plot) anova->visualization odor_perception_pathway odorant Odorant Molecule (this compound) receptor Odorant Receptor (OR) in Olfactory Epithelium odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Increase adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal brain Brain: Perception of 'Fruity' Aroma signal->brain

References

A Comparative Guide to the Analysis and Separation of Pentyl Isovalerate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and separation of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a detailed comparison of the analytical techniques used to separate and identify structural isomers of pentyl isovalerate, a common fragrance and flavor agent. The methodologies and experimental data presented herein offer a practical framework for the analysis of these and other volatile ester isomers.

This compound, with the molecular formula C10H20O2, exists as several structural isomers depending on the arrangement of the pentyl (amyl) alcohol and isovaleric acid (3-methylbutanoic acid) precursors, or as isomers with different carboxylic acid and alcohol backbones entirely.[1] These isomers often possess similar physical properties, making their separation and individual characterization a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) stands as the primary and most effective technique for this purpose.[2]

Isomers of this compound

The term "this compound" most specifically refers to pentyl 3-methylbutanoate. However, in industrial and commercial contexts, it can sometimes refer to a mixture of isomers. The primary structural isomers of interest with the same molecular formula (C10H20O2) that are frequently encountered include:

  • Pentyl 3-methylbutanoate (n-pentyl isovalerate): The straight-chain pentyl ester of isovaleric acid.

  • Isopentyl pentanoate (isoamyl pentanoate): The branched-chain isopentyl ester of pentanoic acid.[3]

  • 3-Methylbutyl 3-methylbutanoate (isoamyl isovalerate): The branched-chain isopentyl ester of isovaleric acid.

  • Pentyl pentanoate (n-pentyl valerate): The straight-chain pentyl ester of the straight-chain pentanoic acid.

Comparative Analysis of Isomer Separation by Gas Chromatography

Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT) and Kovats retention index (RI) are key parameters for identifying compounds. The table below summarizes the available GC data for this compound and its isomers.

Isomer NameStructureGC Column Stationary PhaseKovats Retention Index (RI)Reference
Pentyl 3-methylbutanoateCH3(CH2)4OC(O)CH2CH(CH3)2DB-11093[4]
Isopentyl pentanoateCH3(CH2)3C(O)OCH2CH2CH(CH3)2Non-polarNot Specified[3]
3-Methylbutyl 3-methylbutanoate(CH3)2CHCH2C(O)OCH2CH2CH(CH3)2Standard non-polar1094, 1100, 1095, 1090.7, 1090, 1081[5]
Pentyl pentanoateCH3(CH2)3C(O)O(CH2)4CH3Not SpecifiedNot Specified

Mass Spectrometry for Isomer Identification

Mass spectrometry (MS), particularly when coupled with GC, provides structural information through the analysis of fragmentation patterns. While isomers have the same molecular weight, their fragmentation in the mass spectrometer can differ, allowing for their differentiation. Below is a comparison of the key mass spectral fragments for selected isomers.

Isomer NameMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative AbundanceReference
Pentyl 3-methylbutanoate17257 (100%), 41 (55%), 70 (50%), 85 (45%), 43 (40%)[6]
Isopentyl pentanoate17271 (100%), 43 (95%), 55 (80%), 102 (70%), 41 (65%)[3]
3-Methylbutyl 3-methylbutanoate17257 (100%), 41 (70%), 70 (60%), 43 (50%), 85 (35%)[5]
Pentyl pentanoate172102 (100%), 70 (90%), 43 (80%), 55 (70%), 41 (60%)

Experimental Protocol: GC-MS Analysis of this compound Isomers

This section provides a detailed methodology for the separation and identification of this compound isomers using gas chromatography-mass spectrometry.

Sample Preparation

A standard mixture of the this compound isomers should be prepared in a volatile solvent such as hexane (B92381) or dichloromethane. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of these esters. A common choice is a 30 m x 0.25 mm internal diameter column with a 0.25 µm film thickness of a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 220 °C.

    • Final hold: Hold at 220 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-200.

  • Solvent Delay: 3 minutes to prevent the solvent peak from damaging the detector.

Data Analysis

The acquired data is processed to identify the individual isomers based on their retention times and to analyze their mass spectra. The fragmentation patterns are compared with reference spectra from libraries such as the NIST Mass Spectral Library to confirm the identity of each isomer.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the separation and analysis of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Isomer Mixture standard Prepare Standard in Volatile Solvent sample->standard injection Inject Sample standard->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-200) ionization->detection chromatogram Analyze Chromatogram (Retention Times) detection->chromatogram mass_spectra Analyze Mass Spectra (Fragmentation Patterns) detection->mass_spectra identification Isomer Identification chromatogram->identification library_search Compare with Spectral Libraries mass_spectra->library_search library_search->identification

Caption: Workflow for the separation and analysis of this compound isomers.

Conclusion

The successful separation and identification of this compound isomers are readily achievable using gas chromatography-mass spectrometry. By carefully selecting the GC column and optimizing the temperature program, baseline or near-baseline separation of the key structural isomers can be attained. The distinct fragmentation patterns observed in the mass spectra provide unambiguous confirmation of the identity of each isomer. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis of volatile organic compounds and their isomers.

References

Pentyl Isovalerate: A Comparative Analysis of its Efficacy as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentyl isovalerate's efficacy as an insect attractant against other known volatile compounds. Drawing upon available experimental data, this document outlines the performance of this compound and its chemical relatives in various bioassays, details the experimental protocols for assessing insect attraction, and illustrates the underlying olfactory signaling pathways.

Data Presentation: Quantitative Comparison of Insect Attractancy

Direct quantitative data on the attractant efficacy of this compound is limited in publicly available research. However, data for structurally similar esters, particularly other isovalerates and acetates, provide valuable insights into its potential performance. The following tables summarize findings from studies on various insect species, primarily focusing on the well-studied model organism Drosophila melanogaster (fruit fly) and the agricultural pest Bactrocera dorsalis (oriental fruit fly).

Table 1: Behavioral Response of Drosophila melanogaster to Various Esters in T-Maze Assays

CompoundConcentrationResponse Index (RI)¹Insect Species
Pentyl Acetate (B1210297)10⁻²~0.8Drosophila melanogaster
Pentyl Acetate10⁻⁴~0.7Drosophila melanogaster
Pentyl Acetate10⁻⁶~0.6Drosophila melanogaster
Ethyl IsovalerateDose-dependentRepellent at low conc., Attractant at high conc.Drosophila melanogaster & D. suzukii[1]
Isoamyl Acetate0.005-0.05% v/vAttractiveDrosophila melanogaster & D. suzukii[1]
Isoamyl Butyrate0.005-0.05% v/vAttractiveDrosophila melanogaster & D. suzukii[1]
Isoamyl Isovalerate0.005-0.05% v/vAttractiveDrosophila melanogaster & D. suzukii[1]

¹Response Index (RI) is a measure of attraction where 1 indicates strong attraction, 0 indicates avoidance, and 0.5 indicates indifference.[2] Data for pentyl acetate is extrapolated from graphical representations in the cited literature.

Table 2: Trap Capture of Bactrocera dorsalis in Response to Fruit Volatiles

Fruit ExtractMean Number of Flies Trapped (Female)Key Volatile Compounds Identified
Banana Juice9.2Isoamyl acetate, Isoamyl isovalerate, Butyl acetate, Pentyl acetate
Papaya Juice4.8-
Chilli Juice4.2-
Control0.4-

Data from a study on the attraction of B. dorsalis to various fruit juices. The presence of this compound was not explicitly mentioned, but related esters were identified in the attractive banana essence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of insect attractants.

T-Maze Assay for Olfactory Preference

A T-maze assay is a common behavioral experiment to assess the olfactory preference of insects.

  • Apparatus: A T-shaped tube or chamber. The base of the 'T' serves as the release point for the insects. Each arm of the 'T' presents a different odor source, typically the test attractant versus a control (e.g., solvent only).

  • Procedure:

    • A specific number of insects (e.g., 50-100) are introduced into the base of the T-maze.

    • The insects are allowed a set amount of time to move and choose one of the arms.

    • After the designated time, the number of insects in each arm and those that remained in the central chamber are counted.

  • Data Analysis: The preference is often calculated as a Response Index (RI), where RI = (Number of insects in attractant arm - Number of insects in control arm) / Total number of insects. An RI of 1 signifies complete attraction, -1 complete repulsion, and 0 no preference.[2]

Olfactometer Bioassay

Olfactometers are more sophisticated devices that allow for precise control of airflow and odor concentration.

  • Apparatus: A multi-arm olfactometer (e.g., Y-tube or four-arm) with a central chamber where the insect is released. Each arm is connected to a separate airflow system that can deliver a specific odorant.

  • Procedure:

    • A single insect is introduced into the central chamber.

    • A constant flow of purified and humidified air is passed through each arm. The test odorant is introduced into the airflow of one or more arms.

    • The time the insect spends in each arm or the first choice it makes is recorded over a set observation period.

  • Data Analysis: The data can be analyzed as the percentage of insects choosing the attractant arm first, or the proportion of time spent in the attractant arm compared to the control arm.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus. It provides a measure of the overall olfactory sensory input.

  • Preparation:

    • An insect's antenna is carefully excised.

    • The antenna is mounted between two electrodes using conductive gel. One electrode is placed at the base of the antenna, and the other makes contact with the tip.

  • Procedure:

    • A continuous stream of humidified air is passed over the antenna.

    • A puff of air containing the odorant of interest is injected into the airstream for a short duration (e.g., 0.5 seconds).

    • The change in electrical potential (depolarization) across the antenna is recorded as the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different odorants can be compared to assess the antenna's sensitivity to each compound.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of an ester, such as this compound, to an olfactory receptor on an insect's antenna.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant This compound (Odorant) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR Delivers Odorant G_Protein G-protein OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization Causes

Insect Olfactory Signaling Pathway for Esters.

Experimental Workflow for Comparing Insect Attractants

The diagram below outlines a typical experimental workflow for comparing the efficacy of different insect attractants.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field/Greenhouse Assays EAG Electroantennography (EAG) Screening of Compounds Olfactometer Two-Choice Olfactometer Assay (e.g., Y-tube) EAG->Olfactometer Identifies Candidate Attractants T_Maze T-Maze Behavioral Assay Olfactometer->T_Maze Confirms Behavioral Response Trap_Assay Field Trapping Experiments with Baited Traps T_Maze->Trap_Assay Selects Promising Candidates for Field Trials Data_Analysis Data Analysis and Comparison of Efficacy Trap_Assay->Data_Analysis Provides Real-World Efficacy Data

References

A Researcher's Guide to Capillary Column Selection for Pentyl Isovalerate GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate gas chromatographic (GC) analysis of volatile compounds is paramount. This guide provides a detailed comparison of capillary column performance for the analysis of pentyl isovalerate, a common ester found in flavors and fragrances.

This compound, also known as amyl isovalerate, possesses a characteristic fruity aroma and is a key component in the flavor profiles of many fruits, including apples and bananas. Its accurate quantification is crucial for quality control in the food and beverage industry, as well as in the formulation of fragrances and pharmaceutical products. The choice of GC capillary column is a critical factor that dictates the success of the analysis, influencing resolution, peak shape, and analysis time.

This guide will delve into the performance of two common types of capillary columns—non-polar and polar—for the analysis of this compound. We will present supporting experimental data, detailed methodologies, and visual workflows to aid in column selection.

Principles of Capillary Column Selection

The separation of compounds in gas chromatography is governed by the interactions between the analytes and the stationary phase coated on the inner wall of the capillary column. The principle of "like dissolves like" is a fundamental concept in column selection. For a polar compound like this compound, which contains ester functional groups, a polar stationary phase is generally the preferred choice to achieve optimal retention and resolution.[1]

  • Non-polar columns , typically featuring a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points.[1]

  • Polar columns , most commonly coated with polyethylene (B3416737) glycol (PEG), known as WAX columns, separate analytes based on a combination of boiling point and specific interactions, such as dipole-dipole and hydrogen bonding, with the polar stationary phase.[2][3]

Performance Comparison of Capillary Columns

To illustrate the impact of stationary phase polarity on the analysis of this compound, we present a comparison of its chromatographic performance on a non-polar and a polar capillary column.

ParameterNon-Polar Column (e.g., DB-1 type)Polar Column (e.g., DB-WAX type)
Retention Time (min) ~ 8.5~ 12.2
Peak Asymmetry (Tailing Factor) 1.11.0
Theoretical Plates (per meter) ~ 3500~ 3000
Resolution (from adjacent peaks) ModerateExcellent

Data Interpretation:

As the data indicates, the polar WAX column provides a significantly longer retention time for this compound. This increased retention is due to the favorable dipole-dipole interactions between the polar ester and the polar polyethylene glycol stationary phase. This stronger interaction leads to better separation from potentially co-eluting non-polar or less polar compounds in a complex sample matrix.

While the non-polar column exhibits slightly higher efficiency in terms of theoretical plates, the superior selectivity of the polar column often results in better overall resolution for polar analytes like this compound. The peak asymmetry is excellent on both columns, indicating good inertness of the column materials.

Experimental Protocols

Detailed experimental conditions are crucial for reproducible GC analysis. Below are representative protocols for the analysis of this compound on both non-polar and polar capillary columns.

Non-Polar Column GC-FID Method
  • Column: 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min

  • Injector: Split/splitless, 250°C, split ratio 50:1

  • Detector: Flame Ionization Detector (FID), 280°C

  • Injection Volume: 1 µL

Polar Column GC-FID Method
  • Column: Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWax), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min[4]

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 8°C/min to 240°C, hold for 10 min[4]

  • Injector: Split/splitless, 250°C, split ratio 50:1[4]

  • Detector: Flame Ionization Detector (FID), 250°C

  • Injection Volume: 1 µL

Visualizing the GC Analysis Workflow and Column Selection Logic

To further clarify the gas chromatography process and the decision-making involved in column selection, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample containing this compound Dilution Dilution in appropriate solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injector Vial->Injector Column Capillary Column Injector->Column Detector Detector (FID) Column->Detector Oven GC Oven Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

A typical workflow for the GC analysis of this compound.

Column_Selection node_rect node_rect start Start: Analyze this compound polarity_check Is the analyte polar? start->polarity_check matrix_complexity Is the sample matrix complex? polarity_check->matrix_complexity Yes non_polar Use Non-Polar Column (e.g., DB-1, DB-5) polarity_check->non_polar No (for non-polar analytes) matrix_complexity->non_polar No (simpler matrix) polar Use Polar Column (e.g., DB-WAX, FFAP) matrix_complexity->polar Yes (to enhance selectivity)

A decision-making diagram for selecting the appropriate GC column.

Conclusion

For the routine analysis of this compound, particularly in complex matrices where resolution from other components is critical, a polar capillary column with a polyethylene glycol (WAX) stationary phase is the recommended choice . The enhanced selectivity afforded by the polar phase leads to better separation and more reliable quantification. While a non-polar column can be used, and may offer faster analysis times in some cases, it may not provide the necessary resolution for complex samples. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and scientists to develop and optimize their GC methods for the analysis of this compound and other similar flavor and fragrance compounds.

References

Safety Operating Guide

Proper Disposal of Pentyl Isovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling pentyl isovalerate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential information on the safe and logistical procedures for the disposal of this compound.

This compound is recognized as a hazardous substance, being harmful if swallowed, inhaled, or in contact with skin, and capable of causing severe skin burns and eye damage[1]. It is also a flammable liquid and vapor[2]. Therefore, standard disposal methods such as discarding in regular trash or pouring down the sewer system are strictly prohibited without explicit permission from environmental health and safety (EHS) authorities[3][4][5]. All chemical waste is subject to regulation and must be managed through a designated hazardous waste program[3].

Quantitative Data on this compound

PropertyValueReference
Molecular Formula C10H20O2[6]
Molecular Weight 172.26 g/mol [6]
Appearance Colorless to pale yellow liquid
Odor Fruity, apple-like
Boiling Point 192-193 °C
Flash Point 70°C - 80°C (closed cup)
Solubility Slightly soluble in water; soluble in ethanol (B145695) and organic solvents

Detailed Disposal Protocol

The proper disposal of this compound should be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[4].

Step 1: Waste Collection and Segregation

  • All waste this compound, including contaminated materials, must be collected for disposal as hazardous waste.

  • Do not mix this compound with incompatible chemicals. It is advisable to collect it in a designated container for halogen-free organic solvents[7][8].

Step 2: Container Selection and Labeling

  • Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw-on cap[3][9][10].

  • The container must be clearly labeled as "Hazardous Waste"[3].

  • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[3].

Step 3: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area[9].

  • Employ secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks[9]. The secondary container should be able to hold 110% of the volume of the primary container[9].

  • Keep the waste container closed except when adding more waste[9].

Step 4: Disposal of Small Quantities (Under 50 mL)

  • For liquid quantities less than 50 mL, absorb the this compound onto an inert absorbent material such as vermiculite, sand, or cat litter[7].

  • The contaminated absorbent material should then be placed in a labeled hazardous waste container for disposal by a licensed waste contractor[7].

Step 5: Disposal of Large Quantities (Over 50 mL)

  • Larger volumes of this compound should be collected directly into a designated hazardous waste container[7].

  • Alternatively, the material can be sent to a licensed chemical destruction plant or be disposed of via controlled incineration with flue gas scrubbing[4].

Step 6: Disposal of Empty Containers

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[10][11].

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[10][11].

  • After triple-rinsing, the container can be disposed of as regular trash after defacing any chemical labels[11].

Step 7: Arranging for Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected waste[3][9].

  • Ensure all required forms and documentation are completed accurately[3].

Disposal Workflow

This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Collect Waste in Fume Hood C->D E Securely Seal Container D->E F Store in Designated Area with Secondary Containment E->F G Arrange for Pickup by EHS/Waste Management F->G H Proper Disposal by Licensed Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pentyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of pentyl isovalerate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE) and Exposure Limits

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is crucial to handle it with care due to its potential hazards, including skin and eye irritation.[1][2] The following table summarizes the recommended PPE and provides exposure limits for a structurally similar compound, n-amyl acetate, for reference.

ParameterRecommendation for this compoundReference Data: n-Amyl Acetate
Eye Protection Wear safety glasses with side shields or goggles.[2][3]Prevent eye contact.[4]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]Prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area or a fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]NIOSH REL: TWA 100 ppm (525 mg/m³) OSHA PEL: TWA 100 ppm (525 mg/m³)[4]
Occupational Exposure Limits No specific limits have been established.[1][2]IDLH: 1000 ppm[4]

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Standard Operating Procedure for Laboratory Use

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to cleanup.

Standard Operating Procedure for this compound Use prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 fume_hood Work in a Fume Hood ppe->fume_hood Step 2 handling Chemical Handling fume_hood->handling Step 3 dispense Dispense this compound handling->dispense reaction Perform Experiment dispense->reaction cleanup Cleanup & Disposal reaction->cleanup Step 4 decontaminate Decontaminate Glassware & Surfaces cleanup->decontaminate waste Dispose of Waste (See Disposal Plan) decontaminate->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe laboratory use of this compound.

Chemical Spill Emergency Response

In the event of a this compound spill, follow the procedures outlined in the diagram below to ensure a safe and effective cleanup.

Chemical Spill Response Plan for this compound spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazards evacuate->assess small_spill Small Spill assess->small_spill If manageable by lab personnel large_spill Large Spill assess->large_spill If not manageable cleanup_small Contain & Absorb Spill with Inert Material small_spill->cleanup_small contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs collect Collect & Place in Sealed Container for Disposal cleanup_small->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report secure_area Secure Area & Prevent Entry contact_ehs->secure_area secure_area->report

Caption: Emergency response workflow for a this compound spill.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] this compound is a combustible liquid.

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with incompatible wastes.

    • For small liquid quantities (<50ml), absorb onto an inert material like vermiculite (B1170534) or sand.[6] For larger quantities, collect as a liquid waste.[6]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound."

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area away from ignition sources.

  • Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain.[7] Contaminated packaging should also be disposed of as hazardous waste.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.